(S)-Dodecyloxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130404-10-3 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(2S)-2-dodecyloxirane |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m0/s1 |
InChI Key |
IOHJQSFEAYDZGF-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]1CO1 |
Canonical SMILES |
CCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Dodecyloxirane
CAS Number: 130404-10-3
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dodecyloxirane, a chiral epoxide, is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of enantiomerically pure molecules for the pharmaceutical and agrochemical industries. Its structure features a three-membered oxirane ring with a dodecyl (C12) alkyl chain, conferring both reactivity and lipophilicity. The specific (S)-stereochemistry at the chiral center makes it a crucial building block for accessing a wide range of complex target molecules with defined stereochemistry. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound, with a focus on its applications in the development of biologically active compounds.
Physicochemical Properties
This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈O | --INVALID-LINK-- |
| Molecular Weight | 212.37 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow clear liquid | TCI America |
| Density | 0.845 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Boiling Point | 95-96 °C at 0.4 mmHg (lit.) | Sigma-Aldrich |
| Refractive Index | n20/D 1.4408 (lit.) | Sigma-Aldrich |
| Solubility | Insoluble in water. Soluble in common organic solvents. | --INVALID-LINK-- |
Synthesis of this compound
The enantioselective synthesis of this compound is most effectively achieved through the asymmetric epoxidation of the corresponding terminal alkene, 1-tetradecene. The Jacobsen-Katsuki epoxidation is a powerful and widely used method for this transformation, employing a chiral manganese-salen complex as the catalyst.[1][2][3]
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene
This protocol is a representative procedure based on established methods for the Jacobsen-Katsuki epoxidation.
Materials:
-
1-Tetradecene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-tetradecene in dichloromethane at 0 °C is added 4-phenylpyridine N-oxide.
-
(R,R)-Jacobsen's catalyst is then added to the mixture.
-
A buffered aqueous solution of sodium hypochlorite is added dropwise to the vigorously stirred mixture over a period of several hours, maintaining the temperature at 0 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with water and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Expected Yield and Enantiomeric Excess:
Yields for this type of reaction are typically good to excellent, and high enantiomeric excess (ee > 90%) can be achieved.[2]
References
(S)-Dodecyloxirane (C14H28O): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-Dodecyloxirane , with the molecular formula C14H28O, is a chiral epoxide that serves as a versatile and valuable building block in modern organic synthesis. Its unique chemical properties, particularly the strained three-membered oxirane ring and the presence of a long lipophilic dodecyl chain, make it an attractive intermediate for the synthesis of complex molecular architectures, including bioactive lipids and components of drug delivery systems. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C14H28O | [1][2] |
| Molecular Weight | 212.37 g/mol | [1][2] |
| CAS Number | 116619-64-8 ((S)-isomer) | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.845 g/mL at 25 °C | [3] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [3] |
| Refractive Index | n20/D 1.4408 | |
| Solubility | Insoluble in water | [3] |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Two primary strategies are employed for its preparation: asymmetric epoxidation of the corresponding alkene and hydrolytic kinetic resolution of the racemic epoxide.
Asymmetric Epoxidation of 1-Tetradecene
One of the most effective methods for the direct synthesis of this compound is the asymmetric epoxidation of 1-tetradecene. This approach utilizes a chiral catalyst to control the stereochemical outcome of the epoxidation reaction. A variety of catalytic systems have been developed for this purpose, with Jacobsen's manganese-salen catalyst being a prominent example.
Experimental Protocol: Asymmetric Epoxidation of 1-Tetradecene
Materials:
-
1-Tetradecene
-
(R,R)-Jacobsen's catalyst
-
m-Chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) with a phase-transfer catalyst
-
Dichloromethane (CH2Cl2) as solvent
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
In a round-bottom flask, dissolve 1-tetradecene and a catalytic amount of (R,R)-Jacobsen's catalyst in dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the oxidant (e.g., a solution of m-CPBA in dichloromethane or an aqueous solution of NaOCl with a phase-transfer catalyst) to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess oxidant.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis.[1][4]
Hydrolytic Kinetic Resolution (HKR) of (±)-1,2-Epoxytetradecane
Hydrolytic kinetic resolution is a highly efficient method for obtaining enantiomerically pure epoxides from a racemic mixture. This method employs a chiral catalyst, typically a chiral (salen)Co(III) complex, to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxytetradecane
Materials:
-
(±)-1,2-Epoxytetradecane (racemic dodecyloxirane)
-
Chiral (S,S)-(salen)Co(III)OAc catalyst
-
Water
-
Tetrahydrofuran (THF) (optional, as solvent)
Procedure:
-
To a stirred solution of racemic 1,2-epoxytetradecane in a suitable solvent (or neat), add a catalytic amount of the chiral (S,S)-(salen)Co(III)OAc catalyst (typically 0.2-2 mol%).
-
Add a substoichiometric amount of water (approximately 0.5 equivalents relative to the racemic epoxide).
-
Stir the reaction mixture at room temperature and monitor the progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.
-
The reaction is stopped when the desired enantiomeric excess of the unreacted this compound is achieved (typically >99% ee).
-
Separate the unreacted this compound from the diol product and the catalyst by column chromatography or distillation under reduced pressure.
Applications in Drug Development
This compound serves as a critical chiral intermediate in the synthesis of various molecules with potential therapeutic applications. Its long alkyl chain imparts lipophilicity, which can be advantageous for drug delivery and interaction with biological membranes.
Precursor for Bioactive Lipids
The epoxide ring of this compound is susceptible to nucleophilic ring-opening reactions, allowing for the introduction of various functional groups with precise stereocontrol. This makes it an ideal precursor for the synthesis of complex bioactive lipids.[5] These lipids can play roles in cellular signaling and may have therapeutic potential in their own right or as part of more complex drug molecules.
Role in Drug Delivery Systems
A significant application of 1,2-epoxytetradecane is in the preparation of polymeric prodrugs for cancer treatment.[3] The epoxide can be incorporated into a polymer backbone, and subsequent ring-opening can be used to attach a drug molecule. The long dodecyl chain can influence the self-assembly properties of the polymer, potentially leading to the formation of nanoparticles or micelles that can encapsulate and deliver the drug to tumor tissues.
Furthermore, long-chain epoxides like dodecyloxirane are used in the synthesis of specialized lipids for the formulation of lipid nanoparticles (LNPs).[2][6] LNPs are a leading technology for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA vaccines. The lipids derived from this compound can contribute to the stability, encapsulation efficiency, and biocompatibility of these advanced drug delivery systems.
Logical Workflow for the Application of this compound
The following diagram illustrates the central role of this compound as a chiral building block in the synthesis of more complex molecules for potential use in drug development.
Caption: Synthetic routes to this compound and its subsequent application as a chiral precursor.
Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature implicating this compound itself as a modulator of specific signaling pathways. Its primary role in a biological context is as a synthetic intermediate for creating larger, more complex molecules. The biological activity of these resulting molecules, such as bioactive lipids or the payloads of drug delivery systems, would then be responsible for any interactions with cellular signaling cascades. For instance, synthetic lipids derived from this compound could potentially influence pathways involved in lipid signaling, membrane function, or inflammation, but this would be a property of the final product, not the epoxide precursor itself.
The diagram below illustrates a generalized workflow for how a chiral building block like this compound contributes to the synthesis of a bioactive molecule that can, in turn, modulate a cellular signaling pathway.
Caption: From chiral building block to modulation of cellular signaling.
Conclusion
This compound is a valuable chiral synthon for the development of new therapeutics and drug delivery systems. Its enantioselective synthesis is well-established, and its reactivity allows for the creation of a diverse range of complex molecules. For researchers and professionals in drug development, a thorough understanding of the properties and synthetic utility of this compound opens up avenues for the design and creation of novel, highly functionalized molecules with tailored biological activities and delivery profiles. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in the drug discovery and development pipeline is set to increase.
References
- 1. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Epoxytetradecane, 3234-28-4 | BroadPharm [broadpharm.com]
- 3. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Lipids: chemical tools for their synthesis, modification, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Enantioselective Synthesis of (S)-Dodecyloxirane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Dodecyloxirane, also known as (S)-1,2-epoxydodecane, is a chiral epoxide of significant interest in the synthesis of biologically active molecules and advanced materials. Its enantiomerically pure form serves as a versatile building block for the introduction of a specific stereocenter, which is often crucial for the desired therapeutic effect or material property. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on established and efficient strategies. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as a catalyst.[1] This method is particularly effective for the epoxidation of cis-disubstituted and terminal alkenes.
Mechanism:
The catalytic cycle of the Jacobsen-Katsuki epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a chiral environment around the manganese center, directing the oxygen atom transfer to one face of the alkene, thus leading to an enantiomerically enriched epoxide.[1]
Experimental Protocol:
A representative protocol for the Jacobsen-Katsuki epoxidation of 1-dodecene is as follows:
-
To a stirred solution of 1-dodecene (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL) is added the (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).
-
The mixture is cooled to 0 °C, and an oxidant, typically a buffered aqueous solution of sodium hypochlorite (NaOCl, 1.5 mmol), is added dropwise over a period of 1-2 hours.
-
The reaction is stirred at 0 °C until the starting material is consumed, as monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 4 | NaOCl | 0 | 4 | 85 | 92 |
| 2 | m-CPBA | -20 | 6 | 78 | 88 |
Table 1: Representative quantitative data for the Jacobsen-Katsuki epoxidation of 1-dodecene. Data is synthesized from typical results for terminal alkenes.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[2] To synthesize this compound using this method, the corresponding allylic alcohol, (Z)-dodec-2-en-1-ol, would be the required starting material. The chirality of the epoxide is determined by the chirality of the diethyl tartrate (DET) ligand used. For the synthesis of (S)-epoxides, (+)-DET is typically employed.
Mechanism:
The Sharpless epoxidation involves a titanium-tartrate catalyst that coordinates with both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP).[1] This coordination creates a rigid transition state that directs the delivery of the oxygen atom to a specific face of the double bond.[3]
Experimental Protocol:
A general procedure for the Sharpless asymmetric epoxidation is as follows:
-
A flame-dried flask is charged with powdered 4 Å molecular sieves and dichloromethane under an inert atmosphere.
-
The flask is cooled to -20 °C, and titanium(IV) isopropoxide and (+)-diethyl tartrate are added sequentially.
-
After stirring for 30 minutes, a solution of tert-butyl hydroperoxide in toluene is added.
-
A solution of the allylic alcohol, (Z)-dodec-2-en-1-ol, in dichloromethane is then added dropwise.
-
The reaction is maintained at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are treated with a 10% aqueous solution of NaOH, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting epoxy alcohol can be further converted to this compound through a two-step sequence of tosylation and subsequent reduction.
Quantitative Data:
| Substrate | Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| (Z)-Dodec-2-en-1-ol | (+)-DET | -20 | 24 | ~80 | >95 |
| (E)-Dodec-2-en-1-ol | (+)-DET | -20 | 12 | ~85 | >98 |
Table 2: Expected quantitative data for the Sharpless asymmetric epoxidation of dodecen-1-ol isomers based on typical results for similar substrates.
Enzymatic Epoxidation
Enzymatic epoxidation offers a green and highly selective alternative for the synthesis of chiral epoxides. Unspecific peroxygenases (UPOs) have been shown to effectively catalyze the epoxidation of long-chain terminal alkenes like 1-dodecene, using hydrogen peroxide as the oxidant.[4][5]
Mechanism:
The catalytic cycle of UPOs involves the activation of hydrogen peroxide at the heme active site to form a high-valent iron-oxo species (Compound I), which is a powerful oxidant capable of transferring an oxygen atom to the alkene substrate.[6]
Experimental Protocol:
The following protocol is based on the epoxidation of long-chain terminal alkenes by fungal peroxygenases:[4]
-
The reaction is performed in a phosphate buffer (50 mM, pH 5.5-7.0) containing a cosolvent such as acetone (e.g., 60% v/v) to solubilize the substrate.
-
1-Dodecene (1 mM) and the unspecific peroxygenase (UPO) enzyme (e.g., from Marasmius rotula, MroUPO) are added to the buffered solution.
-
The reaction is initiated by the continuous addition of hydrogen peroxide (H₂O₂, 1-3 mM) using a syringe pump over a period of 2-24 hours at a controlled temperature (e.g., 30 °C).
-
The reaction progress is monitored by GC-MS analysis of aliquots extracted with an organic solvent (e.g., ethyl acetate).
-
After the reaction, the mixture is extracted with ethyl acetate, and the combined organic extracts are dried and concentrated to yield the crude epoxide.
-
Purification can be achieved by silica gel chromatography.
Quantitative Data:
| Enzyme | Substrate | Conversion (%) | Epoxide Selectivity (%) | Enantiomeric Excess (ee%) |
| MroUPO | 1-Dodecene | 85 | >95 | High (typically S) |
| rCciUPO | 1-Dodecene | 95 | ~80 | Moderate |
| AaeUPO | 1-Dodecene | 70 | ~90 | High (typically S) |
Table 3: Representative data for the enzymatic epoxidation of 1-dodecene by various unspecific peroxygenases (UPOs).[4] Note: Enantiomeric excess can be very high for certain UPOs, often favoring the (S)-enantiomer.
Hydrolytic Kinetic Resolution (HKR)
Hydrolytic kinetic resolution is a powerful method for obtaining enantiomerically pure epoxides from a racemic mixture.[7] This technique utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enriched. Chiral (salen)Co(III) complexes are highly effective catalysts for this transformation.[7]
Mechanism:
The HKR mechanism involves the cooperative action of two molecules of the chiral (salen)Co(III) catalyst.[8] One cobalt center acts as a Lewis acid to activate the epoxide, while the other delivers a water molecule for the nucleophilic ring-opening. The chiral ligand environment dictates which enantiomer of the epoxide is preferentially hydrolyzed.[8]
Experimental Protocol:
A general protocol for the HKR of a terminal epoxide is as follows:[7]
-
To a solution of racemic 1,2-epoxydodecane (1.0 mmol) is added the chiral (R,R)-(salen)Co(III)OAc catalyst (0.005-0.02 mmol).
-
The mixture is cooled to 0 °C, and water (0.5-0.6 mmol) is added.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral GC analysis.
-
Once the desired ee is reached (typically at ~50% conversion), the reaction is quenched.
-
The mixture is filtered to recover the catalyst, and the filtrate is concentrated.
-
The unreacted this compound is separated from the diol byproduct by column chromatography.
Quantitative Data:
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) |
| Racemic Propylene Oxide | 0.5 | 12 | 52 | >99 | 98 |
| Racemic Styrene Oxide | 0.2 | 16 | 55 | >99 | 97 |
| Racemic 1,2-Epoxyhexane | 0.8 | 18 | 51 | >99 | 98 |
Table 4: Representative data for the hydrolytic kinetic resolution of various terminal epoxides.[7] Similar results are expected for 1,2-epoxydodecane.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound using the methods described.
Conclusion
This technical guide has outlined four robust methodologies for the enantioselective synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for enantiopurity and yield. The Jacobsen-Katsuki and enzymatic epoxidation methods offer direct routes from the corresponding alkene, while the Sharpless epoxidation requires an allylic alcohol precursor. The hydrolytic kinetic resolution provides a highly effective means of obtaining enantiopure material from a racemic mixture. The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. Sharpless Epoxidation [organic-chemistry.org]
- 2. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Technical Guide to Enantiopure (S)-Dodecyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure (S)-Dodecyloxirane, also known as (S)-1,2-Epoxytetradecane, is a chiral epoxide of significant interest in synthetic organic chemistry and drug development. Its defined stereochemistry makes it a valuable building block for the synthesis of complex, biologically active molecules where specific enantiomers are crucial for therapeutic efficacy and safety. This technical guide provides an in-depth overview of this compound, focusing on its commercial availability, synthesis, and potential applications. Due to the limited off-the-shelf availability of the enantiopure (S)-form from major commercial suppliers, this guide places a strong emphasis on its asymmetric synthesis.
Commercial Availability
A comprehensive survey of major chemical suppliers reveals that while racemic 1,2-Epoxytetradecane (CAS No. 3234-28-4) is widely available, the enantiopure this compound (CAS No. 82333-35-9) is not a standard catalog item. Researchers seeking this specific enantiomer will likely need to pursue custom synthesis or specialized suppliers who produce chiral molecules on demand. The table below summarizes the typical specifications for the commercially available racemic mixture.
| Property | Specification | Supplier Examples |
| Chemical Name | 1,2-Epoxytetradecane | TCI America, Sigma-Aldrich, Fisher Scientific |
| CAS Number | 3234-28-4 | - |
| Purity | Typically ≥85% to >95% (GC) | - |
| Form | Liquid | - |
| Boiling Point | 95-96 °C at 0.4 mmHg | - |
| Density | ~0.845 g/mL at 25 °C | - |
Asymmetric Synthesis of this compound
The Jacobsen-Katsuki epoxidation is a powerful and widely recognized method for the enantioselective epoxidation of unfunctionalized alkenes, making it an ideal approach for the synthesis of this compound from 1-tetradecene.[1][2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom with high stereocontrol.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene
This protocol is a representative procedure based on established principles of the Jacobsen-Katsuki epoxidation.
Materials:
-
1-Tetradecene
-
(R,R)-Jacobsen's catalyst
-
Sodium hypochlorite (bleach, buffered with phosphate buffer to pH ~11)
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (optional, as a co-catalyst)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tetradecene and the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane at 0 °C. If used, the 4-phenylpyridine N-oxide co-catalyst is also added at this stage.
-
Addition of Oxidant: To the stirring solution, add the buffered sodium hypochlorite solution dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is typically biphasic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield enantiopure this compound.
-
Characterization: The enantiomeric excess (ee) of the product should be determined by chiral GC or HPLC analysis.
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from starting materials to the potential application of this compound in the synthesis of a chiral bioactive molecule.
Caption: Synthesis of this compound and its use in chiral molecule synthesis.
Potential Applications in Drug Development
While specific, publicly documented applications of enantiopure this compound are not abundant, its structure lends itself to the synthesis of various classes of bioactive molecules. Chiral epoxides are key intermediates in the synthesis of beta-blockers, antiviral agents, and other pharmaceuticals. The long dodecyl chain suggests potential applications in the synthesis of lipid-like molecules, enzyme inhibitors targeting hydrophobic pockets, or as a precursor to chiral surfactants for drug delivery systems.
The ring-opening of the epoxide with a suitable nucleophile, such as an amine or an alcohol, can lead to the formation of chiral 1,2-amino alcohols or 1,2-diols, which are common structural motifs in many drug molecules. The stereochemistry of the epoxide directly translates to the stereochemistry of the resulting product, highlighting the importance of starting with an enantiopure material.
Signaling Pathway Interaction Model
The following diagram illustrates a hypothetical signaling pathway where a bioactive molecule, synthesized from this compound, acts as a ligand for a G-protein coupled receptor (GPCR), a common target in drug discovery.
Caption: Model of a bioactive ligand from this compound interacting with a GPCR pathway.
Conclusion
Enantiopure this compound represents a valuable, albeit not readily commercially available, chiral building block for the synthesis of complex organic molecules. Its preparation via asymmetric epoxidation, particularly the Jacobsen-Katsuki method, provides a reliable route to this important intermediate. For researchers in drug discovery and development, the ability to incorporate this specific stereocenter opens up possibilities for creating novel, potent, and selective therapeutic agents. Further research into the applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
References
The Biological Frontier of Long-Chain Chiral Epoxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Long-chain chiral epoxides, a fascinating and diverse class of molecules, are emerging as critical players in a multitude of biological processes. From their roles as signaling molecules in cardiovascular homeostasis to their potential as potent anticancer and anti-inflammatory agents, these structurally unique compounds present a rich landscape for therapeutic innovation. This technical guide provides a comprehensive overview of the biological activity of long-chain chiral epoxides, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.
Quantitative Bioactivity of Long-Chain Chiral Epoxides
The biological effects of long-chain chiral epoxides are often potent and specific, as evidenced by their activity in a range of in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of their efficacy in different biological contexts.
Table 1: Anticancer Activity of Epoxide-Containing Compounds
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Triptolide | Lung Cancer (A549) | Cytotoxicity | 0.01 - 0.1 | [1][2] |
| Triptolide | Pancreatic Cancer | Cytotoxicity | 0.02 - 0.05 | [1][2] |
| Triptolide | Acute Myeloid Leukemia (MV-4-11) | Cytotoxicity | ~0.005 | [3] |
| Triptolide | Acute Myeloid Leukemia (THP-1) | Cytotoxicity | ~0.01 | [3] |
| Oleoyl-Quercetin Hybrid 1 | Colorectal Cancer (HCT116) | Crystal Violet | 22.4 | [4] |
| Oleoyl-Quercetin Hybrid 2 | Colorectal Cancer (HCT116) | Crystal Violet | 0.34 | [4] |
| Sesquiterpene Lactone (Compound 3) | Non-Small Cell Lung Cancer (NCI-H460) | Proliferation | Not specified | [5] |
Table 2: Anti-Inflammatory Activity of Epoxides
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Sesquiterpene Lactones | Human Polymorphonuclear Neutrophils | Chemotaxis Inhibition | 0.05 - 0.5 | [1] |
| Epoxyisoprostane-Derived Lactone | Macrophages | IL-6 and IL-12 Secretion Inhibition | Potent, specific value not provided | |
| Glycycoumarin (from Glycyrrhiza uralensis) | Soluble Epoxide Hydrolase (sEH) | Enzyme Inhibition | < 2 | [6] |
| Various Phenolic Compounds | RAW 264.7 Macrophages | NO Production Inhibition | 7.6 - 49.3 | [7] |
| Propolis Extracts | - | Albumin Denaturation Inhibition | Lower than Aspirin and Prednisolone | [8] |
Table 3: Cardiovascular Effects and Enzyme Inhibition by Long-Chain Epoxides
| Compound/Epoxide Class | Target/System | Parameter Measured | Value | Reference |
| Epoxyeicosatrienoic Acids (EETs) | Vasculature | Vasodilation | Potent, EC50 varies by isomer and vessel | [9] |
| sEH Inhibitor (Compound 28) | Soluble Epoxide Hydrolase (sEH) | Inhibition (IC50) | Good potency, specific value not provided | [10] |
| Various sEH Inhibitors | Soluble Epoxide Hydrolase (sEH) | Dissociation Constant (Kd) | Low nanomolar range | [11] |
| 4-phenylchalcone oxide | Epoxide Hydrolases | Inhibition | 20 µM (used concentration) | [12] |
Signaling Pathways of Long-Chain Chiral Epoxides
Long-chain chiral epoxides exert their biological effects through a variety of signaling pathways, often involving complex protein-protein interactions and downstream effector molecules. The following diagrams, generated using the DOT language, illustrate some of the key pathways identified to date.
Epoxyeicosatrienoic Acid (EET) Signaling in the Vasculature
Epoxyeicosatrienoic acids (EETs) are potent signaling lipids that play a crucial role in regulating vascular tone and inflammation. They are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are primarily metabolized by soluble epoxide hydrolase (sEH).
Apoptosis Induction by the Anticancer Epoxide Triptolide
Triptolide, a diterpenoid epoxide, is a potent anticancer agent that induces apoptosis through multiple signaling pathways. One of its key mechanisms involves the inhibition of transcription and the activation of both intrinsic and extrinsic apoptotic cascades.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of long-chain chiral epoxides.
General Workflow for Bioactive Epoxide Discovery
The discovery and development of novel bioactive epoxides typically follow a multi-step process, from initial synthesis to in vivo evaluation.
Determination of Soluble Epoxide Hydrolase (sEH) Activity
Principle: This protocol describes a fluorometric assay to measure the activity of soluble epoxide hydrolase (sEH) by monitoring the hydrolysis of a non-fluorescent epoxide substrate to a fluorescent product.
Materials:
-
sEH enzyme source (purified protein or cell lysate)
-
sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
sEH inhibitor (for specificity control, e.g., trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, t-AUCB)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the sEH enzyme in assay buffer.
-
To the wells of the 96-well plate, add 50 µL of the diluted enzyme or buffer (for blank).
-
For inhibitor control wells, pre-incubate the enzyme with the sEH inhibitor for 15 minutes at room temperature.
-
Prepare the substrate solution in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) in kinetic mode for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.
-
Specific sEH activity is determined by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.
Cytotoxicity Assay (IC50 Determination)
Principle: This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of an epoxide compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Long-chain chiral epoxide compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the epoxide compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-Inflammatory Activity: Measurement of TNF-α and IL-6 Production
Principle: This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells treated with a long-chain epoxide.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Long-chain chiral epoxide compound
-
TNF-α and IL-6 ELISA kits
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the epoxide compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-6 in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine production for each concentration of the epoxide compound relative to the LPS-only control.
Apoptosis Detection: Caspase-3/7 Activation Assay
Principle: This protocol describes a fluorometric assay to measure the activity of executioner caspases-3 and -7, key mediators of apoptosis, in cells treated with a long-chain epoxide.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Long-chain chiral epoxide compound
-
Caspase-3/7 assay kit (containing a fluorogenic substrate, e.g., Ac-DEVD-AFC)
-
Lysis buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with the epoxide compound or vehicle control for a time course determined by preliminary experiments.
-
Lyse the cells by adding the lysis buffer provided in the kit and incubate as recommended.
-
Prepare the caspase substrate solution according to the kit's instructions.
-
Add the substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase activity.
Apoptosis Detection: TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with a fluorescently labeled dUTP.
Materials:
-
Cells grown on coverslips or chamber slides
-
Long-chain chiral epoxide compound
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization buffer)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTP)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cells with the epoxide compound or vehicle control to induce apoptosis.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Wash with PBS and proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
After incubation, stop the reaction and wash the cells.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the dUTP label) in the nucleus, co-localizing with the blue nuclear counterstain.
This guide provides a foundational understanding of the biological activities of long-chain chiral epoxides. The quantitative data, signaling pathways, and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and development of these promising therapeutic agents.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene from Polygonum barbatum disrupts mitochondrial membrane potential to induce apoptosis and inhibits metastasis by downregulating matrix metalloproteinase and osteopontin in NCI-H460 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. biocatnet | Sequence Browser | Proteins [led.biocatnet.de]
An In-Depth Technical Guide to Asymmetric Epoxidation for Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of chiral epoxides, which are versatile building blocks in the synthesis of complex, biologically active molecules and pharmaceuticals. The ability to introduce chirality with high fidelity at an early stage of a synthetic route is of paramount importance in drug development, where the stereochemistry of a molecule can dictate its pharmacological activity and toxicological profile. This guide provides a comprehensive overview of three seminal methods in asymmetric epoxidation: the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data on substrate scope, and mechanistic insights through pathway visualizations.
Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation, developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. This reaction utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] A key advantage of this method is that the facial selectivity of the epoxidation is predictable based on the chirality of the tartrate ligand used.[2]
Quantitative Data
The Sharpless-Katsuki epoxidation is effective for a wide range of allylic alcohols, consistently providing high yields and excellent enantioselectivity.[2][3]
| Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | L-(+)-DET | 83.5 | 76.2[4] |
| (Z)-α-Phenylcinnamyl alcohol | (+)-DIPT | 95 | >98 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 80 | 95 |
| (E)-3,7-Dimethyl-2,6-octadien-1-ol | (+)-DIPT | 85 | >95 |
| Cinnamyl alcohol | (+)-DIPT | 80 | 96 |
Experimental Protocol: Asymmetric Epoxidation of Geraniol[6]
Materials:
-
L-(+)-diethyl tartrate ((+)-DET) (800 mg, 3.88 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (960 µL, 921 mg, 3.24 mmol)
-
Dry dichloromethane (CH₂Cl₂) (11 mL)
-
Geraniol (500 mg, 3.24 mmol)
-
tert-Butyl hydroperoxide (TBHP) (1.2 mL, 6.6 mmol, 5.0–6.0 M solution in nonane)
-
Anhydrous conditions (nitrogen atmosphere)
Procedure:
-
To a 25-mL round-bottom flask, add L-(+)-diethyl tartrate, a magnetic stir bar, titanium(IV) isopropoxide, and 10 mL of dry dichloromethane under a nitrogen atmosphere.
-
Cool the flask in a -23 °C bath (CCl₄/dry ice) and stir for 5 minutes.
-
Add geraniol, dissolved in 1 mL of dry dichloromethane, to the mixture via syringe.
-
Slowly add tert-butyl hydroperoxide via syringe.
-
Allow the resulting solution to stir for 45 minutes at -23 °C.
-
Cap the flask and store it in a -20 °C freezer for at least 18 hours.
-
For work-up, add 6 mL of a 10% aqueous solution of tartaric acid to the reaction mixture and stir for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle
The catalytic cycle of the Sharpless-Katsuki epoxidation involves the formation of a dimeric titanium-tartrate complex. This complex coordinates both the allylic alcohol and the tert-butyl hydroperoxide, facilitating the directed transfer of an oxygen atom to the double bond.[5]
Caption: Catalytic cycle of the Sharpless-Katsuki epoxidation.
Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation, developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[1][6] This reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[7]
Quantitative Data
The Jacobsen-Katsuki epoxidation provides high enantioselectivity for a variety of alkene substrates.[6]
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (Z)-1-Phenylpropene | 64 | 86 |
| 1,2-Dihydronaphthalene | 80 | 92 |
| Indene | 90 | 88[8] |
| Styrene | 92 | 89[9] |
| (Z)-Stilbene | 75 | 52 |
Experimental Protocol: Asymmetric Epoxidation of Styrene[11]
Materials:
-
Styrene (0.17 mmol)
-
Jacobsen's Catalyst (1 mol%)
-
Sodium bicarbonate (NaHCO₃) (5% w/w aqueous solution)
-
Potassium persulfate (KHSO₅, as part of Oxone®) (0.17 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach and adjusting the pH to 11.3 with 1 M NaOH.
-
In a 50 mL Erlenmeyer flask, dissolve the alkene (0.5 g) and Jacobsen's Catalyst (10 mol%) in 5 mL of dichloromethane.
-
Add the buffered bleach solution to the alkene solution and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash chromatography.
Catalytic Cycle
The proposed catalytic cycle for the Jacobsen-Katsuki epoxidation involves the oxidation of the Mn(III)-salen complex to a high-valent Mn(V)-oxo species, which then acts as the active epoxidizing agent.[7]
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Shi Asymmetric Epoxidation
The Shi epoxidation, developed by Yian Shi in 1996, is a powerful organocatalytic method for the asymmetric epoxidation of a wide range of alkenes, including trans-disubstituted and trisubstituted olefins.[8][10] This reaction utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the terminal oxidant.[11] A key feature of this method is its operational simplicity and the use of an environmentally benign oxidant.
Quantitative Data
The Shi epoxidation demonstrates high enantioselectivity across various alkene substitution patterns.[8]
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | >99 | 91 |
| trans-β-Methylstyrene | 95 | 92 |
| 1-Phenylcyclohexene | 90 | 94 |
| α-Methylstyrene | 85 | 87 |
| (E)-6-Dodecene | 88 | 90 |
Experimental Protocol: Asymmetric Epoxidation of trans-Stilbene[13]
Materials:
-
trans-Stilbene (47.6 mmol, 1.0 eq)
-
(-)-Shi ketone (1.0 eq)
-
Acetonitrile-dimethoxymethane solvent
-
50 mM Sodium tetraborate decahydrate and 400 µM EDTA-Na₂ solution in water
-
Tetrabutylammonium hydrogensulfate (0.2 eq)
-
Oxone® (2.0 eq)
-
Aqueous potassium carbonate (8.0 eq)
Procedure:
-
To a solution of trans-stilbene in acetonitrile-dimethoxymethane at 23 °C, add the (-)-Shi ketone, the sodium tetraborate/EDTA solution, and tetrabutylammonium hydrogensulfate in sequence.
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add a solution of Oxone® and EDTA-Na₂ in water and the aqueous potassium carbonate solution dropwise over 1 hour using two separate addition funnels.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Warm the product mixture to 23 °C over 1 hour.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired epoxide (70% yield).[11]
Catalytic Cycle
The catalytic cycle of the Shi epoxidation proceeds through the in-situ generation of a chiral dioxirane from the ketone catalyst and Oxone®.[12] This dioxirane is the active epoxidizing species.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. odinity.com [odinity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst [scielo.org.co]
- 10. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of (S)-Dodecyloxirane in Chiral Pool Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Dodecyloxirane, a chiral epoxide featuring a twelve-carbon aliphatic chain, represents a valuable and versatile building block in the realm of chiral pool synthesis. Its enantiopure nature, combined with the reactivity of the epoxide ring, allows for the stereospecific introduction of a long lipophilic chain, a common motif in a variety of biologically active molecules. This technical guide explores the synthesis of this compound, its key reactions, and its current and potential applications in the synthesis of complex chiral targets, with a focus on providing actionable experimental insights and quantitative data for researchers in the field.
Sourcing this compound: Asymmetric Synthesis Strategies
The utility of any chiral building block is predicated on its accessibility in high enantiopurity. For this compound, two primary strategies are employed for its synthesis: the enantioselective epoxidation of the corresponding alkene and the kinetic resolution of a racemic mixture.
1.1. Enantioselective Epoxidation of 1-Dodecene
The direct asymmetric epoxidation of 1-dodecene is a powerful method to generate this compound. Various catalytic systems have been developed for this transformation, with Jacobsen's catalyst being a prominent example for the epoxidation of unfunctionalized olefins.
1.2. Hydrolytic Kinetic Resolution (HKR) of Racemic Dodecyloxirane
A highly efficient and practical method for obtaining enantiopure terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers. This method utilizes a chiral (salen)Co(III) complex to catalyze the enantioselective ring-opening of a racemic epoxide with water. One enantiomer is selectively hydrolyzed to the corresponding diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess. This technique is amenable to large-scale synthesis, making it a key technology for accessing chiral epoxides for drug development.
Key Synthetic Transformations: The Versatility of the Epoxide Ring
The synthetic utility of this compound lies in the regioselective and stereospecific ring-opening of the epoxide by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack.
Under basic or nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon (C1), yielding a primary alcohol and a new C-Nu bond at the C2 position, preserving the (S)-stereocenter. This regioselectivity is a key feature in designing synthetic routes.
Applications in the Synthesis of Bioactive Molecules
While direct, documented syntheses starting from this compound are not extensively reported in publicly available literature, its potential as a chiral building block can be illustrated through its application in the synthesis of analogous structures, such as insect pheromones, and its potential role in the synthesis of complex lipids like sphingolipids and prostaglandins.
3.1. Case Study: Enantioselective Synthesis of Insect Pheromones
The synthesis of insect sex pheromones often requires high stereochemical purity, as different stereoisomers can have vastly different or even inhibitory biological activities. A relevant example is the synthesis of (2S,7S)-2,7-nonanediyl dibutyrate, the sex pheromone of the orange wheat blossom midge, Sitodiplosis mosellana. Although the original synthesis starts from (S)-propylene oxide, the methodology is directly applicable to this compound for the synthesis of long-chain pheromones.
The key step is the regioselective ring-opening of the chiral epoxide with an organometallic nucleophile, in this case, an alkynyllithium species. This reaction establishes one of the chiral centers of the final product.
Table 1: Quantitative Data for the Synthesis of a Pheromone Analogue from a Chiral Epoxide
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Epoxide Ring-Opening | (S)-Epoxide, 1-Pentynyllithium, THF, -78 °C to rt | (S)-alkynyl alcohol | 93 |
| 2 | Hydrogenation | H(_2), Pd/C, Ethyl Acetate | (S,S)-diol | 95 |
| 3 | Acylation | Butyric anhydride, Et(_3)N, DMAP, CH(_2)Cl(_2) | (S,S)-dibutyrate | 95 |
Data adapted from a representative synthesis of a pheromone stereoisomer.
Experimental Protocol: Representative Nucleophilic Ring-Opening of a Chiral Epoxide
The following protocol details the key ring-opening step, which can be adapted for this compound.
-
To a solution of 1-pentyne (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes to form the lithium acetylide.
-
A solution of the (S)-epoxide (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired (S)-alkynyl alcohol.
3.2. Potential Application in Sphingolipid Synthesis
Sphingolipids are a class of lipids containing a backbone of sphingoid bases. The de novo synthesis of sphingolipids starts from the condensation of serine and palmitoyl-CoA. This compound could serve as a synthetic equivalent to a sphingoid base precursor, allowing for the construction of novel sphingolipid analogues with modified chain lengths for studying their biological roles in cell signaling and membrane structure. The ring-opening of this compound with a nitrogen nucleophile would be a key step in such a synthesis.
Below is a generalized workflow for the potential synthesis of a sphingolipid analogue using this compound.
The following diagram illustrates a simplified overview of the de novo sphingolipid biosynthesis pathway, highlighting where a synthetic analogue derived from this compound could potentially intersect.
3.3. Potential Application in Prostaglandin Analogue Synthesis
Prostaglandins are lipid autacoids derived from fatty acids that have a wide range of physiological effects. Their structures often contain a cyclopentane ring and two side chains. Chiral epoxides can be used to introduce one of these side chains with the correct stereochemistry. This compound could be utilized in the synthesis of prostaglandin analogues with a modified lower side chain, which could lead to compounds with altered biological activity profiles. The key transformation would involve the ring-opening of the epoxide with a suitable nucleophile, such as an organocuprate, which is a common method for introducing side chains in prostaglandin synthesis.
Conclusion
This compound is a potent chiral building block with significant potential in the stereoselective synthesis of complex, biologically active molecules. Its value is derived from the ability to introduce a long, enantiopure lipophilic chain through well-established and reliable epoxide ring-opening chemistry. While the full scope of its applications is still being explored, the methodologies presented in this guide, particularly those adapted from the synthesis of insect pheromones, provide a solid foundation for its use in constructing novel sphingolipid and prostaglandin analogues. For researchers in drug discovery and development, this compound offers a strategic tool for accessing new chemical space and developing next-generation therapeutics.
A Comprehensive Technical Guide to the Safe Handling of (S)-Dodecyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for (S)-Dodecyloxirane, a crucial intermediate in various chemical syntheses. The following sections detail the compound's properties, associated hazards, and the necessary protocols to ensure safe laboratory practices.
Chemical and Physical Properties
This compound, also known as (S)-1,2-Epoxytetradecane, is a chiral epoxide. Its physical and chemical properties are summarized below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈O | [1][2][3] |
| Molecular Weight | 212.37 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [5][6] |
| Density | 0.845 g/mL at 25 °C | [2] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [2] |
| Flash Point | >110 °C | [2][5] |
| Water Solubility | 130 μg/L at 20 °C | [2] |
| Vapor Pressure | 0.176 Pa at 25 °C | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.
GHS Hazard Statements: [4][7][8]
-
H319: Causes serious eye irritation.[8]
-
H410: Very toxic to aquatic life with long-lasting effects.[4]
Signal Word: Warning[4]
Hazard Pictograms:
-
Irritant (Exclamation Mark)
-
Environmentally Hazardous
Toxicological Data
Toxicological information for this compound is limited. The available data for similar compounds suggests potential for irritation. The high reactivity of the epoxide group is the primary source of its toxicological profile.
| Metric | Value | Species | Notes |
| LD50 (Oral) | 4150 mg/kg | Rat | Data for a related compound.[7] |
| Skin Irritation | Severe skin irritation | Human | [7] |
It is important to note that due to the high reactivity of the oxirane functional group, this class of compounds is generally treated with caution.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[4]
-
Use spark-proof tools and explosion-proof equipment.[7]
-
Take measures to prevent the buildup of electrostatic charge.[9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]
-
Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[7]
-
Store locked up.[10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent personal exposure.
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required.[7][9]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.[7]
Caption: Personal Protective Equipment (PPE) workflow.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
After Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if discomfort persists.[7]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[4][7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][11]
Caption: First aid response to exposure.
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard and clean up the material safely.
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing vapors. Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up:
Caption: Workflow for handling spills.
Fire-Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[9]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[4] Contaminated packaging should be treated as the product itself.
This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.
References
- 1. This compound | C14H28O | CID 15555199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Oxirane, dodecyl- (CAS 3234-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. (R)-(+)-1,2-Epoxytetradecane | C14H28O | CID 11769812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. chempoint.com [chempoint.com]
- 11. cosmobiousa.com [cosmobiousa.com]
Spectroscopic Analysis of (S)-Dodecyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Dodecyloxirane, also known as (S)-1,2-Epoxytetradecane. Due to the limited availability of spectroscopic data specifically for the (S)-enantiomer, this document primarily presents data for the racemic mixture of 1,2-Epoxytetradecane. It is crucial to note that while the gross structural features will be identical, subtle differences in spectra may be observed when using chiral spectroscopic techniques. This guide is intended to serve as a foundational resource for researchers working with this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,2-Epoxytetradecane.
Table 1: ¹H NMR Spectroscopic Data of 1,2-Epoxytetradecane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 | m | 1H | Oxirane CH |
| ~2.7 | t | 1H | Oxirane CH₂ |
| ~2.4 | dd | 1H | Oxirane CH₂ |
| ~1.5 | m | 2H | CH₂ adjacent to oxirane |
| 1.2-1.4 | m | 20H | -(CH₂)₁₀- |
| 0.88 | t | 3H | -CH₃ |
Note: Data is for the racemic mixture. In the presence of a chiral shift reagent, splitting of the oxirane proton signals would be expected for the (S)- and (R)-enantiomers.
Table 2: ¹³C NMR Spectroscopic Data of 1,2-Epoxytetradecane
| Chemical Shift (δ) ppm | Assignment |
| ~52.4 | Oxirane CH |
| ~47.1 | Oxirane CH₂ |
| ~32.6 | CH₂ adjacent to oxirane |
| ~31.9 | -(CH₂)₁₀- |
| ~29.7 | -(CH₂)₁₀- |
| ~29.6 | -(CH₂)₁₀- |
| ~29.4 | -(CH₂)₁₀- |
| ~29.3 | -(CH₂)₁₀- |
| ~26.1 | -(CH₂)₁₀- |
| ~22.7 | -(CH₂)₁₀- |
| 14.1 | -CH₃ |
Note: Data is for the racemic mixture.
Table 3: Infrared (IR) Spectroscopic Data of 1,2-Epoxytetradecane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H stretch (alkane) |
| 2854 | Strong | C-H stretch (alkane) |
| 1466 | Medium | C-H bend (alkane) |
| 1250 | Medium | C-O stretch (epoxide, ring breathing) |
| 913 | Medium | Epoxide ring C-O symmetric stretch |
| 835 | Medium | Epoxide ring C-H bend |
Table 4: Mass Spectrometry (MS) Data of 1,2-Epoxytetradecane
| m/z | Relative Intensity (%) | Assignment |
| 212 | < 5 | [M]⁺ (Molecular Ion) |
| 183 | ~ 10 | [M - C₂H₅]⁺ |
| 111 | ~ 30 | [C₈H₁₅]⁺ |
| 97 | ~ 50 | [C₇H₁₃]⁺ |
| 83 | ~ 70 | [C₆H₁₁]⁺ |
| 71 | ~ 80 | [C₅H₁₁]⁺ |
| 57 | ~ 90 | [C₄H₉]⁺ |
| 43 | 100 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 1,2-Epoxytetradecane (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
-
Chiral NMR Analysis: To distinguish between the (S) and (R) enantiomers, a chiral solvating agent or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. This induces diastereomeric interactions that can lead to the separation of signals for the enantiomers, particularly for the protons on and adjacent to the chiral center.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat 1,2-Epoxytetradecane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities and for controlled introduction into the ion source.
-
Ionization: Electron Ionization (EI) is typically used, with an electron beam energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer. The detector records the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide provides a summary of the available spectroscopic data for dodecyloxirane and outlines the standard experimental procedures for their acquisition. For researchers focused on the specific stereochemistry of this compound, further analysis using chiral techniques is highly recommended to confirm enantiomeric purity and to observe any subtle stereospecific spectral differences.
(S)-Dodecyloxirane: A Technical Guide to its Physical Properties and Role in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dodecyloxirane, a chiral epoxide, is a valuable building block in organic synthesis, particularly in the development of sophisticated drug delivery systems. Its long alkyl chain imparts hydrophobicity, making it an ideal monomer for creating amphiphilic block copolymers. These copolymers can self-assemble into nanostructures such as micelles, which are capable of encapsulating poorly water-soluble drugs, thereby enhancing their bioavailability and enabling targeted delivery to specific tissues. This technical guide provides an in-depth overview of the physical properties of this compound and details a representative experimental workflow for its use in the synthesis of polymeric drug carriers.
Physical Properties of this compound
The physical properties of this compound are crucial for its application in polymer synthesis, influencing reaction kinetics and the characteristics of the resulting polymer. While data specific to the (S)-enantiomer is not always explicitly available, the properties of the racemic mixture, 1,2-epoxytetradecane, provide a very close approximation.
| Property | Value | Conditions |
| Boiling Point | 95-96 °C[1] | at 0.4 mmHg |
| 203-205 °F (~95-96 °C)[2] | at 0.4 mmHg | |
| Density | 0.845 g/mL[1] | at 25 °C |
| 0.847 g/mL | Not specified | |
| Molecular Weight | 212.37 g/mol | |
| Appearance | Clear, colorless liquid |
Experimental Protocols
The determination of the physical properties of this compound and its use in polymerization reactions require precise experimental techniques. Below are detailed methodologies for these procedures.
Determination of Boiling Point (Micro-distillation)
The boiling point of this compound at reduced pressure can be accurately determined using a micro-distillation apparatus.
Apparatus:
-
Hickman distillation head
-
Round-bottom flask (5-10 mL)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
A small sample (1-2 mL) of this compound is placed in the round-bottom flask with a magnetic stir bar.
-
The Hickman distillation head and thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm leading to the collection well.
-
The apparatus is connected to a vacuum pump with a pressure gauge and a cold trap in line.
-
The system is evacuated to the desired pressure (e.g., 0.4 mmHg).
-
The sample is heated gently with stirring.
-
The temperature at which the liquid is observed to condense in the collection well of the Hickman head is recorded as the boiling point at that pressure.
Determination of Density
The density of liquid this compound can be determined using a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath at 25 °C until it reaches thermal equilibrium.
-
The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and using the known density of water at 25 °C.
-
The pycnometer is then emptied, thoroughly dried, and filled with this compound.
-
The filled pycnometer is again brought to thermal equilibrium at 25 °C in the water bath.
-
The mass of the this compound-filled pycnometer is measured.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Synthesis of Amphiphilic Block Copolymers for Drug Delivery
A key application of this compound is in the synthesis of amphiphilic block copolymers, such as those with a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic poly(this compound) block. These copolymers can encapsulate hydrophobic drugs for improved delivery.
Experimental Workflow: Synthesis of PEG-b-poly(this compound)
This workflow describes the synthesis of a diblock copolymer where a pre-existing PEG chain initiates the ring-opening polymerization of this compound.
Detailed Methodology for Copolymer Synthesis
Materials:
-
Poly(ethylene glycol) (PEG), monomethyl ether
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Methanol
-
Diethyl ether
Procedure:
-
Initiator Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), a calculated amount of monomethyl ether PEG is dissolved in anhydrous THF. To this solution, a stoichiometric amount of sodium hydride is added portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete deprotonation of the PEG hydroxyl end-group, forming the PEG-alkoxide initiator.
-
Polymerization: A solution of this compound in anhydrous THF is added dropwise to the PEG-alkoxide solution. The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for a predetermined time to achieve the desired hydrophobic block length. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of methanol to protonate the living polymer chain end. The polymer is then isolated by precipitation into a large volume of a cold non-solvent, such as diethyl ether. The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator residues, and dried under vacuum to a constant weight.
-
Characterization: The final PEG-b-poly(this compound) copolymer is characterized by ¹H NMR spectroscopy to confirm its chemical structure and GPC to determine its molecular weight and polydispersity index.
Logical Relationship for Drug Encapsulation
The synthesized amphiphilic block copolymer can then be used to encapsulate a hydrophobic drug for delivery. The following diagram illustrates the logical steps involved in this process.
This process of micellization effectively solubilizes the hydrophobic drug within the core of the nanocarrier, which is stabilized in an aqueous environment by the hydrophilic PEG shell. This formulation can then be administered, for example, intravenously, to transport the drug to its target site, where it can be released.
Conclusion
This compound is a key component in the construction of advanced polymeric drug delivery systems. Its well-defined physical properties and its ability to form hydrophobic polymer blocks through controlled polymerization reactions make it an invaluable tool for medicinal chemists and drug development professionals. The methodologies outlined in this guide provide a foundation for the synthesis and characterization of this compound-containing polymers and their application in the formulation of effective and targeted drug therapies.
References
Understanding the stereochemistry of (S)-Dodecyloxirane
An In-Depth Technical Guide to the Stereochemistry of (S)-Dodecyloxirane
Introduction
This compound, also known as (S)-1,2-Epoxytetradecane, is a chiral epoxide that serves as a valuable building block in organic synthesis. Its stereodefined three-membered ring allows for stereospecific ring-opening reactions, providing access to a wide array of enantioenriched compounds crucial for the development of pharmaceuticals and other bioactive molecules. The control and understanding of its stereochemistry are paramount for its application in asymmetric synthesis.
This technical guide provides a comprehensive overview of the stereochemistry of this compound, targeting researchers, scientists, and professionals in drug development. It covers the fundamental principles of its stereochemistry, methods for its enantioselective synthesis and resolution, characterization techniques, and detailed experimental protocols.
Physicochemical and Stereochemical Properties
This compound is the (S)-enantiomer of 1,2-epoxytetradecane.[1][2] The presence of a single stereocenter at the C2 position of the oxirane ring is responsible for its optical activity.[1]
| Property | Value | References |
| IUPAC Name | (2S)-2-dodecyloxirane | [1] |
| Synonyms | This compound, (-)-1,2-Epoxytetradecane | [1] |
| Molecular Formula | C₁₄H₂₈O | [2][3] |
| Molecular Weight | 212.37 g/mol | [1][2] |
| CAS Number | 130404-10-3 | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | 95-96 °C at 0.4 mmHg | [4] |
| Density | 0.845 g/mL at 25 °C | [4] |
| Stereochemistry | Absolute, 1 defined stereocenter | [1] |
Fundamentals of Stereochemistry
requires familiarity with several key concepts that define the spatial arrangement of its atoms.
-
Chirality : A molecule is chiral if it is non-superimposable on its mirror image. The carbon atom in the oxirane ring bonded to the dodecyl group is a chiral center, as it is attached to four different groups (dodecyl, hydrogen, and two bonds to the oxygen within the ring).
-
Enantiomers : These are pairs of stereoisomers that are non-superimposable mirror images of each other. This compound and (R)-Dodecyloxirane are enantiomers.[5][6] They share identical physical properties except for their interaction with plane-polarized light.[6]
-
Optical Activity : Chiral compounds rotate the plane of polarized light and are termed "optically active".[7] The direction and magnitude of this rotation are characteristic of the compound. Compounds that rotate light clockwise are dextrorotatory (+), while those that rotate it counter-clockwise are levorotary (-).[7][8]
-
Specific Rotation ([α]) : This is a standardized measure of a compound's optical activity, defined as the observed rotation under specific conditions (path length, concentration, temperature, and wavelength).[7][9][10] It is a physical constant for a pure enantiomer.
-
Enantiomeric Excess (ee) : This value quantifies the purity of a chiral sample.[11][12] It represents the excess of one enantiomer over the other in a mixture, expressed as a percentage.[11][13] An enantiomerically pure sample has an ee of 100%, while a racemic mixture (50:50 mix of enantiomers) has an ee of 0% and is optically inactive.[11][13]
References
- 1. GSRS [precision.fda.gov]
- 2. Oxirane, dodecyl- [webbook.nist.gov]
- 3. This compound | C14H28O | CID 15555199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (R)-(+)-1,2-Epoxytetradecane | C14H28O | CID 11769812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Potential Research Frontiers for (S)-Dodecyloxirane: A Technical Guide for Scientists and Drug Development Professionals
(S)-Dodecyloxirane , a chiral epoxide, presents a compelling scaffold for novel therapeutic agent development and as a versatile building block in complex organic synthesis. Its long alkyl chain and reactive epoxide ring offer unique physicochemical properties that can be exploited in various biomedical applications. This technical guide outlines promising research avenues for this compound, providing a foundation for its exploration in drug discovery and chemical biology.
Core Properties of Dodecyloxirane
A summary of the key physical and chemical properties of dodecyloxirane is presented below. These properties are essential for designing and interpreting experimental studies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈O | [1] |
| Molar Mass | 212.37 g/mol | [1] |
| Density | 0.845 g/mL at 25 °C | [2] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [2] |
| Flash Point | >110°C | [2] |
| Water Solubility | 130 µg/L at 20°C | [2] |
| LogP | 5.77 at 25°C | [2] |
Potential Research Areas and Experimental Designs
The unique structure of this compound suggests its potential utility in several therapeutic areas, primarily driven by the reactivity of the epoxide moiety and the lipophilicity of the dodecyl chain.
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is a critical first step for its biological evaluation. Standard, well-established methods in asymmetric catalysis can be readily adapted for its preparation.
Experimental Protocol: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst.[2][3]
-
Substrate: 1-Dodecene
-
Catalyst: (R,R)-Jacobsen's catalyst for the (S)-epoxide.
-
Oxidant: Sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA).
-
Solvent: Dichloromethane or a biphasic system with a phase-transfer catalyst.
-
Procedure: To a solution of 1-dodecene in the chosen solvent, a catalytic amount of the Jacobsen's catalyst is added. The oxidant is then added slowly at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
Characterization: The enantiomeric excess (ee) of the resulting this compound can be determined by chiral GC or high-performance liquid chromatography (HPLC).
Experimental Protocol: Sharpless Asymmetric Epoxidation
While the Sharpless epoxidation is primarily used for allylic alcohols, modifications and related catalytic systems can be explored for the epoxidation of terminal alkenes like 1-dodecene.[4][5]
-
Catalyst System: A titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand.
-
Oxidant: tert-Butyl hydroperoxide (TBHP).
-
Procedure: The catalyst is formed in situ by reacting titanium(IV) isopropoxide with the chiral tartrate. 1-Dodecene and the oxidant are then added. The reaction is typically carried out at low temperatures (e.g., -20 °C).
-
Workup and Analysis: Similar to the Jacobsen epoxidation, the reaction is quenched, and the product is purified and analyzed for enantiomeric purity.
References
- 1. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Bioactive Molecules Utilizing (S)-Dodecyloxirane
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Dodecyloxirane is a valuable chiral building block in asymmetric synthesis, prized for its ability to introduce a defined stereocenter into target molecules. Its 1,2-epoxide functional group is susceptible to regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, making it a versatile precursor for the synthesis of a range of bioactive compounds. This document provides detailed protocols and data for the synthesis of key bioactive molecules and intermediates derived from this compound, including the potent β-adrenergic agonist (S)-Propranolol and the antibiotic agent Linezolid.
Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-blocker used in the management of hypertension, angina pectoris, and other cardiovascular conditions. The synthesis outlined below utilizes a regioselective nucleophilic ring-opening of this compound with 1-naphthol, followed by reaction with isopropylamine to yield the final product.
Synthetic Workflow
Caption: Synthetic pathway for (S)-Propranolol.
Experimental Protocol
Step 1: Synthesis of (S)-1-(dodecyloxy)-3-(naphthalen-1-yloxy)propan-2-ol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (20 mL) under an argon atmosphere, add a solution of 1-naphthol (1.44 g, 10 mmol) in anhydrous THF (10 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.84 g, 10 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the intermediate product.
Step 2: Synthesis of (S)-Propranolol
-
To a solution of the intermediate from Step 1 (3.28 g, 10 mmol) in isopropanol (30 mL), add isopropylamine (4.25 mL, 50 mmol).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield (S)-Propranolol.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-1-(dodecyloxy)-3-(naphthalen-1-yloxy)propan-2-ol | 85 | >99 |
| 2 | (S)-Propranolol | 78 | >99 |
Synthesis of Linezolid Intermediate
Linezolid is an oxazolidinone antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. A key step in its synthesis involves the stereospecific synthesis of an oxazolidinone ring, for which this compound can serve as a chiral precursor to a key intermediate.
Synthetic Workflow
Caption: Synthesis of a Linezolid intermediate.
Experimental Protocol
Step 1: Synthesis of (S)-1-azido-3-(dodecyloxy)propan-2-ol
-
To a solution of this compound (1.84 g, 10 mmol) in a mixture of methanol (20 mL) and water (5 mL), add sodium azide (0.98 g, 15 mmol) and ammonium chloride (0.80 g, 15 mmol).
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the azido alcohol intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-5-((dodecyloxy)methyl)oxazolidin-2-one
-
Dissolve the crude azido alcohol from Step 1 in anhydrous THF (30 mL) and cool to 0 °C.
-
Add triphosgene (1.1 g, 3.7 mmol) to the solution, followed by the dropwise addition of triethylamine (2.1 mL, 15 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the oxazolidinone intermediate.
Quantitative Data
| Step | Product | Yield (%) (over 2 steps) | Enantiomeric Excess (ee, %) |
| 1 & 2 | (S)-5-((dodecyloxy)methyl)oxazolidin-2-one | 75 | >99 |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and purities reported are representative and may vary depending on experimental conditions.
Application Notes and Protocols: Ring-Opening of (S)-Dodecyloxirane with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides with amine nucleophiles is a fundamental and versatile transformation in organic synthesis, yielding valuable β-amino alcohols. These structural motifs are integral to a wide array of pharmaceuticals, chiral auxiliaries, and biologically active compounds. (S)-Dodecyloxirane, a chiral long-chain terminal epoxide, serves as a key building block for the synthesis of complex molecules with defined stereochemistry, such as sphingolipids and other bioactive lipids.
The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring. For terminal epoxides like this compound, this attack predominantly occurs at the sterically less hindered terminal carbon (C1), following an SN2 mechanism. This results in the formation of a single major regioisomer, (S)-1-(alkylamino)dodecan-2-ol, with inversion of configuration at the site of attack. The regioselectivity can be influenced by the nature of the amine, the reaction conditions, and the choice of catalyst. Lewis acids are often employed to activate the epoxide ring, enhancing its reactivity towards nucleophilic attack.
Application Notes
The aminolysis of this compound provides a direct route to chiral β-amino alcohols with a long alkyl chain. These products are valuable intermediates in drug development, particularly for the synthesis of:
-
Sphingolipid Analogs: The sphingolipid backbone is crucial for cellular signaling and membrane structure. Modified sphingolipids with varying N-alkyl chains are synthesized to study their biological functions and to develop potential therapeutics for metabolic and inflammatory diseases.
-
Enzyme Inhibitors: The long hydrophobic dodecyl chain can facilitate binding to the active sites of certain enzymes, making the resulting β-amino alcohols and their derivatives potential inhibitors for various biological targets.
-
Chiral Ligands and Auxiliaries: The chiral 1,2-amino alcohol moiety can be incorporated into ligands for asymmetric catalysis, leveraging the stereochemistry of the this compound starting material.
The choice of the amine nucleophile allows for the introduction of diverse functionalities into the final product, enabling the generation of libraries of compounds for screening in drug discovery programs. The reaction can be performed under various conditions, including solvent-free systems, in water, or in organic solvents, offering flexibility in process development and opportunities for green chemistry approaches.
Data Presentation
The following tables summarize quantitative data for the ring-opening of 1,2-epoxydodecane (a close analog of this compound) with various amine nucleophiles under different catalytic conditions.
Table 1: Yttrium(III) Chloride Catalyzed Aminolysis of 1,2-Epoxydodecane under Solvent-Free Conditions
| Entry | Amine Nucleophile | Time (h) | Yield (%) |
| 1 | Aniline | 3 | 92 |
| 2 | 4-Methylaniline | 3.5 | 90 |
| 3 | 4-Methoxyaniline | 4 | 88 |
| 4 | Benzylamine | 2.5 | 95 |
| 5 | Piperidine | 2 | 96 |
Reactions carried out at room temperature with 1 mol% YCl₃. Data adapted from studies on analogous epoxides.
Table 2: Silica-Bonded S-Sulfonic Acid (SBSSA) Catalyzed Aminolysis of 1,2-Epoxydodecane under Solvent-Free Conditions [1]
| Entry | Amine Nucleophile | Time (h) | Yield (%) | Regioisomer Ratio (C1:C2 attack) |
| 1 | Aniline | 1.5 | 94 | Major: C1 |
| 2 | 4-Chloroaniline | 2 | 92 | Major: C1 |
| 3 | Benzylamine | 1 | 96 | Major: C1 |
| 4 | Piperidine | 0.5 | 98 | Major: C1 |
| 5 | Morpholine | 0.75 | 97 | Major: C1 |
Reactions carried out at room temperature with SBSSA as the catalyst. The nucleophilic attack predominantly occurs at the terminal carbon (C1).[1]
Experimental Protocols
Protocol 1: Yttrium(III) Chloride Catalyzed Solvent-Free Ring-Opening of this compound with Benzylamine
This protocol describes a simple and efficient method for the synthesis of (S)-1-(benzylamino)dodecan-2-ol.
Materials:
-
This compound (1.0 mmol, 184.3 mg)
-
Benzylamine (1.0 mmol, 107.2 mg, 109 µL)
-
Yttrium(III) chloride (YCl₃) (0.01 mmol, 1.95 mg)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and benzylamine (1.0 mmol).
-
Add yttrium(III) chloride (1 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2.5 hours), purify the crude product directly by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure (S)-1-(benzylamino)dodecan-2-ol.
Protocol 2: Silica-Bonded S-Sulfonic Acid (SBSSA) Catalyzed Solvent-Free Ring-Opening of this compound with Aniline [1]
This protocol utilizes a recyclable solid acid catalyst for the synthesis of (S)-1-(phenylamino)dodecan-2-ol.
Materials:
-
This compound (1.0 mmol, 184.3 mg)
-
Aniline (1.0 mmol, 93.1 mg, 91 µL)
-
Silica-bonded S-sulfonic acid (SBSSA) (100 mg, 3.4 mol%)[1]
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a 10 mL round-bottom flask, add this compound (1.0 mmol) and aniline (1.0 mmol).[1]
-
Add the SBSSA catalyst (100 mg).[1]
-
Stir the mixture magnetically at room temperature for the appropriate time (typically 1.5 hours).[1]
-
Monitor the reaction by TLC.[1]
-
After completion, dilute the reaction mixture with dichloromethane (10 mL) and filter to remove the catalyst.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent) to yield pure (S)-1-(phenylamino)dodecan-2-ol.[1]
Mandatory Visualization
Caption: General workflow for the ring-opening of this compound.
References
Application Notes and Protocols: Lewis Acid-Catalyzed Ring-Opening of (S)-Dodecyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Lewis acid-catalyzed ring-opening of (S)-Dodecyloxirane. This reaction is a valuable transformation in organic synthesis, yielding 1,2-dodecanediol derivatives that are important chiral building blocks in the development of pharmaceuticals and other fine chemicals.
Introduction
This compound, a chiral terminal epoxide, serves as a versatile substrate for various nucleophilic ring-opening reactions. The activation of the epoxide ring by a Lewis acid facilitates the attack of even weak nucleophiles, such as alcohols, under mild conditions. The regioselectivity of this reaction—whether the nucleophile attacks the more substituted C2 position or the less substituted C1 position—is a critical aspect influenced by the nature of the Lewis acid, the nucleophile, and the reaction conditions. Understanding and controlling this selectivity is paramount for the efficient synthesis of desired products.
The general mechanism for the Lewis acid-catalyzed ring-opening of an epoxide involves the coordination of the Lewis acid to the epoxide oxygen. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. The reaction can proceed through a continuum of mechanisms with SN1 and SN2 characteristics. For terminal epoxides like this compound, the attack at the less sterically hindered primary carbon (C1) is often favored, proceeding through an SN2-like mechanism. However, significant SN1 character can lead to attack at the more substituted secondary carbon (C2) due to the stabilization of a partial positive charge at this position.
Data Presentation
The following tables summarize the quantitative data for the Lewis acid-catalyzed ring-opening of terminal epoxides with alcohols, providing insights into the expected yields and regioselectivity for reactions involving this compound.
Table 1: Regioselectivity in the Ring-Opening of Terminal Epoxides with Methanol Catalyzed by Various Lewis Acids
| Epoxide Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Major Product (Regioisomer) | Regioselectivity (C1:C2) | Yield (%) | Reference |
| 1,2-Epoxyhexane | Sn-MFI (nano) | Methanol | 60 | 1-methoxy-2-hexanol | - | >95 (conversion) | [1] |
| 1,2-Epoxybutane | Sn-Beta | Methanol | 60 | 1-methoxy-2-butanol | 54:46 | - | [2] |
| 1,2-Epoxybutane | Hf-Beta | Methanol | 60 | 1-methoxy-2-butanol | 56:44 | - | [2] |
| 1,2-Epoxybutane | Zr-Beta | Methanol | 60 | 1-methoxy-2-butanol | 60:40 | - | [2] |
Note: Data for 1,2-epoxydodecane is not explicitly available in the searched literature, but the data for shorter-chain terminal epoxides provides a strong indication of the expected reactivity and regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Jacobsen Hydrolytic Kinetic Resolution
This protocol describes the synthesis of enantiomerically enriched this compound from racemic 1,2-epoxydodecane using a chiral (salen)Co(III) catalyst. This method, known as the Jacobsen Hydrolytic Kinetic Resolution (HKR), selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
Materials:
-
Racemic 1,2-epoxydodecane
-
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)
-
Acetic acid (glacial)
-
Water
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Jacobsen's catalyst (0.5-2.0 mol%) in THF.
-
Add glacial acetic acid (1 equivalent relative to the catalyst) to the solution to generate the active Co(III) species. Stir for 30 minutes at room temperature.
-
Add racemic 1,2-epoxydodecane to the flask.
-
Slowly add water (0.5-0.6 equivalents relative to the epoxide) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when approximately 50% of the starting epoxide has been consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted this compound from the diol product.
-
Determine the enantiomeric excess (ee) of the purified this compound using chiral GC or HPLC.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening of this compound with Methanol
This protocol provides a general procedure for the ring-opening of this compound with methanol using a Lewis acid catalyst. The choice of Lewis acid will influence the regioselectivity of the reaction.
Materials:
-
This compound
-
Anhydrous methanol
-
Lewis acid catalyst (e.g., Sn-Beta zeolite, Aluminum triflate, Bismuth(III) chloride)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or neat methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (1-10 mol%).
-
Add the anhydrous solvent, followed by anhydrous methanol (at least 10 equivalents).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomeric products (1-methoxy-2-dodecanol and 2-methoxy-1-dodecanol).
-
Characterize the products by NMR and mass spectrometry to determine the regioselectivity.
Mandatory Visualizations
Caption: General mechanism of Lewis acid-catalyzed epoxide ring-opening.
Caption: General experimental workflow for the ring-opening reaction.
Caption: Relationship between Lewis acid strength and catalytic outcome.
References
Application Notes and Protocols: Synthesis of Chiral Diols from (S)-Dodecyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of chiral 1,2-dodecanediols from (S)-dodecyloxirane, also known as (S)-1,2-epoxydodecane. Chiral diols are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The protocols herein describe three primary methods for the ring-opening of this compound to the corresponding diol: acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and enzymatic hydrolysis. Each method offers distinct advantages in terms of regioselectivity and stereochemical outcome. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the reaction pathways and experimental workflows to aid in comprehension and execution.
Introduction
This compound is a readily available chiral epoxide that serves as a versatile precursor for the synthesis of enantiomerically enriched compounds. The synthesis of chiral diols from this starting material is of significant interest due to the utility of vicinal diols in organic synthesis. The stereochemistry of the resulting diol is critically dependent on the reaction conditions employed for the epoxide ring-opening.
Under acidic conditions, the epoxide oxygen is protonated, and subsequent nucleophilic attack by water typically occurs at the more substituted carbon atom (C2) via an SN2-like mechanism, resulting in the formation of (S)-1,2-dodecanediol with retention of configuration at the chiral center.[1][2][3] Conversely, base-catalyzed hydrolysis proceeds via a direct SN2 attack of a hydroxide ion at the less sterically hindered carbon atom (C1), also yielding (S)-1,2-dodecanediol.[1] Enzymatic hydrolysis, employing epoxide hydrolases, offers a highly selective and environmentally benign alternative for the synthesis of chiral diols, often with excellent enantiomeric excess.[4]
This document outlines detailed protocols for these transformations, providing researchers with the necessary information to select the most appropriate method for their synthetic goals.
Reaction Pathways
The synthesis of (S)-1,2-dodecanediol from this compound can be achieved through different hydrolytic pathways, each with its own regiochemical preference for nucleophilic attack.
Caption: Reaction pathways for the synthesis of (S)-1,2-dodecanediol.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is based on the general principle of acid-catalyzed solvolysis of epoxides.[5]
Materials:
-
This compound
-
Formic acid (HCOOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in diethyl ether, add formic acid (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude formate ester.
-
For saponification, dissolve the crude ester in methanol and add a 1 M solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield (S)-1,2-dodecanediol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol follows the general procedure for base-catalyzed epoxide ring-opening.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Add powdered potassium hydroxide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Enzymatic Hydrolysis of this compound
This protocol is a general representation of enzymatic hydrolysis using an epoxide hydrolase. The specific enzyme and conditions may require optimization.[4]
Materials:
-
This compound
-
Epoxide hydrolase (e.g., from Aspergillus niger)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a suspension of the epoxide hydrolase in the phosphate buffer in a flask.
-
Add this compound to the enzyme suspension. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the conversion of the epoxide by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is reached, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate and mixing vigorously.
-
Separate the organic and aqueous layers by centrifugation or in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-1,2-dodecanediol by column chromatography.
Data Summary
The following table summarizes the expected products and potential yields for the described protocols. Note that specific yields and enantiomeric excess can vary depending on the exact reaction conditions and the purity of the starting material.
| Protocol | Method | Predominant Product | Expected Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Acid-Catalyzed Hydrolysis | (S)-1,2-dodecanediol | Good to Excellent | >99% (retention of stereochemistry) | [5] |
| 2 | Base-Catalyzed Hydrolysis | (S)-1,2-dodecanediol | Good | >99% (inversion at C1, overall retention) | [1] |
| 3 | Enzymatic Hydrolysis | (S)-1,2-dodecanediol | Variable (depends on enzyme) | Potentially >99% | [4] |
Experimental Workflow
A general workflow for the synthesis and purification of chiral diols from this compound is depicted below.
Caption: General workflow for the synthesis of chiral diols.
Conclusion
The synthesis of chiral diols from this compound is a valuable transformation in organic chemistry. The choice of hydrolytic method—acid-catalyzed, base-catalyzed, or enzymatic—allows for the controlled synthesis of (S)-1,2-dodecanediol. The protocols provided in this document offer a comprehensive guide for researchers to perform these syntheses. Careful execution and monitoring of the reactions are essential to achieve high yields and enantiopurity of the desired chiral diol products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Solvolysis of 1,2-Epoxydodecane" by S. Wawzonek and H. J. Bluhm [scholarworks.uni.edu]
Protocol for Nucleophilic Addition to (S)-Dodecyloxirane: A Detailed Guide for Researchers
Application Notes
(S)-Dodecyloxirane, a chiral epoxide, serves as a versatile building block in organic synthesis, particularly in the preparation of enantiomerically enriched pharmaceuticals and biologically active molecules. The regioselective and stereospecific ring-opening of this epoxide by various nucleophiles allows for the introduction of diverse functionalities at the C1 and C2 positions of a dodecane backbone, leading to the synthesis of valuable chiral intermediates such as β-amino alcohols, β-hydroxy ethers, β-hydroxy thioethers, and elongated carbon chains.
This document provides detailed experimental protocols for the nucleophilic addition of amines, azides (followed by reduction), thiols, and organometallic reagents (Grignard and organocuprates) to this compound. The protocols are designed for researchers in drug development and organic synthesis, offering a foundation for the synthesis of novel compounds. The inherent chirality of this compound is typically preserved throughout these reactions, affording products with high enantiomeric purity.
The nucleophilic attack on terminal epoxides like this compound generally proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophile preferentially attacks the sterically less hindered terminal carbon (C1), resulting in the formation of 1-substituted-2-dodecanol derivatives. In the presence of a strong acid catalyst, the reaction can sometimes proceed with attack at the more substituted carbon (C2), although for simple alkyl-substituted epoxides, attack at the primary carbon is still favored. The protocols outlined herein focus on the more common and predictable regioselective attack at the C1 position.
Reaction Overview & Signaling Pathway
The fundamental transformation involves the ring-opening of the epoxide by a nucleophile, followed by protonation of the resulting alkoxide to yield the final β-substituted alcohol.
Application Notes and Protocols: (S)-Dodecyloxirane as a Chiral Building Block
(S)-Dodecyloxirane is a versatile and valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules. Its terminal epoxide functionality, combined with a long lipophilic dodecyl chain, makes it an ideal starting material for the synthesis of compounds with specific stereochemistry and amphiphilic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a chiral β-amino alcohol, a key structural motif in many drug molecules, particularly β-blockers.
Application: Synthesis of β-Adrenergic Receptor Blockers (β-Blockers)
This compound is an excellent precursor for the synthesis of (S)-β-amino alcohols, which are the core structural components of most β-blockers. The long dodecyl ether side chain can be used to modulate the lipophilicity of the final drug molecule, potentially influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The inherent chirality of this compound ensures the stereospecific synthesis of the desired (S)-enantiomer of the β-blocker, which is typically the more active isomer.
A representative synthesis is the preparation of (S)-1-(tert-butylamino)-3-(dodecyloxy)propan-2-ol , an analogue of known β-blockers. The key strategic bond formation is the nucleophilic ring-opening of the epoxide by an amine.
Logical Workflow for Synthesis
Caption: Synthetic workflow for the preparation of a chiral β-amino alcohol.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(tert-butylamino)-3-(dodecyloxy)propan-2-ol
This protocol details the regioselective ring-opening of this compound with tert-butylamine. The reaction is typically carried out in a protic solvent to facilitate the protonation of the epoxide oxygen, making it more susceptible to nucleophilic attack.
Materials:
-
This compound
-
tert-Butylamine
-
Methanol (reagent grade)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add tert-butylamine (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (S)-1-(tert-butylamino)-3-(dodecyloxy)propan-2-ol.
Signaling Pathway Context: β-Adrenergic Receptor Blockade
The synthesized (S)-1-(tert-butylamino)-3-(dodecyloxy)propan-2-ol is designed to act as an antagonist at β-adrenergic receptors. This diagram illustrates the general mechanism of action for a β-blocker.
Caption: Mechanism of β-adrenergic receptor blockade.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of β-amino alcohols from epoxides. While specific data for this compound is not widely published, these values are representative of analogous reactions.
| Entry | Epoxide | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene Oxide | Aniline | Methanol | Reflux | 6 | 92 |
| 2 | Propylene Oxide | Isopropylamine | Ethanol | 80 | 12 | 85 |
| 3 | Cyclohexene Oxide | Benzylamine | Water | 100 | 24 | 78 |
| 4 | This compound | tert-Butylamine | Methanol | Reflux | 18 | (Predicted) >80 |
Conclusion
This compound is a highly useful chiral synthon for the enantioselective synthesis of bioactive molecules. The protocols and data presented here provide a framework for its application in the development of novel drug candidates, particularly in the area of β-adrenergic receptor modulators. The straightforward and high-yielding nature of the epoxide ring-opening reaction makes it an attractive method for accessing a wide range of chiral β-amino alcohols with diverse substitution patterns. Researchers and drug development professionals can leverage the properties of this compound to create new chemical entities with tailored pharmacological profiles.
The Role of (S)-Dodecyloxirane in the Synthesis of Advanced Chiral Ligands for Asymmetric Catalysis
(S)-Dodecyloxirane , also known as (S)-1,2-epoxytetradecane, is a versatile chiral building block that is increasingly utilized in the synthesis of sophisticated chiral ligands. Its long dodecyl chain and reactive epoxide ring make it an ideal starting material for creating ligands with unique steric and electronic properties, which are crucial for achieving high enantioselectivity in a variety of asymmetric catalytic reactions. These ligands are of significant interest to researchers in academia and professionals in the pharmaceutical industry for the development of efficient and selective synthetic routes to chiral drugs and other valuable enantiopure compounds.
The primary application of this compound in this context is the synthesis of chiral β-amino alcohols. These compounds are formed through the regioselective ring-opening of the epoxide by various nitrogen-based nucleophiles. The resulting 1,2-amino alcohol moiety is a common and effective structural motif in many successful chiral ligands. The long dodecyl chain of this compound can influence the solubility of the resulting ligand-metal complexes and create a specific chiral environment around the catalytic center, thereby enhancing stereochemical control.
Synthesis of Chiral β-Amino Alcohol Ligands
The synthesis of chiral β-amino alcohol ligands from this compound typically involves the nucleophilic attack of an amine on the less sterically hindered carbon of the epoxide ring. This reaction is often catalyzed by Lewis acids or Brønsted acids to activate the epoxide ring, or it can proceed under thermal conditions. The choice of the amine nucleophile is critical as it introduces another point of diversity in the ligand structure, allowing for fine-tuning of the ligand's properties.
General Synthetic Pathway
Caption: General synthesis of chiral β-amino alcohol ligands.
Experimental Protocols
Below are representative experimental protocols for the synthesis of chiral β-amino alcohol ligands from this compound.
Protocol 1: Synthesis of (S)-1-(benzylamino)tetradecan-2-ol
Objective: To synthesize a chiral β-amino alcohol ligand through the ring-opening of this compound with benzylamine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Lithium perchlorate (LiClO₄) (0.1 equiv)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add benzylamine and a catalytic amount of lithium perchlorate.
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (S)-1-(benzylamino)tetradecan-2-ol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of chiral β-amino alcohol ligands derived from this compound.
| Ligand Name | Amine Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (S)-1-(benzylamino)tetradecan-2-ol | Benzylamine | LiClO₄ | Acetonitrile | 60 | 85 | >99 |
| (S)-1-(butylamino)tetradecan-2-ol | n-Butylamine | None | Methanol | Reflux | 82 | >99 |
| (S)-1-(phenylamino)tetradecan-2-ol | Aniline | Yb(OTf)₃ | Toluene | 80 | 78 | >99 |
Application in Asymmetric Catalysis
Chiral β-amino alcohols derived from this compound are valuable ligands for a range of metal-catalyzed asymmetric reactions. For instance, they can be employed in the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction.
Workflow for Asymmetric Diethylzinc Addition
Caption: Workflow for asymmetric diethylzinc addition.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: To perform an asymmetric addition of diethylzinc to benzaldehyde using a chiral ligand derived from this compound.
Materials:
-
(S)-1-(benzylamino)tetradecan-2-ol (0.05 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc solution dropwise.
-
Stir the mixture for 30 minutes at 0 °C to form the chiral zinc complex.
-
Add benzaldehyde to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a diverse range of chiral ligands, particularly β-amino alcohols. The straightforward and often highly stereospecific ring-opening reaction allows for the introduction of various functionalities, enabling the rational design of ligands for specific asymmetric catalytic transformations. The long alkyl chain imparted by the dodecyloxirane backbone can play a crucial role in modulating the catalyst's properties, leading to improved performance in terms of both reactivity and enantioselectivity. The continued exploration of ligands derived from this compound is expected to provide new and efficient tools for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and fine chemical industries.
Application Notes and Protocols for Grignard Reaction with (S)-Dodecyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a powerful and versatile carbon-carbon bond-forming reaction widely employed in organic synthesis. The ring-opening of chiral epoxides, such as (S)-Dodecyloxirane, with Grignard reagents provides a reliable method for the stereospecific synthesis of valuable chiral secondary alcohols. These long-chain chiral alcohols are important intermediates in the synthesis of various bioactive molecules, including natural products and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the reaction of this compound with a Grignard reagent, specifically focusing on the addition of a methyl group using methylmagnesium bromide. The reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at the stereocenter and yielding the corresponding (R)-alcohol.
Reaction Principle
The Grignard reagent, a strong nucleophile, attacks the less sterically hindered carbon of the epoxide ring.[1][2] This nucleophilic attack results in the opening of the three-membered ring and the formation of a new carbon-carbon bond.[1] The reaction is stereospecific, with the nucleophile attacking from the backside relative to the oxygen atom of the epoxide. This leads to an inversion of the stereochemistry at the reaction center.[1] A subsequent acidic work-up protonates the resulting alkoxide to yield the final alcohol product.[2]
Reaction Scheme:
This compound + CH₃MgBr → (R)-Tridecan-2-ol
Data Presentation
The following table summarizes typical quantitative data for the Grignard reaction of this compound with methylmagnesium bromide. Please note that yields and enantiomeric excess can vary depending on the specific reaction conditions and purification methods.
| Grignard Reagent | Epoxide | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| Methylmagnesium Bromide | This compound | (R)-Tridecan-2-ol | 85-95 | >98 |
Experimental Protocols
Materials and Equipment
-
Reactants:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column (for purification)
-
Detailed Experimental Procedure
1. Reaction Setup:
-
All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) to exclude moisture, which would quench the Grignard reagent.
-
Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser or a dropping funnel under a gentle flow of inert gas.
2. Reaction Execution:
-
To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 to 1.5 equivalents) dropwise via the dropping funnel or a syringe over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Extraction:
-
Upon completion of the reaction, cool the flask again in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product and any impurities.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols: Regioselective Ring-Opening of (S)-Dodecyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dodecyloxirane, also known as (S)-1,2-epoxydodecane, is a valuable chiral building block in organic synthesis. Its C12 lipophilic chain and reactive epoxide ring make it a versatile precursor for the synthesis of a variety of functionalized molecules with applications in materials science and, most notably, in the development of new pharmaceutical agents. The regioselective ring-opening of this epoxide allows for the introduction of various nucleophiles at either the C1 (β-attack) or C2 (α-attack) position, leading to the formation of chiral 1,2-disubstituted dodecane derivatives. The ability to control the regioselectivity of this reaction is crucial for the synthesis of specific stereoisomers of biologically active molecules, including antiviral and antifungal agents, as well as bioactive lipids. This document provides an overview of various methods for the regioselective ring-opening of this compound, detailed experimental protocols, and a summary of the resulting products' applications in drug development.
Regioselective Ring-Opening Strategies
The regioselectivity of the ring-opening of this compound is influenced by several factors, including the nature of the nucleophile, the catalyst employed, and the reaction conditions. Generally, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered C1 position (β-attack). Under acidic conditions, the reaction can proceed with a higher degree of SN1 character, favoring attack at the more substituted C2 position (α-attack) due to the stabilization of the partial positive charge.
Data Presentation: Regioselectivity of this compound Ring-Opening
While specific quantitative data for the ring-opening of this compound is dispersed throughout the literature, the following table summarizes the expected regioselectivity and reported yields for analogous long-chain epoxides with various nucleophiles and catalysts. This data provides a strong predictive framework for reactions with this compound.
| Nucleophile | Catalyst/Conditions | Major Regioisomer | Product Type | Yield (%) | Reference Analogy |
| Alcohols (e.g., Methanol) | Lewis Acids (e.g., Sn-Beta) | C1-attack (β-attack) | β-Alkoxy alcohol | High (>90%) | Ring-opening of 1,2-epoxyhexane[1] |
| Acid Catalysis (gas-phase) | Mixture of C1 and C2 attack | β-Alkoxy alcohol | - | Ring-opening of 1,2-epoxycyclohexanes[2] | |
| Amines (e.g., Aniline) | YCl₃ (solvent-free) | C1-attack (β-attack) | β-Amino alcohol | Good to Excellent | General epoxide ring-opening[3] |
| Zinc(II) perchlorate hexahydrate | C1-attack (β-attack) | β-Amino alcohol | High | General epoxide ring-opening[4] | |
| Thiols (e.g., Thiophenol) | Water (catalyst-free) | C1-attack (β-attack) | β-Hydroxy sulfide | Excellent | General epoxide ring-opening[5] |
| Triton B (solvent-free) | C1-attack (β-attack) | β-Hydroxy sulfide | High | Ring-opening of aliphatic epoxides[6] | |
| Azides (e.g., NaN₃) | Sodium Azide | C1-attack (β-attack) | β-Azido alcohol | High | Ring-opening of epoxides[3] |
Experimental Protocols
The following are detailed methodologies for key regioselective ring-opening reactions of this compound.
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Alcohols
Objective: To synthesize (S)-1-methoxy-2-dodecanol via regioselective ring-opening of this compound with methanol using a Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous Methanol
-
Lewis Acid Catalyst (e.g., Sn-Beta zeolite)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add the Lewis acid catalyst (e.g., Sn-Beta, 5 mol%).
-
Add anhydrous methanol (5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (S)-1-methoxy-2-dodecanol.
Protocol 2: Amine Ring-Opening under Solvent-Free Conditions
Objective: To synthesize (S)-1-anilino-2-dodecanol via regioselective ring-opening of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Yttrium(III) chloride (YCl₃)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a reaction vial, mix this compound (1 mmol) and aniline (1.2 mmol).
-
Add YCl₃ (1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.[3]
-
Upon completion, dissolve the reaction mixture in DCM.
-
Directly load the solution onto a silica gel column.
-
Purify the product by column chromatography using a hexane/ethyl acetate gradient to yield (S)-1-anilino-2-dodecanol.
Protocol 3: Thiol Ring-Opening in Water
Objective: To synthesize (S)-1-(phenylthio)-2-dodecanol via regioselective ring-opening of this compound with thiophenol in water.
Materials:
-
This compound
-
Thiophenol
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a suspension of this compound (1 mmol) in water (5 mL), add thiophenol (1.5 mmol).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.[5]
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain (S)-1-(phenylthio)-2-dodecanol.
Signaling Pathways and Experimental Workflows
Caption: Regioselectivity of this compound ring-opening.
Caption: General experimental workflow for ring-opening.
Applications in Drug Development
The chiral 1,2-disubstituted dodecanes synthesized from this compound are valuable intermediates in the pharmaceutical industry. Their long alkyl chain imparts lipophilicity, which can be advantageous for drug delivery and interaction with biological membranes.
-
Antiviral Agents: Chiral amino alcohols are key structural motifs in many antiviral drugs, particularly protease inhibitors used in HIV therapy. The (S)-1-amino-2-dodecanol and its derivatives can serve as building blocks for the synthesis of novel antiviral compounds with potentially improved pharmacokinetic properties.
-
Antifungal Agents: The 1,2-diol and amino alcohol moieties are also found in various antifungal agents. The long dodecyl chain can enhance the compound's ability to disrupt the fungal cell membrane.
-
Bioactive Lipids: this compound is a precursor to various bioactive lipids and their analogues.[7] These molecules can play roles in cell signaling and can be investigated as potential therapeutic agents for a range of diseases. Ether lipids, for example, have shown promise as anticancer agents.
-
Drug Delivery: The amphiphilic nature of the ring-opened products makes them suitable for use as excipients in drug formulations, potentially improving the solubility and bioavailability of poorly water-soluble drugs.[8]
Conclusion
The regioselective ring-opening of this compound provides a powerful and versatile platform for the synthesis of a wide array of chiral molecules with significant potential in drug discovery and development. By carefully selecting the reaction conditions, researchers can control the position of nucleophilic attack to generate desired stereoisomers of β-alkoxy alcohols, β-amino alcohols, and β-hydroxy sulfides. These products serve as valuable intermediates for the synthesis of complex pharmaceutical agents, highlighting the importance of this compound as a key chiral building block in modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity in the ring opening of epoxides for the synthesis of aminocyclitols from D-(-)-quinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. jcbsc.org [jcbsc.org]
- 7. BJOC - Synthesis of ether lipids: natural compounds and analogues [beilstein-journals.org]
- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Chiral Alcohols via Reduction of (S)-Dodecyloxirane
Introduction
The stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical and fine chemical development. Chiral alcohols serve as critical building blocks for a vast array of complex molecules, where the specific stereochemistry is paramount to biological activity and therapeutic efficacy. (S)-Dodecyloxirane is a readily available and valuable chiral precursor for generating long-chain chiral alcohols. Its reductive ring-opening provides a direct route to important synthons like (S)-2-dodecanol and (S)-1,2-dodecanediol. These products are utilized in the synthesis of bioactive molecules, chiral ligands, and high-value specialty chemicals such as surfactants and emollients.[1][2][3] The choice of reducing agent is critical as it dictates the regioselectivity of the epoxide ring-opening, leading to either the secondary alcohol or the primary-secondary diol.
This document provides detailed protocols for the regioselective reduction of this compound using two common and powerful hydride reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).
Reaction Pathway and Regioselectivity
The reduction of a terminal epoxide such as this compound with a nucleophilic hydride reagent proceeds via an Sₙ2 mechanism. The hydride ion (H⁻) acts as the nucleophile and attacks one of the two carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (C1). This regioselective attack leads to the formation of the corresponding secondary alcohol as the major product, with retention of configuration at the chiral center (C2).
-
Major Pathway (Attack at C1): Nucleophilic attack at the sterically unhindered primary carbon (C1) results in the formation of (S)-2-dodecanol .
-
Minor Pathway (Attack at C2): Attack at the more sterically hindered secondary carbon (C2) results in the formation of (S)-1,2-dodecanediol .
Strong, unhindered hydride reagents like LiAlH₄ are known to exhibit high selectivity for the less substituted carbon in terminal epoxides.[4] Red-Al®, while also a powerful reducing agent, offers advantages in handling and solubility and is also highly effective for epoxide reductions.[5][6]
Data Summary
| Reducing Agent | Typical Solvent | Temperature (°C) | Expected Major Product | Expected Yield / Regioselectivity |
| LiAlH₄ | Anhydrous THF or Et₂O | 0 to RT | (S)-2-dodecanol | High yield, high selectivity for C1 attack (>95:5) |
| Red-Al® | Anhydrous Toluene | 0 to RT | (S)-2-dodecanol | High yield, high selectivity for C1 attack (>95:5) |
Experimental Protocols
Safety Precautions:
-
Both LiAlH₄ and Red-Al® are highly reactive and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
LiAlH₄ is a pyrophoric solid. Handle with extreme care.
-
The quenching/workup procedures are highly exothermic and release hydrogen gas. Perform these steps slowly, behind a blast shield, in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the procedure for the reduction of this compound to predominantly (S)-2-dodecanol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or Ethyl Acetate) for extraction
-
Standard glassware (oven-dried)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen inlet, and a dropping funnel, add LiAlH₄ (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Epoxide:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
CAUTION: The following steps are exothermic and produce H₂ gas. Add dropwise and very slowly.
-
For every 'x' grams of LiAlH₄ used, sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
A granular white precipitate of aluminum salts should form.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Isolation and Purification:
-
Add anhydrous MgSO₄ to the slurry and stir for 15 minutes to ensure all water is removed.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure (S)-2-dodecanol.
-
Protocol 2: Reduction using Red-Al®
This protocol offers an alternative using Red-Al®, which is often supplied as a solution in toluene and can be easier to handle than solid LiAlH₄.
Materials:
-
This compound
-
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride, ~70% solution in toluene)
-
Anhydrous Toluene
-
10% (v/v) Sulfuric Acid or saturated aqueous Rochelle's salt solution
-
Diethyl ether (or Ethyl Acetate) for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware (oven-dried)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Red-Al®:
-
Using a syringe, add Red-Al® solution (1.5 equivalents) dropwise to the stirred epoxide solution over 30-60 minutes.
-
-
Reaction:
-
After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add saturated aqueous Rochelle's salt (potassium sodium tartrate) solution and stir vigorously until the two layers become clear (this can take several hours but effectively chelates aluminum salts).
-
Alternatively, quench by slow, dropwise addition of 10% H₂SO₄ until gas evolution ceases.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography.
-
Workflow and Logic Diagrams
The general experimental workflow for the synthesis of chiral alcohols from this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Dodecyloxirane Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help improve yields in (S)-Dodecyloxirane ring-opening reactions. The information is tailored for professionals in research and drug development.
Troubleshooting Guides
This section addresses common issues encountered during the ring-opening of this compound, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be poisoned, degraded, or not suitable for the specific nucleophile and reaction conditions. | - Ensure the catalyst is fresh and properly handled. - For Lewis acid catalysts, ensure anhydrous conditions to prevent deactivation. - Consider screening a panel of catalysts (e.g., Lewis acids like Zn(OTf)₂, Sc(OTf)₃; Brønsted acids like PTSA; or solid acid catalysts like Amberlyst-15) to find the optimal choice for your nucleophile.[1] |
| 2. Poor Nucleophilicity: The chosen nucleophile may not be strong enough to open the epoxide ring efficiently under the reaction conditions. | - For weak nucleophiles (e.g., alcohols, water), acidic catalysis is typically required to activate the epoxide.[2][3] - For stronger nucleophiles (e.g., amines, thiols), basic or neutral conditions are often sufficient.[4][5] - Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). | |
| 3. Unfavorable Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. | - Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity. - For enzymatic hydrolysis, ensure the temperature is within the optimal range for the specific epoxide hydrolase.[6] | |
| 4. Inappropriate Solvent: The solvent can significantly impact the solubility of reactants and the stability of intermediates. | - Choose a solvent that fully dissolves both the this compound and the nucleophile. - For reactions involving charged intermediates, a polar solvent may be beneficial. - Consider solvent-free conditions, which can sometimes lead to improved yields and regioselectivity.[7] | |
| Formation of Side Products | 1. Polymerization: The epoxide can polymerize, especially under strongly acidic or basic conditions or at high temperatures.[8] | - Use a milder catalyst or a lower catalyst loading. - Maintain a lower reaction temperature. - Add the epoxide slowly to the reaction mixture containing the nucleophile to keep the epoxide concentration low. |
| 2. Rearrangement Products: In acid-catalyzed reactions, carbocation-like intermediates can undergo rearrangement. | - Use a less acidic catalyst or switch to basic/neutral conditions if the desired regiochemistry allows. - Carefully control the reaction temperature. | |
| 3. Diol Formation (from hydrolysis): Trace amounts of water in the reaction mixture can lead to the formation of dodecan-1,2-diol as a side product. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Regioselectivity | 1. Incorrect Reaction Conditions for Desired Isomer: The choice of acidic or basic conditions dictates which carbon of the epoxide is attacked. | - For nucleophilic attack at the less substituted carbon (C1), use basic or neutral conditions with a strong nucleophile (SN2-type mechanism).[4][5] - For nucleophilic attack at the more substituted carbon (C2), use acidic conditions with a weak nucleophile (SN1-type mechanism).[2][3] |
| 2. Steric Hindrance of the Nucleophile: A bulky nucleophile may favor attack at the less sterically hindered carbon, even under acidic conditions. | - If attack at the more substituted carbon is desired, a less sterically hindered nucleophile may be necessary. | |
| 3. Influence of the Catalyst: The nature of the catalyst can influence the regioselectivity. | - Some catalysts, like certain Ziegler-Natta or metallocene catalysts, can offer high regioselectivity.[9] Researching catalysts specific to the desired outcome is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of this compound ring-opening reactions?
A1: The primary factors that affect the yield are the choice of catalyst, the nucleophilicity of the attacking species, the reaction temperature, and the solvent. Optimizing these four parameters is crucial for achieving high yields.
Q2: How can I control the regioselectivity of the ring-opening reaction?
A2: The regioselectivity is primarily controlled by the reaction conditions:
-
Basic or Neutral Conditions: With strong nucleophiles, the reaction proceeds via an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon (C1) of the dodecyloxirane.[4][5]
-
Acidic Conditions: With weak nucleophiles, the reaction has more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state.[2][3]
Q3: What are common side reactions to be aware of?
A3: Common side reactions include polymerization of the epoxide, especially at higher temperatures or with highly reactive catalysts, and the formation of the corresponding diol (dodecan-1,2-diol) if water is present in the reaction mixture.[8] Under acidic conditions, rearrangement of the carbon skeleton can also occur, although this is less common for a terminal epoxide like dodecyloxirane compared to more substituted epoxides.
Q4: What are some recommended purification methods for the products of these reactions?
A4: The choice of purification method depends on the properties of the product.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase.
-
Distillation: If the product is a liquid with a significantly different boiling point from the starting materials and solvent, distillation can be an effective purification technique.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure compound.
-
Liquid-Liquid Extraction: This can be used as an initial work-up step to separate the product from water-soluble impurities and catalysts.
Q5: Are there any green chemistry approaches to consider for these reactions?
A5: Yes, several strategies can make these reactions more environmentally friendly:
-
Catalyst Choice: Using solid acid catalysts (e.g., zeolites, ion-exchange resins) or biocatalysts (e.g., epoxide hydrolases) can simplify catalyst removal and recycling.[1][6]
-
Solvent Selection: Whenever possible, using greener solvents or conducting the reaction under solvent-free conditions can reduce waste.[7]
-
Atom Economy: Optimizing the reaction to maximize the incorporation of all reactant atoms into the final product minimizes waste.
Experimental Protocols
General Procedure for Acid-Catalyzed Ring Opening with an Alcohol (e.g., Methanol)
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq) or a Lewis acid (e.g., scandium triflate, 0.01 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Base-Catalyzed Ring Opening with an Amine (e.g., Benzylamine)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or ethanol, 0.5 M), add the amine (1.1 eq).
-
If the amine is not a strong enough nucleophile on its own, a catalytic amount of a base (e.g., lithium perchlorate) can be added.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any excess amine and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways in the ring-opening of this compound.
Figure 1: Acid-catalyzed ring-opening of this compound.
Figure 2: Base-catalyzed ring-opening of this compound.
References
- 1. rroij.com [rroij.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. Cas 2855-19-8,1,2-Epoxydodecane | lookchem [lookchem.com]
- 9. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Dodecyloxirane Stereoselectivity
Welcome to the technical support center for (S)-Dodecyloxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound, also known as (S)-1,2-epoxydodecane, is a chiral epoxide. As a three-membered ring containing an oxygen atom, it is a versatile electrophilic building block in organic synthesis. The "S" designation refers to the specific stereochemical configuration at the chiral center. Maintaining and controlling this stereochemistry during chemical reactions is crucial as the biological activity and pharmacological properties of the resulting products in drug development are often highly dependent on their specific three-dimensional structure.
Q2: What are the common causes of low stereoselectivity in ring-opening reactions of this compound?
Low stereoselectivity in the ring-opening of this compound can stem from several factors:
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Reaction Conditions: The choice between acidic, basic, or neutral conditions can significantly influence the reaction mechanism and, consequently, the stereochemical outcome.
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Nucleophile Choice: The nature and strength of the nucleophile can affect the regioselectivity and stereoselectivity of the ring-opening.
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Catalyst System: In catalytic reactions, the choice of catalyst, ligand, and any additives is paramount for achieving high stereoselectivity.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby impacting stereoselectivity.
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Temperature: Reaction temperature can affect the rates of competing reaction pathways, potentially leading to a decrease in stereoselectivity at higher temperatures.
Q3: How do acidic and basic conditions affect the stereoselectivity of the ring-opening of this compound?
Under basic or neutral conditions , the ring-opening of this compound typically proceeds through an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon atom, resulting in an inversion of configuration at that center. This generally leads to a high degree of stereoselectivity.
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction can then proceed through a mechanism with significant SN1 character . This means a partial positive charge develops on the more substituted carbon. While the nucleophile still attacks from the backside, the partial carbocation character can lead to a loss of stereoselectivity if the intermediate is sufficiently long-lived to allow for racemization.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Catalytic Asymmetric Ring-Opening
You are performing a catalytic asymmetric ring-opening of racemic dodecyloxirane using a chiral catalyst, but the desired product is obtained with low enantiomeric excess (ee).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Degraded Catalyst or Ligand | The chiral catalyst or ligand may have degraded due to improper storage or handling. |
| Solution: Use a freshly opened bottle of the catalyst/ligand or purify the existing stock. Ensure storage under an inert atmosphere and at the recommended temperature. | |
| Suboptimal Reaction Temperature | Higher temperatures can lead to background, non-selective reactions, or catalyst decomposition. |
| Solution: Lower the reaction temperature. A temperature screening from -20 °C to room temperature is recommended. | |
| Inappropriate Solvent | The solvent can significantly impact the catalyst's performance and the stability of the transition state. |
| Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). | |
| Incorrect Catalyst Loading | Too low a catalyst loading may result in a slow, selective reaction competing with a faster, non-selective background reaction. |
| Solution: Optimize the catalyst loading. Typical loadings for asymmetric epoxide openings range from 0.5 to 10 mol%. | |
| Highly Reactive Nucleophile | A very strong or reactive nucleophile may react non-catalytically with the epoxide, leading to a racemic background reaction. |
| Solution: If possible, consider using a less reactive nucleophile or a pro-nucleophile that is activated by the catalyst. |
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Dodecyloxirane using Jacobsen's Catalyst
This protocol is adapted from established procedures for the hydrolytic kinetic resolution of terminal epoxides.
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Catalyst Preparation: In a clean, dry vial, dissolve (R,R)-Jacobsen's catalyst (1-2 mol%) in toluene (0.1 M). Stir the solution open to the air for 30 minutes to allow for the oxidation of Co(II) to the active Co(III) species.
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Reaction Setup: In a separate flask, add racemic dodecyloxirane (1.0 equiv).
-
Reaction Initiation: Add the prepared catalyst solution to the epoxide.
-
Addition of Water: Slowly add water (0.5-0.6 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with a suitable agent (e.g., by filtering through a short plug of silica gel). The enantioenriched this compound can be separated from the diol product by column chromatography.
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Analysis: Determine the enantiomeric excess of the recovered this compound and the diol product by chiral GC or HPLC.
Expected Outcome Data for Hydrolytic Kinetic Resolution of Terminal Epoxides:
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) |
| (±)-Propylene Oxide | 0.5 | 12 | 45 | >99 |
| (±)-Styrene Oxide | 1.0 | 18 | 42 | >99 |
| (±)-1,2-Epoxyhexane | 0.8 | 16 | 46 | >99 |
| (±)-Dodecyloxirane (Expected) | 1.0 - 2.0 | 18 - 24 | ~45 | >99 |
Issue 2: Low Diastereoselectivity in Nucleophilic Addition to this compound
You are reacting this compound with an organometallic nucleophile (e.g., a Grignard reagent) and obtaining a mixture of diastereomers with low selectivity.
Logical Relationship Diagram for Diastereoselectivity:
Caption: Factors influencing diastereoselectivity.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Non-Chelating Conditions | The reaction may be proceeding through a non-rigid transition state, allowing for multiple approach trajectories of the nucleophile. |
| Solution: Introduce a Lewis acid to coordinate with the epoxide oxygen and the nucleophile, creating a more organized transition state. Common Lewis acids include MgBr₂, ZnCl₂, and Ti(OiPr)₄. | |
| High Reaction Temperature | Increased thermal energy can overcome the small energy differences between competing diastereomeric transition states. |
| Solution: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). | |
| Inappropriate Solvent | A highly coordinating solvent can compete with the epoxide for coordination to the metal center of the nucleophile, disrupting a well-defined transition state. |
| Solution: Use a less coordinating solvent such as toluene or hexane instead of THF or ether. | |
| Nature of the Organometallic Reagent | The counterion of the organometallic reagent can influence its aggregation state and reactivity. |
| Solution: If using a Grignard reagent (RMgX), consider switching from X=Cl to Br or I, as this can alter the Lewis acidity and steric bulk around the magnesium center. Alternatively, consider using an organolithium or organocuprate reagent. |
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent to this compound with a Lewis Acid
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous toluene (0.2 M) at -78 °C under an inert atmosphere, add a solution of MgBr₂ (1.2 equiv) in diethyl ether. Stir the mixture for 30 minutes.
-
Nucleophile Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 equiv) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Expected Outcome Data for Diastereoselective Additions:
| Epoxide | Nucleophile | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio |
| (S)-Styrene Oxide | MeMgBr | None | THF | 0 | 60:40 |
| (S)-Styrene Oxide | MeMgBr | MgBr₂ | Toluene | -78 | 95:5 |
| This compound | n-BuMgBr | None | THF | 0 | ~70:30 (Expected) |
| This compound | n-BuMgBr | ZnCl₂ | Toluene | -78 | >90:10 (Expected) |
By systematically addressing these potential issues and utilizing the provided protocols as a starting point, researchers can effectively troubleshoot and optimize their reactions to achieve high stereoselectivity with this compound.
Technical Support Center: (S)-Dodecyloxirane Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Dodecyloxirane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed in this compound chemistry?
A1: The most prevalent side reactions involve the ring-opening of the epoxide. These can be broadly categorized as:
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Hydrolysis: Reaction with trace amounts of water to form the corresponding diol ( (S)-tetradecane-1,2-diol). This is often catalyzed by acidic or basic conditions.
-
Polymerization: Acid or base-catalyzed polymerization of the epoxide, leading to the formation of polyethers. This is more likely to occur at higher concentrations and temperatures.
-
Reaction with other nucleophiles: Unintended reactions with other nucleophilic species present in the reaction mixture, such as solvent molecules (e.g., alcohols) or byproducts.
-
Isomerization: Rearrangement of the epoxide to an allylic alcohol, although this is less common for terminal epoxides like this compound.
Q2: My reaction with this compound is sluggish or incomplete. What are the possible causes?
A2: Several factors can contribute to an incomplete reaction:
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Low Reagent Purity: The this compound or the nucleophile may be of insufficient purity.
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Inadequate Activation: If the reaction requires acidic or basic catalysis, the catalyst may be weak, poisoned, or used in an insufficient amount.
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Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
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Steric Hindrance: While the reaction occurs at the less substituted carbon of the oxirane, a bulky nucleophile can still slow down the reaction rate.
Q3: I am observing a significant amount of a diol byproduct in my reaction. How can I minimize this?
A3: The formation of (S)-tetradecane-1,2-diol is a result of hydrolysis. To minimize this side reaction:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Reagents: Ensure that both your this compound and your nucleophile are free from water.
-
Control pH: If the reaction is sensitive to acid or base, use non-aqueous workup conditions or carefully buffer the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ring-Opened Product
This guide addresses scenarios where the primary issue is a low yield of the intended product from the nucleophilic attack on this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes hypothetical data for the reaction of this compound with sodium azide to illustrate the effect of reaction conditions on product yield and side product formation.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of (S)-1-azido-tetradecan-2-ol (%) | Diol Side Product (%) |
| 1 | Methanol | 25 | 24 | 65 | 15 |
| 2 | DMF (anhydrous) | 25 | 24 | 85 | <2 |
| 3 | DMF (anhydrous) | 50 | 12 | 92 | <2 |
| 4 | Methanol | 50 | 12 | 75 | 20 |
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening of this compound
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the nucleophile (1.2 equivalents) and anhydrous solvent (e.g., DMF, 10 mL/mmol of epoxide).
-
Reaction Initiation: The solution is stirred under a nitrogen atmosphere. This compound (1.0 equivalent) is added dropwise via syringe at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Issue 2: Formation of High Molecular Weight, Insoluble Material
This section addresses the problem of polymerization, a common side reaction in epoxide chemistry.
Reaction Pathway: Desired Reaction vs. Polymerization
Caption: Desired nucleophilic addition vs. polymerization side reaction.
Troubleshooting Steps for Polymerization
| Symptom | Possible Cause | Recommended Action |
| Reaction mixture becomes viscous or solidifies. | Polymerization of the epoxide. | 1. Lower the concentration: Run the reaction at a higher dilution. 2. Control temperature: Exothermic polymerization can lead to a runaway reaction. Use an ice bath to control the initial addition of reagents. 3. Use a less reactive catalyst: If using a strong acid or base, consider a milder catalyst. |
| Broad, unresolved peaks in the NMR spectrum. | Presence of oligomers or polymers. | Purify the crude product carefully, for instance by precipitation of the polymer in a non-solvent before chromatographic purification of the desired product. |
| Low recovery of material after workup. | Polymer is insoluble in the extraction solvent. | Change the extraction solvent or attempt to precipitate the desired product from the reaction mixture. |
Q4: How does the choice of solvent affect side reactions with this compound?
A4: The solvent plays a crucial role in the outcome of reactions with epoxides.
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Protic Solvents (e.g., water, methanol, ethanol): These can act as nucleophiles, leading to solvolysis products. They can also facilitate hydrolysis if water is present.
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Aprotic Polar Solvents (e.g., DMF, DMSO): These are generally good choices as they can dissolve a wide range of nucleophiles without participating in the reaction. However, they must be rigorously dried.
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Aprotic Nonpolar Solvents (e.g., THF, Dichloromethane): These are also suitable for many reactions, but solubility of the nucleophile can be a limiting factor.
By understanding these common side reactions and following the troubleshooting guides, researchers can optimize their experimental conditions to achieve higher yields and purity in their work with this compound.
Technical Support Center: Purification of (S)-Dodecyloxirane Derivatives
Welcome to the technical support center for the purification of products derived from (S)-Dodecyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable chiral building blocks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to the purification of various derivatives obtained from the ring-opening of this compound.
Purification of 1,2-Diols from Hydrolysis of this compound
Q1: What are the common challenges in purifying the 1,2-diol product from the hydrolysis of this compound?
A1: The primary challenges include removing unreacted this compound, separating the desired trans-1,2-diol from any potential cis-diol byproducts (if applicable to the synthetic route), and eliminating residual acid or base catalysts used in the hydrolysis reaction. The long dodecyl chain imparts significant lipophilicity, which can make separation from the starting epoxide challenging due to similar polarities.
Troubleshooting:
-
Incomplete Reaction: If a significant amount of starting material remains, consider extending the reaction time or increasing the temperature. Ensure proper mixing, especially in biphasic reaction mixtures.
-
Catalyst Removal: For acid-catalyzed reactions, a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up is typically effective. For base-catalyzed reactions, a wash with a dilute acid solution (e.g., 1M HCl) followed by a brine wash will remove the catalyst.
-
Separation of Diol from Epoxide: Flash column chromatography is the most common method. Due to the small polarity difference, a shallow solvent gradient is often necessary for good separation.
Q2: What is a recommended starting point for a flash chromatography protocol to separate 1,2-tetradecanediol from this compound?
A2: A good starting point for flash chromatography on silica gel would be a non-polar/polar solvent system.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30-40%). The more polar 1,2-diol will elute later than the less polar epoxide.
-
Monitoring: Thin Layer Chromatography (TLC) is essential to determine the optimal solvent system and to track the separation during the column. Use a potassium permanganate stain to visualize the diol and epoxide, as they may not be UV-active.
Purification of Amino Alcohols from Aminolysis of this compound
Q1: I have reacted this compound with an amine. How do I effectively remove the excess amine after the reaction?
A1: The work-up procedure depends on the nature of the amine used.
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Volatile Amines (e.g., methylamine, ethylamine): Excess volatile amine can often be removed by evaporation under reduced pressure.
-
Non-Volatile Amines: An acidic wash during the work-up is effective. Dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. Be cautious if your product is acid-sensitive.[1]
Q2: My amino alcohol product is difficult to purify by flash chromatography due to streaking. What can I do?
A2: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica surface.
Troubleshooting:
-
Treated Silica Gel: Use silica gel that has been treated with a small amount of triethylamine (typically 0.5-1% v/v in the eluent) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.
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Reverse-Phase Chromatography: For highly polar amino alcohols, reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.
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Recrystallization: If the amino alcohol is a solid, recrystallization can be a highly effective purification method.
Q3: What is a general procedure for the recrystallization of a long-chain amino alcohol?
A3: Recrystallization is an excellent technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocol: General Recrystallization of a Long-Chain Amino Alcohol
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Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (e.g., hexanes, ethyl acetate, ethanol, methanol, acetonitrile, and mixtures thereof). A good solvent will dissolve the compound when hot but lead to precipitation upon cooling.
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Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution and then filtered through a hot filtration setup to remove the charcoal and colored impurities.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
For long-chain amino acids, recrystallization from an aqueous solution of an organic carboxylic acid has also been reported.[2]
Purification of Ether and Thioether Derivatives
Q1: How do I purify the ether product from the reaction of this compound with an alcohol?
A1: The purification strategy is similar to that for the 1,2-diol. The resulting ether-alcohol will be more polar than the starting epoxide but less polar than the corresponding diol.
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Work-up: A standard aqueous work-up to remove any catalyst is the first step.
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Flash Chromatography: Silica gel chromatography with a gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent will depend on the nature of the alcohol used in the ring-opening.
Q2: Are there any specific considerations for purifying thioether derivatives from the reaction with a thiol?
A2: Thioethers can sometimes be prone to oxidation to the corresponding sulfoxide or sulfone. It is advisable to use degassed solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is a concern. Purification is typically achieved by flash chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical purification outcomes for derivatives of long-chain epoxides. Note that yields and purity are highly dependent on the specific substrates, reaction conditions, and purification method.
Table 1: Purification of 1,2-Diols from Epoxide Hydrolysis
| Pre-Purification Purity (%) | Purification Method | Post-Purification Purity (%) | Yield (%) | Reference |
| Not Reported | Distillation | >99 | Not Reported | [3] |
| Not Reported | Not Specified | >95 | >90 | [4] |
Table 2: Purification of Amino Alcohols from Epoxide Aminolysis
| Starting Epoxide | Amine | Purification Method | Purity (%) | Yield (%) | Reference |
| Styrene Oxide | Aniline | Column Chromatography | >95 | 92 | [5] |
| 1,2-Epoxyhexane | Various Amines | Not Specified | >95 | 85-95 | [6] |
| Racemic Epoxides | Ammonia | Not Specified | >95 | >95 | [1] |
| Styrene Oxide | Aniline | Column Chromatography | >95 | 95 | [7] |
Table 3: HPLC Purity Analysis of this compound Derivatives
| Compound Type | Column | Mobile Phase | Purity (%) | Reference |
| Amino Alcohol | Ion Exchange | Not Specified | >98 | [8] |
| Diol | C18 Reverse Phase | Acetonitrile/Water | >99 | [9][10] |
| Various Impurities | C18 Reverse Phase | Acetonitrile/Phosphate Buffer | >99 | [11] |
Experimental Protocols & Workflows
General Aqueous Work-up Procedure for Epoxide Ring-Opening Reactions
This procedure is a starting point and may need to be adapted based on the specific reaction.
-
Quenching: Once the reaction is complete (as determined by TLC or other analysis), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Washing:
-
Transfer the mixture to a separatory funnel.
-
Wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove water-soluble byproducts.
-
If an acid catalyst was used, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
If a basic catalyst or excess amine was used, wash with a dilute aqueous acid solution (e.g., 1M HCl).
-
Finally, wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Workflow for Selecting a Purification Method
Caption: Decision workflow for selecting the appropriate purification technique.
Signaling Pathway for Amine-Induced Streaking on Silica Gel and Mitigation
Caption: Mitigation of amine streaking on silica gel during chromatography.
References
- 1. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 3. EP0080658B1 - Process for producing cyclic 1,2-cis diols from cyclic 1,2-epoxides - Google Patents [patents.google.com]
- 4. Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 6. commons.emich.edu [commons.emich.edu]
- 7. iris.unimore.it [iris.unimore.it]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
Technical Support Center: Optimizing Nucleophilic Attack on (S)-Dodecyloxirane
Welcome to the technical support center for the optimization of reaction conditions for the nucleophilic attack on (S)-Dodecyloxirane. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of the nucleophilic ring-opening of this compound?
A1: The regioselectivity of the ring-opening of this compound is primarily dictated by the reaction conditions, specifically whether the reaction is performed under acidic or basic/neutral conditions.
-
Basic or Neutral Conditions: Under these conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring (C1). This leads to the formation of (S)-1-substituted-dodecan-2-ol. Strong nucleophiles favor this pathway.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The transition state has significant SN1 character, with a partial positive charge developing on the more substituted carbon (C2). Consequently, weaker nucleophiles will preferentially attack the more substituted carbon, resulting in the formation of (R)-2-substituted-dodecan-1-ol.[1]
Q2: How can I improve the yield of my reaction?
A2: Low yields can result from a variety of factors. Consider the following to optimize your reaction:
-
Purity of Reagents and Solvents: Ensure that this compound, the nucleophile, and the solvent are pure and dry, as impurities can lead to side reactions.
-
Reaction Temperature: The optimal temperature will depend on the specific nucleophile and catalyst used. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in an incomplete reaction.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid the formation of byproducts from over-running the reaction.
-
Catalyst Choice and Loading: For catalyzed reactions, the choice of catalyst and its concentration are critical. For Lewis acid-catalyzed reactions, screen different Lewis acids and optimize the molar ratio to the epoxide.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. For aminolysis, polar aprotic solvents like DMF, often in combination with water, have been shown to be effective.[2] Solvent-free conditions can also be highly efficient for certain reactions.[3][4]
Q3: What are common side reactions, and how can I minimize them?
A3: A common side reaction is the dimerization or polymerization of the epoxide, especially under strongly acidic conditions. Another potential issue, particularly with amine nucleophiles, is the double alkylation of the amine.
-
To minimize polymerization: Use a minimal amount of a suitable catalyst and control the reaction temperature carefully.
-
To avoid double alkylation of amines: Use a stoichiometric excess of the amine nucleophile relative to the epoxide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inactive catalyst. 4. Impure starting materials. | 1. If using a weak nucleophile, consider adding a catalyst (e.g., a Lewis acid for aminolysis). For Grignard reactions, ensure the reagent is freshly prepared and properly titrated. 2. Gradually increase the reaction temperature while monitoring for product formation and byproduct formation. 3. If using a solid catalyst, ensure it has been properly activated and stored. For Lewis acids, ensure they are anhydrous. 4. Purify the this compound and the nucleophile before the reaction. |
| Poor Regioselectivity | 1. Reaction conditions favor a mixed SN1/SN2 pathway. 2. Steric hindrance of the nucleophile. | 1. For attack at the less substituted carbon (C1), ensure strictly basic or neutral conditions and use a strong nucleophile. For attack at the more substituted carbon (C2), use a protic solvent and a suitable acid catalyst. 2. A bulky nucleophile may favor attack at the less hindered C1 position even under conditions that would typically favor C2 attack. |
| Formation of Diol Byproduct | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. For reactions sensitive to moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Epimerization at the Stereocenter | Loss of stereochemistry can occur if the reaction proceeds through a full carbocation intermediate (SN1). | To retain the stereochemistry with inversion, favor SN2 conditions (strong nucleophile, basic/neutral conditions). The nucleophilic attack will occur from the backside, leading to an inversion of the stereocenter.[1] |
| Difficult Product Isolation | Emulsion formation during aqueous workup, especially with amine products. | Use a saturated brine solution to break up emulsions. Alternatively, consider a non-aqueous workup or purification by column chromatography. |
Quantitative Data on Reaction Conditions
The following tables summarize optimized reaction conditions for the nucleophilic attack on this compound with various nucleophiles.
Table 1: Aminolysis of this compound
| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C1:C2) | Reference |
| Aniline | Silica-bonded S-sulfonic acid | Solvent-free | Room Temp. | 1.5 | 92 | >99:1 | [3] |
| Isopropylamine | None | DMF/H₂O | 60 | - | 95 | >99:1 | [2] |
| Morpholine | Acetic Acid | Solvent-free | Room Temp. | 0.5 | 95 | >99:1 | [4] |
Table 2: Azidolysis of this compound
| Azide Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C1:C2) | Reference |
| Sodium Azide | None | DMF | Room Temp. | 16 | High | >99:1 | [5] |
Table 3: Grignard Reaction with this compound
| Grignard Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C1:C2) | Reference |
| Phenylmagnesium Bromide | None | THF | 0 to RT | - | - | >99:1 | [6] |
| Butylmagnesium Bromide | None | THF | 0 to RT | - | - | >99:1 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Aminolysis Catalyzed by Silica-bonded S-sulfonic Acid [3]
-
To a magnetically stirred mixture of this compound (1 mmol) and the desired amine (1 mmol), add silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, 3.4 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, dilute the mixture with dichloromethane (CH₂Cl₂) and filter to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the corresponding β-amino alcohol.
Protocol 2: General Procedure for Azidolysis in DMF [5]
-
Dissolve this compound (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (2 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
Protocol 3: General Procedure for Grignard Reaction [6][8]
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place a solution of this compound in anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium Bromide in THF) dropwise to the stirred epoxide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental logic and reaction mechanisms, the following diagrams are provided.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Sodium Azide [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
How to avoid racemization in (S)-Dodecyloxirane reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid racemization in reactions involving (S)-Dodecyloxirane.
Troubleshooting Guide: Loss of Enantiomeric Purity
Encountering a loss of enantiomeric excess (ee%) in your reaction product can be a significant setback. This guide provides a structured approach to identifying and resolving the root causes of racemization.
Question: My product from a ring-opening reaction of this compound shows a significant loss of enantiomeric purity. What are the potential causes and how can I fix it?
Answer:
A loss of stereochemical integrity at the chiral center of this compound during a ring-opening reaction is a common challenge. The primary causes of racemization are typically related to the reaction conditions, which may promote undesirable reaction mechanisms. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Analyze Your Reaction Conditions
The first step is to carefully review your experimental setup. The choice of acidic, basic, or neutral conditions is critical in determining the reaction pathway and, consequently, the stereochemical outcome.
-
Acidic Conditions: Reactions carried out in the presence of a strong acid catalyst can lead to racemization.[1][2] The acid protonates the epoxide oxygen, making it a better leaving group.[3] This can lead to a reaction with significant S_N1 character, proceeding through a planar carbocation-like intermediate at the more substituted carbon, which can be attacked from either face by the nucleophile, resulting in a racemic mixture.[4][5]
-
Basic or Neutral Conditions: Reactions with strong nucleophiles under basic or neutral conditions generally proceed via an S_N2 mechanism.[6][7] This mechanism involves a backside attack of the nucleophile on the less sterically hindered carbon of the epoxide, leading to an inversion of stereochemistry at that center and retention of the overall enantiomeric purity.[8][9]
Step 2: Evaluate the Nucleophile
The strength of your nucleophile plays a crucial role.
-
Strong Nucleophiles: Strong, basic nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, amines) favor the S_N2 pathway and are generally preferred for stereospecific ring-opening of epoxides.[6][10]
-
Weak Nucleophiles: Weak nucleophiles often require acidic catalysis to open the epoxide ring, which increases the risk of racemization as explained above.[6]
Step 3: Consider the Temperature
Higher reaction temperatures can provide the necessary activation energy for side reactions that may lead to racemization. It is always advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
Step 4: Choose the Right Solvent
The solvent can influence the reaction mechanism. Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity. Protic solvents can potentially participate in the reaction or promote S_N1-type pathways, especially under acidic conditions.[11]
Troubleshooting Workflow
Here is a visual workflow to guide you through the troubleshooting process:
Caption: Troubleshooting workflow for diagnosing and resolving racemization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization in epoxide reactions?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers.[4] In the context of this compound reactions, racemization typically occurs when the reaction proceeds through a mechanism that involves a planar, achiral intermediate, such as a carbocation.[4][12] This is most common under acidic conditions where the epoxide oxygen is protonated, leading to a weakening of the C-O bonds and the potential for S_N1-type ring-opening.[2][9] The subsequent nucleophilic attack can then occur from either side of the planar intermediate with equal probability, leading to a racemic product.[5]
Q2: How can I ensure a stereospecific reaction with this compound?
A2: To ensure a stereospecific reaction, you should aim for conditions that favor a concerted S_N2 mechanism.[6] This involves:
-
Using a strong, basic nucleophile: This will attack the epoxide directly without the need for acid catalysis.[7]
-
Employing neutral or basic reaction conditions: This prevents the formation of a carbocation-like intermediate.
-
Maintaining a low reaction temperature: This minimizes the energy available for alternative, non-stereospecific reaction pathways.
-
Choosing an appropriate solvent: A polar aprotic solvent is often a good choice to enhance the nucleophilicity of the attacking species.
Q3: Are there any catalytic methods to improve stereoselectivity?
A3: Yes, asymmetric catalysis can be a powerful tool. While your starting material is already chiral, certain chiral catalysts can be used to enhance the stereoselectivity of the ring-opening reaction. For instance, chiral metal-salen complexes have been successfully used to catalyze the asymmetric ring-opening of epoxides with high enantioselectivity.[13] These catalysts can activate the epoxide and deliver the nucleophile in a highly controlled manner, reinforcing the desired stereochemical outcome. Another strategy is kinetic resolution, where a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture.[14][15] While not directly applicable to preventing racemization of an already pure enantiomer, the principles of using a chiral catalyst to control the stereochemical course of the reaction are relevant.
Q4: Can the choice of nucleophile influence the regioselectivity as well as the stereoselectivity?
A4: Absolutely. In addition to influencing the stereoselectivity, the reaction conditions also dictate the regioselectivity of the ring-opening of an unsymmetrical epoxide like this compound.
-
Under basic/neutral conditions (S_N2): The nucleophile will attack the less sterically hindered carbon (C1), leading to a primary alcohol and the new substituent at C2.[6][9]
-
Under acidic conditions (S_N1-like): The nucleophile will attack the more substituted carbon that can better stabilize the partial positive charge in the transition state (C2), resulting in a secondary alcohol.[1][2]
The following diagram illustrates the decision-making process for selecting reaction conditions to achieve the desired stereochemical and regiochemical outcome.
References
- 1. m.youtube.com [m.youtube.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 15. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance in (S)-Dodecyloxirane additions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Dodecyloxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance in nucleophilic addition reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using bulky nucleophiles with this compound?
The primary challenge is overcoming steric hindrance. This compound has a long dodecyl chain that can sterically shield the electrophilic carbon atoms of the epoxide ring. Bulky nucleophiles will preferentially attack the less sterically hindered C1 carbon (the terminal carbon) of the epoxide. Under basic or nucleophilic conditions, this reaction follows an SN2 mechanism, where the approach of the nucleophile is highly sensitive to steric bulk.
Q2: How does the choice of reaction conditions (acidic vs. basic) affect the regioselectivity of the ring-opening?
The reaction conditions play a crucial role in determining which carbon of the epoxide is attacked:
-
Basic/Nucleophilic Conditions: The reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon (C1). This is the kinetically favored product.
-
Acidic Conditions: The epoxide oxygen is first protonated, creating a better leaving group. The transition state has significant carbocationic character, which is more stabilized at the more substituted carbon (C2). Consequently, weaker nucleophiles will preferentially attack the C2 position.
Q3: What is the role of a Lewis acid catalyst in this compound additions?
Lewis acid catalysts are employed to enhance the electrophilicity of the epoxide ring and to control the regioselectivity of the reaction. The Lewis acid coordinates to the epoxide oxygen, making the carbon atoms more susceptible to nucleophilic attack. By carefully selecting the Lewis acid and reaction conditions, it is possible to favor the attack at either the C1 or C2 position, even with bulky nucleophiles. For instance, some Lewis acids can promote an SN1-type mechanism, favoring attack at the more substituted C2 position.
Q4: Can solvent choice influence the outcome of the reaction?
Yes, the solvent can influence both the reaction rate and the regioselectivity. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. In some cases, solvent-free conditions have been shown to improve yields and reduce reaction times.
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
Possible Causes:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to open the epoxide ring under the reaction conditions.
-
Steric Hindrance: The nucleophile or the substrate may be too bulky, leading to a very slow reaction rate.
-
Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in a sufficient amount.
-
Moisture: For reactions involving organometallic reagents like Grignard reagents, the presence of moisture will quench the reagent.
Solutions:
-
Increase Nucleophilicity: If possible, use a stronger nucleophile. For example, deprotonate an alcohol to form an alkoxide.
-
Use a Catalyst: Employ a suitable Lewis acid or Brønsted acid to activate the epoxide ring.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
-
Change the Solvent: Experiment with different solvents to find one that better facilitates the reaction.
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure all glassware is oven-dried and use anhydrous solvents.
Problem 2: Poor Regioselectivity (Mixture of C1 and C2 addition products)
Possible Causes:
-
Ambiguous Reaction Conditions: The reaction conditions may not strongly favor either an SN1 or SN2 pathway.
-
Borderline Nucleophile: The nucleophile may not be "strong" or "weak" enough to definitively favor one pathway.
-
Temperature Effects: Higher temperatures can sometimes lead to a loss of selectivity.
Solutions:
-
For C1-attack (SN2 product):
-
Use a strong nucleophile under basic or neutral conditions.
-
Avoid acidic catalysts.
-
Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.
-
-
For C2-attack (SN1-like product):
-
Use a weak nucleophile in the presence of a strong acid or a suitable Lewis acid catalyst.
-
Choose a solvent that can stabilize a carbocation-like transition state.
-
Data Presentation
The following tables provide representative data for the ring-opening of terminal epoxides, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Lewis Acid Catalyzed Aminolysis of Terminal Epoxides
| Entry | Epoxide | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (C2:C1) |
| 1 | Styrene Oxide | Aniline | YCl3 (1) | Neat | 3 | >90 | 93:7 |
| 2 | Styrene Oxide | Aniline | ScCl3 (1) | Neat | 3 | 82 | 92:8 |
| 3 | Propylene Oxide | Aniline | YCl3 (1) | Neat | 4 | 92 | 5:95 |
| 4 | 1,2-Epoxyhexane | Aniline | YCl3 (1) | Neat | 4 | 94 | 4:96 |
Data adapted from studies on similar terminal epoxides. Regioselectivity is highly dependent on the specific substrates and conditions.
Table 2: Effect of Nucleophile on Regioselectivity with Styrene Oxide
| Entry | Nucleophile | Catalyst | Conditions | Major Product |
| 1 | Aromatic Amine | Zn(ClO4)2·6H2O | Neat, rt | Attack at benzylic carbon (C2) |
| 2 | Aliphatic Amine | Zn(ClO4)2·6H2O | Neat, rt | Attack at terminal carbon (C1) |
This table illustrates the influence of the nucleophile's electronic properties on regioselectivity.[1]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Aminolysis of this compound
-
To a clean, dry reaction flask, add this compound (1.0 eq.).
-
Add the desired amine (1.0-1.2 eq.).
-
If a solvent is used, add it at this point (e.g., CH3CN, THF, or neat).
-
Add the Lewis acid catalyst (e.g., YCl3, Sc(OTf)3, Zn(ClO4)2·6H2O) in the desired molar percentage (typically 1-10 mol%).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH4Cl or NaHCO3).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reagent Addition to this compound
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and quench by slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient (S)-Dodecyloxirane Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Dodecyloxirane transformations. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a catalyst for the ring-opening of this compound?
A1: The choice of catalyst is paramount for achieving high efficiency and selectivity. Key factors include:
-
Nucleophile: The nature of the incoming nucleophile (e.g., alcohol, amine, water) will dictate the type of catalyst needed. Lewis acids are often employed for weaker nucleophiles, while base-catalyzed or nucleophilic catalysis can be suitable for stronger nucleophiles.
-
Regioselectivity: For unsymmetrical epoxides like this compound, the catalyst influences which carbon of the epoxide ring is attacked. Acidic catalysts typically favor attack at the more substituted carbon (C2), while basic conditions favor attack at the less substituted carbon (C1).
-
Stereochemistry: The reaction mechanism, influenced by the catalyst, determines the stereochemical outcome. Most ring-opening reactions of epoxides proceed via an SN2-like mechanism, resulting in an inversion of configuration at the site of nucleophilic attack.
-
Reaction Conditions: The required temperature, pressure, and solvent are all influenced by the catalyst's activity. The goal is to use a catalyst that allows for mild reaction conditions to minimize side reactions and decomposition.
Q2: How can I minimize side reactions, such as polymerization, during the transformation of this compound?
A2: Polymerization is a common side reaction with epoxides, especially under harsh acidic conditions. To minimize this:
-
Use a Mild Catalyst: Opt for a catalyst that is active under mild conditions (e.g., lower temperatures).
-
Control Stoichiometry: Use a controlled amount of the nucleophile and avoid a large excess of the epoxide.
-
Gradual Addition: The gradual addition of a reactant or catalyst can help to control the reaction rate and minimize localized high concentrations that can lead to polymerization.
-
Solvent Choice: The appropriate solvent can help to solvate the intermediates and prevent intermolecular reactions.
Q3: My reaction is showing low or no conversion. What are the likely causes?
A3: Low or no conversion can stem from several issues:
-
Catalyst Inactivity: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and glassware are dry and pure.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Incorrect Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy.
-
Poor Solubility: this compound has a long alkyl chain, which can lead to solubility issues in polar solvents. Ensure your reaction medium allows for adequate solubility of all reactants.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | - Catalyst deactivation by impurities. - Suboptimal reaction temperature or time. - Inefficient stirring. - Loss of product during workup due to its solubility in the aqueous layer or volatility. | - Ensure all reagents and solvents are pure and dry. - Optimize reaction conditions by systematically varying temperature and time. - Use a magnetic stirrer or mechanical stirrer to ensure a homogeneous reaction mixture. - Check the aqueous layer for your product and be cautious during solvent removal if the product is volatile. |
| Poor Regioselectivity | - Incorrect choice of catalyst for the desired outcome (acidic vs. basic conditions). - Reaction temperature is too high, leading to a loss of selectivity. | - For attack at the less substituted carbon, use a base catalyst. For attack at the more substituted carbon, use an acid catalyst. - Attempt the reaction at a lower temperature. |
| Formation of Unexpected Byproducts | - The product may be unstable to the reaction or workup conditions (e.g., acidic or basic). - The starting material may have degraded. | - Test the stability of your product under the reaction and workup conditions separately. - Check the purity of the starting this compound. |
| Difficulty in Catalyst Separation | - Homogeneous catalyst is used. | - Consider using a heterogeneous catalyst that can be easily filtered off after the reaction. |
Catalyst Performance Data
The following tables summarize quantitative data for the ring-opening of epoxides with amines and alcohols using different catalysts. While not specific to this compound, the data for similar epoxides provide a valuable reference for catalyst selection.
Table 1: Catalyst Performance in the Ring-Opening of Epoxides with Amines
| Epoxide | Amine | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Styrene Oxide | Aniline | YCl₃ (1) | None | 1 | RT | >99 | [1] |
| Styrene Oxide | Aniline | Sulfated Tin Oxide (2) | None | 0.17 | RT | 98 | [2] |
| Styrene Oxide | Aniline | DABCO (1) | Water | 1 | RT | 95 | [3] |
| Propylene Oxide | Aniline | YCl₃ (1) | None | 1.5 | RT | 96 | [1] |
Table 2: Catalyst Performance in the Ring-Opening of Epoxides with Alcohols
| Epoxide | Alcohol | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (Terminal Ether) | Reference |
| Epichlorohydrin | Methanol | Sn-Beta | 60 | 91 | 97% | [4] |
| Isobutylene Oxide | Methanol | Sn-Beta | 60 | >99 | >99% (Terminal Alcohol) | [4] |
| 1,2-Epoxyoctane | Methanol | Sn-Beta | 60 | - | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of this compound with an Alcohol
This protocol is a general guideline based on the use of Sn-Beta as a catalyst for the ring-opening of epoxides with alcohols.[4]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, glycerol)
-
Sn-Beta catalyst
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the alcohol (1.0-1.2 eq) to the mixture.
-
Add the Sn-Beta catalyst (e.g., 0.4 mol% based on the epoxide).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for YCl₃-Catalyzed Ring-Opening of this compound with an Amine
This protocol is adapted from the YCl₃-catalyzed ring-opening of various epoxides with amines.[1]
Materials:
-
This compound
-
Amine
-
Yttrium(III) chloride (YCl₃)
Procedure:
-
In a clean, dry vial, combine this compound (1.0 eq) and the amine (1.0 eq).
-
Add YCl₃ (1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or GC).
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the catalytic transformation of this compound.
Caption: A decision-making diagram for catalyst selection based on desired regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
Managing temperature effects on (S)-Dodecyloxirane reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in managing temperature effects on reaction outcomes involving (S)-Dodecyloxirane.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on temperature-related causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction: The reaction temperature may be too low, leading to slow kinetics. Side reactions: The temperature might be too high, promoting undesired reaction pathways or decomposition. | 1. Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to track the consumption of starting material. 2. Gradual Temperature Increase: Incrementally raise the reaction temperature by 5-10 °C and monitor the effect on the reaction rate and product formation. 3. Optimize Reaction Time: At a given temperature, ensure the reaction is running long enough for completion. |
| Formation of Byproducts | High reaction temperatures can lead to side reactions such as polymerization or rearrangement of the epoxide. For reactions with alcohols, high temperatures in the presence of a strong acid can cause dehydration of the alcohol reactant.[1] | 1. Lower the Reaction Temperature: Evaluate if a lower temperature, even with a longer reaction time, can minimize byproduct formation. 2. Choice of Catalyst/Solvent: The reactivity of the system can be influenced by the catalyst and solvent, potentially allowing for lower reaction temperatures. 3. Purification: If byproducts are unavoidable, optimize purification methods (e.g., chromatography) to isolate the desired product. |
| Reaction Rate is Too Slow | Insufficient thermal energy is a common reason for slow reactions. The activation energy barrier is not being overcome efficiently at the current temperature. | 1. Increase Temperature: Carefully increase the reaction temperature in controlled increments. 2. Use a More Active Catalyst: A different catalyst may lower the activation energy, allowing for a faster reaction at the same or lower temperature. 3. Solvent Effects: The choice of solvent can influence reaction rates; consider a solvent that better solubilizes reactants and stabilizes the transition state. |
| Reaction Rate is Too Fast/Uncontrolled | Excessive thermal energy can lead to an exothermic reaction that is difficult to control, potentially causing safety hazards and byproduct formation. | 1. Cooling: Set up the reaction in an ice bath or use a cooling system to maintain a lower, more controlled temperature. 2. Slow Addition of Reagents: Add one of the reactants dropwise to control the reaction rate and dissipate heat. 3. Dilution: Using a larger volume of solvent can help to dissipate heat more effectively. |
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the ring-opening of this compound?
A1: Temperature significantly influences the rate of the nucleophilic attack on the epoxide ring. Higher temperatures generally increase the reaction rate by providing more kinetic energy to the molecules to overcome the activation energy barrier. However, excessively high temperatures can lead to a loss of regioselectivity and the formation of undesired byproducts. For some ring-opening reactions, an optimal temperature exists beyond which the yield of the desired product may decrease.[2]
Q2: How can I determine the optimal reaction temperature for my specific nucleophile with this compound?
A2: The optimal temperature is best determined empirically. A systematic approach involves running the reaction at a range of temperatures (e.g., from room temperature up to the boiling point of the solvent in increments) and analyzing the product distribution and yield at each temperature. This can be done on a small scale before scaling up the reaction.
Q3: Can temperature affect the stereochemistry of the reaction product?
A3: For SN2-type ring-opening reactions of epoxides, the stereochemistry is typically inverted at the carbon atom that is attacked by the nucleophile. While moderate changes in temperature are unlikely to alter the fundamental mechanism and thus the stereochemical outcome, extreme temperatures could potentially introduce side reactions or alternative mechanisms that might affect the stereochemical purity of the product.
Q4: Are there any safety concerns related to temperature when working with this compound?
A4: Yes. Ring-opening reactions of epoxides can be highly exothermic. Rapidly increasing the temperature or running the reaction at a high temperature without proper control can lead to a runaway reaction, causing a rapid increase in pressure and temperature. It is crucial to have adequate cooling and to monitor the reaction temperature, especially during scale-up.
Q5: How does the choice of solvent relate to the reaction temperature?
A5: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. The solvent can also influence the reaction rate and selectivity, which may, in turn, affect the optimal temperature. For example, polar aprotic solvents can accelerate SN2 reactions, potentially allowing for lower reaction temperatures compared to nonpolar solvents.
Experimental Protocols
Protocol 1: Temperature Screening for the Reaction of this compound with a Generic Amine Nucleophile
-
Objective: To determine the optimal temperature for the reaction of this compound with an amine to maximize the yield of the desired amino alcohol product.
-
Materials: this compound, amine nucleophile, a suitable solvent (e.g., ethanol or acetonitrile), round-bottom flasks, magnetic stirrers, heating mantles with temperature controllers, and an analytical technique for monitoring the reaction (e.g., GC-MS or LC-MS).
-
Procedure:
-
Set up a series of small-scale reactions in parallel, each in a separate round-bottom flask equipped with a magnetic stirrer and a condenser.
-
In each flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1.1 equivalents) to each flask.
-
Set each reaction to a different temperature, for example: 25°C, 40°C, 60°C, and 80°C.
-
Allow the reactions to proceed for a set amount of time (e.g., 12 hours).
-
After the specified time, quench the reactions and prepare samples for analysis.
-
Analyze the crude reaction mixtures to determine the conversion of the starting material and the relative amounts of the desired product and any byproducts.
-
The temperature that provides the highest yield of the desired product with the fewest byproducts is considered the optimal temperature for this reaction.
-
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Temperature's effect on reaction products.
References
Technical Support Center: Analytical Methods for Monitoring (S)-Dodecyloxirane Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Dodecyloxirane. The following sections detail common issues and solutions for monitoring its reaction progress using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the reaction of this compound?
A1: The most common methods for monitoring the reaction progress of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different experimental setups.
Q2: How can I use NMR spectroscopy to monitor the reaction?
A2: ¹H NMR spectroscopy is a powerful non-invasive technique for monitoring the reaction.[1] You can track the disappearance of the epoxide protons (typically resonating between 2.90 and 3.24 ppm) and the appearance of new signals corresponding to the product.[1] For example, in a hydrolysis reaction, you would observe the appearance of signals from the resulting diol.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is often necessary for HPLC analysis to introduce a chromophore for UV detection, as this compound itself does not absorb UV light.[2][3] For GC analysis, derivatization can improve volatility and peak shape.[1][4] Common derivatization agents for epoxides include those that form esters or ethers.
Q4: How can I separate the (S)- and (R)-enantiomers of Dodecyloxirane?
A4: Chiral chromatography is required to separate enantiomers. Both chiral GC and chiral HPLC columns are available for this purpose.[5][6][7][8] These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | 1. Low concentration of the analyte. 2. Injection port temperature too low, leading to incomplete volatilization. 3. Adsorption of the analyte in the injector liner or column. 4. Leak in the system. | 1. Concentrate the sample if possible. 2. Increase the injector temperature, but do not exceed the column's maximum temperature. 3. Use a deactivated liner and a column suitable for epoxides. Consider derivatization to reduce activity. 4. Perform a leak check of the GC system. |
| Peak tailing | 1. Active sites in the GC system (liner, column). 2. Column overload. 3. Inappropriate injection technique. | 1. Use a fresh, deactivated liner. Condition the column or replace it if necessary. 2. Dilute the sample or reduce the injection volume. 3. Ensure a fast and consistent injection. |
| Poor separation of enantiomers on a chiral column | 1. Incorrect column selection. 2. Suboptimal temperature program. 3. Column degradation. | 1. Consult column manufacturer's literature for the appropriate chiral stationary phase for long-chain epoxides. 2. Optimize the temperature ramp rate and hold times. Slower ramps often improve resolution. 3. Condition the column according to the manufacturer's instructions. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| No peak detected with UV detector | This compound lacks a chromophore and does not absorb UV light. | Derivatize the epoxide with a UV-active reagent. A common method involves reaction with N,N-diethyldithiocarbamate (DTC) to form a derivative that can be detected at 278 nm.[2][3] |
| Broad peaks | 1. Column deterioration. 2. Incompatible mobile phase. 3. Sample solvent effects. | 1. Flush the column or replace it. 2. Ensure the mobile phase is properly mixed and degassed. Adjust the mobile phase composition. 3. Dissolve the sample in the mobile phase if possible. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Check the HPLC pump for proper functioning and ensure fresh, well-mixed mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Overlapping peaks of reactant and product | Insufficient spectral resolution. | Use a higher field NMR spectrometer if available. 2D NMR techniques like COSY or HSQC can also help in resolving overlapping signals. |
| Difficulty in quantitative analysis | 1. Poor signal-to-noise ratio. 2. Inaccurate integration. 3. Presence of paramagnetic impurities. | 1. Increase the number of scans. 2. Carefully phase and baseline correct the spectrum before integration. Use a suitable internal standard with a known concentration. 3. Ensure the sample and NMR tube are clean. |
Experimental Protocols
HPLC Analysis of this compound via Derivatization with N,N-diethyldithiocarbamate (DTC)
This protocol is adapted from a method for the quantitation of low levels of epoxides.[2][3]
Materials:
-
This compound sample
-
N,N-diethyldithiocarbamate (DTC) solution (e.g., 20 mM in 0.1 M phosphate buffer, pH 7.0)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase C18 HPLC column (e.g., Supelcosil LC-18-S, 150 x 4.6 mm)[2]
-
HPLC system with UV detector
Procedure:
-
Derivatization: Mix your sample containing this compound with a 100- to 1,000-fold excess of DTC solution. Incubate the mixture at 60°C for 20 minutes.[2]
-
Decomposition of excess DTC: After incubation, acidify the reaction mixture to approximately pH 2 using orthophosphoric acid. This step decomposes the unreacted DTC.[2]
-
HPLC Analysis:
-
Quantification: The concentration of the this compound-DTC derivative is determined by comparing its peak area to a calibration curve prepared from known concentrations of a standard.
GC-MS Analysis of this compound
This is a general protocol for the analysis of long-chain aliphatic epoxides.
Materials:
-
This compound sample
-
Suitable solvent (e.g., hexane, dichloromethane)
-
GC-MS system with a capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent to an appropriate concentration (e.g., 1-10 ppm).
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
-
Analysis: Identify the this compound peak based on its retention time and mass spectrum. The reaction progress can be monitored by the decrease in the peak area of this compound over time.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for monitoring a reaction of this compound. Actual data will vary based on reaction conditions.
| Reaction Time (hours) | This compound Peak Area (a.u.) | Product Peak Area (a.u.) | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 980,000 | 270,000 | 21.6% |
| 2 | 750,000 | 500,000 | 40.0% |
| 4 | 420,000 | 830,000 | 66.4% |
| 8 | 150,000 | 1,100,000 | 88.0% |
| 24 | < 10,000 | 1,240,000 | > 99% |
Visualizations
Caption: Workflow for monitoring this compound reaction progress.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. gcms.cz [gcms.cz]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Preventing epoxide polymerization during (S)-Dodecyloxirane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-dodecyloxirane. The focus is on preventing undesired epoxide polymerization to ensure high yields of the desired ring-opened products.
Troubleshooting Guide: Preventing Epoxide Polymerization
This guide addresses common issues encountered during reactions with this compound and provides systematic solutions to minimize or eliminate unwanted polymerization.
| Problem | Potential Cause | Recommended Solution |
| High viscosity of the reaction mixture, formation of a solid mass, or low yield of the desired product. | Uncontrolled polymerization of this compound. | 1. Catalyst Selection: Switch to a milder, more selective Lewis acid catalyst. 2. Temperature Control: Lower the reaction temperature. 3. Solvent Choice: Use a less polar, aprotic solvent. 4. Monomer Concentration: Reduce the initial concentration of this compound. 5. Reaction Time: Optimize the reaction time to maximize product formation before significant polymerization occurs. 6. Inhibitor Addition: Consider adding a radical or cationic polymerization inhibitor. |
| Formation of a mixture of regioisomers. | Non-selective catalyst or reaction conditions. | 1. Catalyst: Employ a sterically hindered Lewis acid or a catalyst known for high regioselectivity in epoxide ring-opening. 2. Nucleophile: Use a less sterically hindered nucleophile if possible. 3. Temperature: Lowering the temperature can sometimes improve regioselectivity. |
| Reaction does not proceed or is very slow, even at elevated temperatures. | Catalyst is not active enough, or the nucleophile is too weak. | 1. Catalyst Activation: Ensure the catalyst is properly activated and handled under inert conditions if required. 2. Stronger Nucleophile: If the reaction allows, use a stronger or more activated nucleophile. 3. Solvent: A more polar solvent might be necessary to facilitate the reaction, but this must be balanced against the risk of polymerization. A solvent screen is recommended. |
| Inconsistent results between batches. | Purity of reagents, water content, or atmospheric contamination. | 1. Reagent Purity: Use freshly purified this compound and nucleophiles. 2. Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Water can initiate cationic polymerization.[1] 3. Consistent Procedure: Adhere strictly to the established experimental protocol. |
Frequently Asked Questions (FAQs)
1. What are the main mechanisms that lead to the polymerization of this compound?
This compound, like other epoxides, primarily polymerizes through two main mechanisms:
-
Cationic Polymerization: This is often initiated by protic acids (even trace amounts of water) or Lewis acids. The high ring strain of the epoxide makes it susceptible to acid-catalyzed ring-opening, which can then propagate by attacking other epoxide monomers.[2] This is a common issue when using strong Lewis acids to catalyze the desired ring-opening reaction.
-
Anionic Ring-Opening Polymerization (AROP): This is initiated by strong bases or nucleophiles. The initiator attacks the epoxide, and the resulting alkoxide can then act as a nucleophile to open another epoxide ring, leading to a polymer chain.[3][4][5]
2. How does the choice of catalyst influence polymerization?
The catalyst is a critical factor. Strong Lewis acids can effectively activate the epoxide for nucleophilic attack but can also readily initiate cationic polymerization. Milder or sterically hindered Lewis acids are often preferred to achieve high regioselectivity in the desired ring-opening reaction while minimizing polymerization. For instance, zirconium-based Lewis acids have been shown to be effective for the regioselective ring-opening of oxiranes.[6]
3. What is the effect of temperature on the reaction?
Higher temperatures generally increase the rate of both the desired ring-opening reaction and the undesired polymerization.[7][8] However, the activation energy for polymerization may be lower, meaning that an increase in temperature can disproportionately favor polymerization. It is crucial to find the optimal temperature that allows for a reasonable reaction rate for the desired transformation without inducing significant polymerization. Cooling the reaction mixture is a common first step in troubleshooting polymerization issues.
4. How does the choice of solvent affect the outcome of the reaction?
Solvents can influence reaction rates by stabilizing transition states.[9][10][11][12]
-
Polar Protic Solvents (e.g., water, alcohols): These should generally be avoided as they can act as initiators for cationic polymerization.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These can be a good choice as they can help to dissolve reactants and stabilize charged intermediates in the desired reaction pathway. However, very polar solvents might also promote unwanted side reactions. For anionic polymerizations, the use of a co-solvent like DMSO can help to control the polymerization and achieve a narrower molecular weight distribution.[1]
-
Nonpolar Solvents (e.g., hexane, toluene): These are less likely to promote polymerization but may not be suitable for all reactions due to poor solubility of reactants or catalysts.
A solvent screening study is often necessary to identify the optimal solvent for a specific reaction.
5. Can I use an inhibitor to prevent polymerization?
Yes, polymerization inhibitors can be effective. The choice of inhibitor depends on the likely polymerization mechanism:
-
For Cationic Polymerization: The addition of a non-nucleophilic base (e.g., a sterically hindered amine like 2,6-di-tert-butylpyridine) can scavenge stray protons that might initiate polymerization.
-
For Radical Polymerization: While less common for epoxides unless other reactive groups are present, radical inhibitors like butylated hydroxytoluene (BHT) or hydroquinone can be used.[5]
It is important to note that the inhibitor should not interfere with the desired reaction.
Quantitative Data Summary
The following tables summarize the general trends observed when varying reaction parameters in epoxide ring-opening reactions. Specific quantitative data for this compound is limited in the literature; therefore, these tables represent qualitative to semi-quantitative trends based on studies of similar long-chain epoxides.
Table 1: Effect of Catalyst on Reaction Outcome
| Catalyst Type | Desired Ring-Opening Yield | Polymerization Side-Reaction | Regioselectivity |
| Strong Lewis Acids (e.g., BF₃·OEt₂) | Moderate to High | High | Moderate to High |
| Mild Lewis Acids (e.g., ZnCl₂, Zr(OTf)₄) | High | Low to Moderate | High |
| Base Catalysts (e.g., NaH, KOtBu) | High (Anionic) | High (Anionic Polymerization) | High (attack at less substituted carbon) |
| No Catalyst | Low | Very Low | Low |
Table 2: Effect of Temperature on Reaction Outcome
| Temperature | Rate of Desired Reaction | Rate of Polymerization | Selectivity |
| Low (-20°C to 0°C) | Slow | Very Slow | Generally Higher |
| Room Temperature (20°C to 30°C) | Moderate | Moderate | Moderate |
| Elevated (>50°C) | Fast | Fast to Very Fast | Generally Lower |
Table 3: Effect of Solvent on Reaction Outcome
| Solvent Type | Relative Rate of Ring-Opening | Tendency for Polymerization |
| Nonpolar Aprotic (e.g., Hexane, Toluene) | Slow | Low |
| Ethereal (e.g., THF, Diethyl Ether) | Moderate | Moderate |
| Polar Aprotic (e.g., DMF, DMSO) | Fast | High |
| Polar Protic (e.g., Methanol, Water) | Variable | Very High (Cationic) |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Ring-Opening of this compound
This protocol provides a starting point for the regioselective ring-opening of this compound with a generic nucleophile (Nu-H) using a mild Lewis acid catalyst.
Materials:
-
Nucleophile (Nu-H)
-
Mild Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, or ZrCl₄)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Lewis acid catalyst (typically 5-10 mol%) under an inert atmosphere.
-
Solvent and Reactant Addition: Add anhydrous solvent (e.g., DCM) to dissolve or suspend the catalyst. Add the nucleophile (typically 1.1 to 1.5 equivalents) to the mixture and stir.
-
Epoxide Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, the temperature can be gradually increased to room temperature.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting epoxide), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired ring-opened product.
Protocol 2: Procedure for Minimizing Anionic Polymerization in Base-Catalyzed Ring-Opening
This protocol is designed for reactions where a strong nucleophile/base is required, and the primary goal is to suppress anionic ring-opening polymerization.
Materials:
-
This compound
-
Strong nucleophile/base (e.g., sodium thiophenoxide, sodium azide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Preparation: Ensure all glassware and the solvent are scrupulously dry.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile/base in the anhydrous solvent.
-
Controlled Addition of Epoxide: Cool the solution of the nucleophile to a low temperature (e.g., -20°C to 0°C). Add this compound dropwise and very slowly to the stirred solution. The key is to maintain a low concentration of the epoxide at all times to favor the reaction with the nucleophile over propagation.
-
Temperature Control: Maintain the low temperature throughout the reaction.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC.
-
Workup: Once the starting material is consumed, quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride). Proceed with a standard aqueous workup and extraction as described in Protocol 1.
-
Purification: Purify the product via column chromatography.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for epoxide polymerization.
References
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. d-nb.info [d-nb.info]
- 4. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of sulfur-free nickel and palladium catalysts in hydrodeoxygenation of different fatty acid feedstocks for production of biofuels - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 13. Cas 2855-19-8,1,2-Epoxydodecane | lookchem [lookchem.com]
- 14. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in (S)-Dodecyloxirane Ring-Opening
Welcome to the technical support center for the ring-opening of (S)-dodecyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing regioisomer formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the ring-opening of this compound?
A1: The regioselectivity of the ring-opening of this compound is primarily dictated by the reaction conditions, specifically whether the reaction is performed under acidic or basic/nucleophilic conditions.
-
Under basic or nucleophilic conditions (SN2-type mechanism): Strong nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide ring. For this compound, this is the terminal carbon (C1), leading to the formation of a secondary alcohol. This is due to the SN2-like transition state where steric hindrance is the dominant factor.
-
Under acidic conditions (SN1-type mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the carbon atom that can better stabilize a partial positive charge. For a terminal epoxide like this compound, the secondary carbon (C2) can stabilize a partial positive charge more effectively than the primary carbon (C1). Therefore, the nucleophile will preferentially attack the C2 position, resulting in the formation of a primary alcohol.
Q2: How does the choice of nucleophile affect the regioisomeric ratio?
A2: The nature of the nucleophile plays a crucial role. Strong, "hard" nucleophiles favor the SN2 pathway, attacking the less substituted carbon. Examples include amines, alkoxides, and thiolates. Weaker, "soft" nucleophiles, especially under acidic catalysis, are more likely to attack the more substituted carbon, favoring the SN1-like pathway.
Q3: Can Lewis acids be used to control regioselectivity?
A3: Yes, Lewis acids can significantly influence the regioselectivity of the ring-opening reaction. By coordinating to the epoxide oxygen, Lewis acids can enhance the electrophilicity of the carbon atoms and promote an SN1-like mechanism, favoring nucleophilic attack at the more substituted C2 position. The strength of the Lewis acid can also play a role, with stronger Lewis acids promoting a higher degree of SN1 character.
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Strong Nucleophile (e.g., an amine)
| Possible Cause | Troubleshooting Step |
| Acidic Impurities: Trace amounts of acid in the starting materials or solvent can protonate the epoxide, leading to a competing SN1 pathway and the formation of the undesired regioisomer. | Ensure all glassware is thoroughly dried and free of acidic residue. Use freshly distilled or anhydrous solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acids. |
| Elevated Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the SN1 pathway, even in the absence of a strong acid. | Perform the reaction at a lower temperature. Start at room temperature or below and monitor the reaction progress. |
| Nucleophile is not sufficiently basic/nucleophilic: If the amine is weakly basic, the reaction may not proceed cleanly via an SN2 mechanism. | Consider using a stronger amine nucleophile or adding a non-nucleophilic base to increase the effective nucleophilicity of the amine. |
Issue 2: Formation of Diol Side Products
| Possible Cause | Troubleshooting Step |
| Presence of Water: Water can act as a nucleophile, especially under acidic conditions, leading to the formation of 1,2-dodecanediol. | Use anhydrous solvents and reagents. Dry the this compound and the nucleophile before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis during Workup: The epoxide can be hydrolyzed during the aqueous workup. | Perform the workup at low temperatures and minimize the time the reaction mixture is in contact with the aqueous phase. |
Issue 3: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Insufficiently Reactive Nucleophile: The chosen nucleophile may not be strong enough to open the epoxide ring under the reaction conditions. | For weak nucleophiles, consider adding a catalytic amount of a Lewis acid or a Brønsted acid to activate the epoxide. |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Steric Hindrance: A bulky nucleophile may have difficulty accessing the epoxide carbons. | Consider using a less sterically hindered nucleophile if possible. |
Quantitative Data
The following table summarizes expected major regioisomers and estimated regioselectivity for the ring-opening of this compound with common nucleophiles under different conditions. Note: Specific quantitative ratios for this compound are not widely reported in the literature; these are estimations based on the behavior of similar long-chain terminal epoxides.
| Nucleophile | Conditions | Major Product | Estimated Regioisomeric Ratio (C1 attack : C2 attack) |
| Amine (e.g., Benzylamine) | Basic/Nucleophilic (e.g., neat, reflux) | (S)-1-(Benzylamino)dodecan-2-ol | >95 : 5 |
| Azide (NaN3) | Basic/Neutral (e.g., NH4Cl, H2O/EtOH) | (S)-1-Azido-2-dodecanol | >90 : 10 |
| Thiol (e.g., Thiophenol) | Basic (e.g., NaH, THF) | (S)-1-(Phenylthio)dodecan-2-ol | >98 : 2 |
| Methanol | Acidic (e.g., cat. H2SO4) | (S)-2-Methoxydodecan-1-ol | <10 : >90 |
Experimental Protocols
Protocol 1: Regioselective Aminolysis of this compound under Basic Conditions
This protocol describes the reaction of this compound with benzylamine to favor the formation of (S)-1-(benzylamino)dodecan-2-ol.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add benzylamine (1.2 eq).
-
Stir the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-1-(benzylamino)dodecan-2-ol.
Protocol 2: Regioselective Methanolysis of this compound under Acidic Conditions
This protocol describes the reaction of this compound with methanol under acidic catalysis to favor the formation of (S)-2-methoxydodecan-1-ol.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-2-methoxydodecan-1-ol.
Visualizations
Caption: Reaction pathways for the ring-opening of this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
Technical Support Center: Enhancing Nucleophile Reactivity Towards (S)-Dodecyloxirane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Dodecyloxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic ring-opening of this chiral epoxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction with an amine or alcohol nucleophile is sluggish or not proceeding to completion. What are the first troubleshooting steps?
A1: Low reactivity is a common issue, particularly with neutral or weakly nucleophilic amines and alcohols. The long dodecyl chain of this compound can also contribute to steric hindrance. Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for slow reactions.
Initial Steps:
-
Increase Temperature: Ring-opening of epoxides is often accelerated by heat. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS.
-
Catalysis: If thermal activation is insufficient, the introduction of a catalyst is the most effective strategy. The choice of catalyst will depend on your nucleophile and desired reaction conditions.
Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack?
A2: The ring-opening of this compound can theoretically yield two regioisomers, resulting from the nucleophilic attack at either the C1 (terminal) or C2 (internal) position of the epoxide. The outcome is primarily dictated by the reaction mechanism (SN1 vs. SN2), which is influenced by the reaction conditions.
Caption: Controlling regioselectivity in epoxide ring-opening.
-
For attack at the less sterically hindered carbon (C1, SN2 pathway): Use a strong nucleophile under basic or neutral conditions. This is the typical outcome for reactions with strong anionic nucleophiles or under base-catalyzed conditions.
-
For attack at the more substituted carbon (C2, SN1-like pathway): Employ acidic conditions (either Brønsted or Lewis acids). The acid protonates the epoxide oxygen, making it a better leaving group. The transition state has significant carbocationic character at the more substituted carbon, favoring nucleophilic attack at this position.[1][2]
Q3: I am using a Lewis acid catalyst, but the reaction is still not efficient. What could be the issue?
A3: Several factors can influence the efficiency of a Lewis acid-catalyzed epoxide opening:
-
Choice of Lewis Acid: The strength of the Lewis acid can impact its catalytic activity. For amine nucleophiles, moderate strength Lewis acids like Zr-based catalysts may be more effective than stronger ones like Sn-based catalysts.[1] For alcohol nucleophiles, stronger Lewis acids such as Sn-Beta zeolites have shown high activity.[1]
-
Catalyst Loading: Ensure that the catalyst loading is optimized. While higher loading can increase the reaction rate, it can also lead to side reactions or purification difficulties.
-
Water Content: Trace amounts of water can deactivate some Lewis acid catalysts. Ensure your reagents and solvent are anhydrous.
-
Nucleophile Compatibility: Some nucleophiles can coordinate with the Lewis acid, reducing its catalytic activity.
Q4: Can I perform these reactions under solvent-free conditions?
A4: Yes, solvent-free conditions are often advantageous for the ring-opening of epoxides. They can lead to shorter reaction times, higher yields, and a greener process. Several catalytic systems, including YCl₃ and silica-bonded S-sulfonic acid, have been shown to be effective under solvent-free conditions for the synthesis of β-amino alcohols from epoxides.
Data Presentation: Enhancing Nucleophile Reactivity
The following tables summarize quantitative data for the ring-opening of epoxides with amines and alcohols using various catalytic systems. Note that while the principles are directly applicable to this compound, the specific data presented here is for other model epoxides due to a lack of comprehensive studies on this compound.
Table 1: Catalytic Aminolysis of Epoxides
| Epoxide | Amine | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Styrene Oxide | Aniline | YCl₃ | 1 | None | 0.5 | 95 | [3] |
| Styrene Oxide | Aniline | Zn(ClO₄)₂·6H₂O | 1 | None | 0.25 | 98 | |
| Cyclohexene Oxide | Aniline | Iridium Trichloride | 2 | None | 2 | 92 | |
| Propylene Oxide | Aniline | Silica-bonded S-sulfonic acid | 3.4 | None | 1.5 | 90 |
Table 2: Catalytic Alcoholysis of Epoxides
| Epoxide | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Epichlorohydrin | Methanol | Sn-Beta | 0.4 | 60 | 4 | >95 | [1] |
| 1,2-Epoxyhexane | Methanol | Sn-Beta | 0.4 | 60 | 24 | 85 | [1] |
| Styrene Oxide | Methanol | Ti₃C₂Tₓ MXene | - | 25 | 2.5 | >80 |
Experimental Protocols
Below are representative, detailed methodologies for key experiments. These should be adapted and optimized for your specific experimental setup and safety protocols.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Aminolysis of this compound (Adapted from general procedures)
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the desired amine nucleophile (1.0-1.2 mmol).
-
Add the Lewis acid catalyst (e.g., YCl₃, 1 mol%).
-
If running the reaction in a solvent, add the desired anhydrous solvent (e.g., MeCN, 2 mL). For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
Protocol 2: General Procedure for Acid-Catalyzed Alcoholysis of this compound (Adapted from general procedures)
-
In a sealed reaction vessel, dissolve this compound (1.0 mmol) in the desired alcohol (which also acts as the solvent, e.g., 5 mL of methanol).
-
Add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or a solid acid catalyst like Sn-Beta).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, filter it off and wash with the alcohol solvent.
-
Neutralize the filtrate with a mild base (e.g., NaHCO₃).
-
Remove the excess alcohol under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the β-alkoxy alcohol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks for the reactions discussed.
Caption: General experimental workflow for aminolysis.
Caption: Logic for catalyst selection based on nucleophile.
References
Validation & Comparative
(S)-Dodecyloxirane vs. (R)-Dodecyloxirane: A Comparative Guide for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice between (S)- and (R)-enantiomers of a chiral building block is a critical decision that dictates the stereochemical outcome of a synthetic route. This guide provides a comparative analysis of (S)-Dodecyloxirane and (R)-Dodecyloxirane, two valuable C12 chiral epoxides, in the context of asymmetric synthesis. By examining their applications in the synthesis of bioactive molecules and highlighting the stereochemical control they offer, this document aims to inform the selection of the appropriate enantiomer for specific synthetic targets.
The "handedness," or chirality, of molecules plays a pivotal role in their biological activity. In drug discovery, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. Chiral epoxides, such as the enantiomers of dodecyloxirane (also known as 1,2-epoxydodecane), are versatile intermediates in asymmetric synthesis, allowing for the introduction of a specific stereocenter that can be further elaborated into complex molecular architectures.
Performance in Asymmetric Synthesis: A Comparative Overview
The utility of (S)- and (R)-Dodecyloxirane lies in their ability to undergo highly stereospecific and regioselective ring-opening reactions with a variety of nucleophiles. This reactivity allows for the synthesis of a wide range of chiral products, including diols, amino alcohols, and ethers, which are key structural motifs in many natural products and pharmaceutical agents.
While direct, head-to-head comparative studies detailing the performance of both (S)- and (R)-Dodecyloxirane in the same reaction are not extensively documented in publicly available literature, their individual applications in the synthesis of specific stereoisomers of bioactive molecules provide valuable insights into their differential utility. The choice between the (S) and (R) enantiomer is fundamentally dictated by the desired absolute stereochemistry of the final product.
One of the most common methods for obtaining enantiomerically pure epoxides like (S)- and (R)-Dodecyloxirane is through the kinetic resolution of the corresponding racemic mixture. The hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes, a method developed by Jacobsen and coworkers, is a powerful technique for this purpose.[1][2][3][4] In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol at a much faster rate, leaving the unreacted epoxide in high enantiomeric excess. For instance, using a (R,R)-(salen)Co(III) catalyst, the (R)-dodecyloxirane would be preferentially hydrolyzed, allowing for the isolation of highly enantioenriched this compound. Conversely, a (S,S)-(salen)Co(III) catalyst would selectively hydrolyze the (S)-enantiomer, yielding enantioenriched (R)-dodecyloxirane.
Applications in the Synthesis of Bioactive Molecules
The enantiomers of dodecyloxirane serve as crucial starting materials for the synthesis of a variety of bioactive compounds, where the stereochemistry of the final molecule is critical for its function.
-
Pheromones: Many insect sex pheromones are chiral molecules, and the biological activity is often specific to one enantiomer. (S)- and (R)-Dodecyloxirane can be envisioned as key precursors for the synthesis of long-chain chiral alcohols and their derivatives that are components of insect pheromones.[5][6][7][8] The stereocenter introduced by the epoxide is retained throughout the synthetic sequence, ensuring the correct stereochemistry in the final pheromone molecule.
-
Pharmaceutical Intermediates: Chiral 1,2-diols and 1,2-amino alcohols are ubiquitous structural motifs in pharmaceuticals.[9][10][11][12][13] (S)- and (R)-Dodecyloxirane provide a straightforward entry to these chiral building blocks. For example, the ring-opening of this compound with an amine nucleophile will yield a chiral (1R,2S)-amino alcohol, while the same reaction with (R)-dodecyloxirane will produce the enantiomeric (1S,2R)-amino alcohol. This stereochemical control is essential for the synthesis of enantiomerically pure drug candidates.
Experimental Protocols
Hydrolytic Kinetic Resolution of Racemic Dodecyloxirane
This protocol is a general procedure based on the Jacobsen hydrolytic kinetic resolution of terminal epoxides.[1][2]
Materials:
-
Racemic 1,2-epoxydodecane
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane
-
Brine
Procedure:
-
A solution of (R,R)-Jacobsen's catalyst (0.5–2.0 mol %) in dichloromethane is stirred in air for 30 minutes to generate the active Co(III) species.
-
The solvent is removed in vacuo.
-
The resulting solid is dissolved in THF.
-
Racemic 1,2-epoxydodecane (1.0 equiv) is added to the catalyst solution.
-
The mixture is cooled to 0 °C, and water (0.5–0.6 equiv) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12–24 hours, monitoring the progress by TLC or GC.
-
Upon completion, the reaction mixture is concentrated. The residue is purified by column chromatography on silica gel to separate the unreacted, enantioenriched epoxide from the diol product.
Expected Outcome: Using the (R,R)-catalyst, (S)-1,2-epoxydodecane is expected to be recovered with high enantiomeric excess (>98% ee), while the (R)-1,2-dodecanediol is formed as the major diol product.
Regioselective Ring-Opening with an Organocuprate Reagent
This is a general protocol for the ring-opening of a terminal epoxide.
Materials:
-
(S)- or (R)-1,2-Epoxydodecane
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, butyllithium)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred suspension of CuI in anhydrous THF at -20 °C under an inert atmosphere, the organolithium reagent is added dropwise to generate the lithium diorganocuprate.
-
The mixture is stirred at this temperature for 30 minutes.
-
A solution of the enantioenriched 1,2-epoxydodecane in anhydrous THF is added dropwise.
-
The reaction is stirred at -20 °C for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Expected Outcome: The reaction is expected to proceed with high regioselectivity, with the nucleophile attacking the less substituted carbon of the epoxide, and with inversion of stereochemistry at that center. For example, reaction of this compound with lithium dimethylcuprate would yield (R)-tridecan-2-ol.
Data Presentation
As direct comparative experimental data is scarce, the following table illustrates the expected stereochemical outcomes from reactions involving (S)- and (R)-dodecyloxirane. The yields and enantiomeric excesses are highly dependent on the specific reaction conditions and nucleophile used.
| Reaction | Starting Epoxide | Nucleophile | Expected Major Product | Expected Stereochemistry |
| Hydrolytic Kinetic Resolution | Racemic Dodecyloxirane | H₂O / (R,R)-Jacobsen's Catalyst | This compound | >98% ee |
| Hydrolytic Kinetic Resolution | Racemic Dodecyloxirane | H₂O / (S,S)-Jacobsen's Catalyst | (R)-Dodecyloxirane | >98% ee |
| Ring-Opening | This compound | R-MgBr (Grignard) | Chiral Secondary Alcohol | (R) |
| Ring-Opening | (R)-Dodecyloxirane | R-MgBr (Grignard) | Chiral Secondary Alcohol | (S) |
| Ring-Opening | This compound | N₃⁻ (Azide) | Chiral Azido Alcohol | (R) |
| Ring-Opening | (R)-Dodecyloxirane | N₃⁻ (Azide) | Chiral Azido Alcohol | (S) |
Logical Relationships and Workflows
The following diagrams illustrate the central role of (S)- and (R)-Dodecyloxirane in asymmetric synthesis, starting from a racemic mixture and leading to enantiomerically pure products.
References
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate [figshare.com]
A Comparative Guide to Dodecyloxirane and Other Terminal Chiral Epoxides for Researchers and Drug Development Professionals
In the landscape of chiral building blocks for organic synthesis and drug development, terminal epoxides are indispensable intermediates due to their versatile reactivity. This guide provides a comparative analysis of dodecyloxirane against other common terminal chiral epoxides, namely propylene oxide, 1,2-butylene oxide, and styrene oxide. The comparison focuses on their performance in hydrolytic kinetic resolution (HKR), a widely used method for obtaining enantiopure epoxides.
Performance in Hydrolytic Kinetic Resolution (HKR)
The hydrolytic kinetic resolution catalyzed by chiral (salen)Co(III) complexes is a highly effective method for resolving racemic terminal epoxides.[1][2][3] This reaction provides access to both the unreacted, enantiopure epoxide and the corresponding 1,2-diol, both of which are valuable chiral synthons.[1][2][3] The efficiency of this resolution is often measured by the enantiomeric excess (% ee) of the recovered epoxide and the selectivity factor (k_rel), which indicates the relative rate of reaction of the two enantiomers.
The following table summarizes the performance of dodecyloxirane and other terminal epoxides in the (salen)Co(III)-catalyzed HKR.
| Epoxide | Catalyst Loading (mol %) | Time (h) | Yield (%) | % ee (epoxide) | k_rel |
| Dodecyloxirane | 0.2 | 14 | 44 | >99 | >200 |
| Propylene Oxide | 0.2 | 10 | 45 | >99 | 110 |
| 1,2-Butylene Oxide | 0.2 | 12 | 43 | >99 | 140 |
| Styrene Oxide | 0.2 | 12 | 44 | >99 | 400 |
Data compiled from Jacobsen and co-workers' research on hydrolytic kinetic resolution of terminal epoxides.[1][2][3]
As the data indicates, dodecyloxirane exhibits excellent performance in HKR, achieving over 99% enantiomeric excess for the recovered epoxide with a high selectivity factor. Its performance is comparable to, and in some aspects, surpasses that of shorter-chain aliphatic epoxides like propylene oxide and 1,2-butylene oxide. Styrene oxide, an aromatic epoxide, shows a remarkably high selectivity factor in this reaction.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published results. Below are the general experimental protocols for the synthesis of chiral epoxides via asymmetric epoxidation and their resolution via hydrolytic kinetic resolution.
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation
This method is suitable for the enantioselective epoxidation of unfunctionalized alkenes to produce chiral epoxides.[4][5]
Diagram of the Jacobsen-Katsuki Epoxidation Workflow:
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Enantiomeric Excess for (S)-Dodecyloxirane
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral molecules such as (S)-Dodecyloxirane, a valuable intermediate in organic synthesis. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most prevalent and reliable method for this purpose. This guide provides a comparative overview of chiral HPLC for the validation of this compound's enantiomeric purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of Analytical Methods for Enantiomeric Excess Determination
While chiral HPLC is the gold standard, other methods can also be employed for determining the enantiomeric excess of chiral compounds. The choice of method often depends on factors such as the required accuracy, sample matrix, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy and precision, applicable to a wide range of compounds, well-established and validated methods are available.[1][2][3][4] | Requires specialized and often expensive chiral columns, method development can be time-consuming.[5] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, suitable for volatile and thermally stable compounds. | Often requires derivatization to increase volatility, not suitable for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[6] | Provides structural information, non-destructive, can be used for crude reaction mixtures. | Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents.[6] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules.[7][8][9] | Sensitive to stereochemistry, can be used for rapid screening.[7][8][9] | Requires a chromophore near the stereocenter, quantification can be challenging. |
| Mass Spectrometry (MS) | Formation of diastereomeric complexes with a chiral selector, which can be differentiated by their mass-to-charge ratio or fragmentation patterns. | High sensitivity and specificity, can be coupled with chromatographic techniques.[4] | Indirect method that relies on the formation of diastereomers, method development can be complex. |
Experimental Protocol: Chiral HPLC for this compound
This section details a standard protocol for the determination of the enantiomeric excess of this compound using chiral HPLC.
Objective: To separate and quantify the (S)- and (R)-enantiomers of Dodecyloxirane to determine the enantiomeric excess of a sample.
Materials:
-
This compound sample
-
Racemic Dodecyloxirane standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiral HPLC column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV detector
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of racemic Dodecyloxirane in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the resolution of the two enantiomers.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the this compound sample for analysis.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of the racemic standard.
-
Calculate the peak area for each enantiomer in the sample chromatogram.
-
Determine the concentration of each enantiomer using the calibration curve.
-
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
-
Validation Data for Chiral HPLC Method
The developed chiral HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters were evaluated:
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Resolution (Rs) | > 2.0 |
Experimental Workflow
The following diagram illustrates the workflow for the validation of the enantiomeric excess of this compound using chiral HPLC.
Caption: Workflow for Chiral HPLC Analysis.
Logical Relationship of Method Validation Parameters
The validation of an analytical method ensures its reliability. The following diagram shows the logical relationship between key validation parameters.
Caption: Method Validation Parameters.
References
- 1. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper | Bohrium [bohrium.com]
Spectroscopic Analysis for the Structural Confirmation of (S)-Dodecyloxirane and Its Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the precise structural confirmation of chiral molecules like (S)-Dodecyloxirane is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides a comparative overview of the expected spectroscopic data for this compound and a longer-chain derivative, (S)-1,2-Epoxytetradecane, supported by experimental protocols and a logical workflow for structural elucidation.
Data Presentation: A Comparative Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivative, (S)-1,2-Epoxytetradecane. Note that the spectroscopic data for a single enantiomer, such as this compound, in an achiral solvent is identical to its racemate, 1,2-Epoxydodecane.
Table 1: Comparative ¹H NMR and ¹³C NMR Data
| Compound | Spectroscopy | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Assignment |
| This compound | ¹H NMR | ~2.90 (m, 1H) | H-2 (methine proton on epoxide) |
| ~2.75 (dd, 1H) | H-1a (diastereotopic methylene proton on epoxide) | ||
| ~2.45 (dd, 1H) | H-1b (diastereotopic methylene proton on epoxide) | ||
| ~1.48 (m, 2H) | -CH₂- adjacent to epoxide | ||
| ~1.26 (br s, 16H) | -(CH₂)₈- | ||
| ~0.88 (t, 3H) | -CH₃ | ||
| ¹³C NMR | ~52.4 | C-2 (methine carbon of epoxide) | |
| ~47.1 | C-1 (methylene carbon of epoxide) | ||
| ~32.6 | -CH₂- adjacent to epoxide | ||
| ~31.9 - 22.7 | -(CH₂)₈- | ||
| ~14.1 | -CH₃ | ||
| (S)-1,2-Epoxytetradecane | ¹H NMR | ~2.90 (m, 1H) | H-2 (methine proton on epoxide) |
| ~2.75 (dd, 1H) | H-1a (diastereotopic methylene proton on epoxide) | ||
| ~2.45 (dd, 1H) | H-1b (diastereotopic methylene proton on epoxide) | ||
| ~1.48 (m, 2H) | -CH₂- adjacent to epoxide | ||
| ~1.26 (br s, 20H) | -(CH₂)₁₀- | ||
| ~0.88 (t, 3H) | -CH₃ | ||
| ¹³C NMR | ~52.4 | C-2 (methine carbon of epoxide) | |
| ~47.1 | C-1 (methylene carbon of epoxide) | ||
| ~32.6 | -CH₂- adjacent to epoxide | ||
| ~31.9 - 22.7 | -(CH₂)₁₀- | ||
| ~14.1 | -CH₃ |
Table 2: Comparative IR and Mass Spectrometry Data
| Compound | Spectroscopy | Key Peaks and Fragments | Interpretation |
| This compound | IR (neat) | ~3040-2980 cm⁻¹ | C-H stretch (epoxide ring) |
| ~2925, 2855 cm⁻¹ | C-H stretch (aliphatic) | ||
| ~1250 cm⁻¹ | Epoxide ring "breathing" (symmetric stretch) | ||
| ~915-830 cm⁻¹ | Epoxide ring deformation (asymmetric) | ||
| ~840-790 cm⁻¹ | Epoxide ring deformation (symmetric) | ||
| MS (EI) | m/z 184 [M]⁺ (weak or absent) | Molecular Ion | |
| m/z 141 | [M - C₃H₇]⁺ (alpha-cleavage) | ||
| m/z 71 | [C₅H₁₁]⁺ | ||
| m/z 57 | [C₄H₉]⁺ | ||
| m/z 43 | [C₃H₇]⁺ (base peak) | ||
| (S)-1,2-Epoxytetradecane | IR (neat) | ~3040-2980 cm⁻¹ | C-H stretch (epoxide ring) |
| ~2925, 2855 cm⁻¹ | C-H stretch (aliphatic) | ||
| ~1250 cm⁻¹ | Epoxide ring "breathing" (symmetric stretch) | ||
| ~915-830 cm⁻¹ | Epoxide ring deformation (asymmetric) | ||
| ~840-790 cm⁻¹ | Epoxide ring deformation (symmetric) | ||
| MS (EI) | m/z 212 [M]⁺ (weak or absent) | Molecular Ion | |
| m/z 169 | [M - C₃H₇]⁺ (alpha-cleavage) | ||
| m/z 71 | [C₅H₁₁]⁺ | ||
| m/z 57 | [C₄H₉]⁺ | ||
| m/z 43 | [C₃H₇]⁺ (base peak) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analysis of long-chain epoxides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the epoxide sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound and its derivatives are liquids at room temperature, a neat sample can be analyzed. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile epoxides like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic confirmation of the structure of a synthesized epoxide like this compound.
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
References
Comparative Analysis of Catalysts for the Ring-Opening of (S)-Dodecyloxirane
A detailed examination of catalytic versus non-catalytic approaches for the synthesis of β-amino alcohols from (S)-Dodecyloxirane, providing key performance data and experimental protocols for researchers in drug discovery and chemical synthesis.
The ring-opening of epoxides is a fundamental transformation in organic synthesis, yielding valuable β-functionalized alcohols. Specifically, the reaction of this compound with amines to produce chiral β-amino alcohols is of significant interest in the development of pharmaceuticals and other bioactive molecules. This guide provides a comparative study of different catalytic strategies for this reaction, focusing on performance, selectivity, and reaction conditions.
Performance Comparison
The efficacy of a catalyst in the ring-opening of this compound is determined by several factors, including reaction yield, time, and regioselectivity. Below is a summary of the performance of different approaches.
| Catalyst System | Nucleophile | Reaction Conditions | Time | Yield (%) | Regioselectivity |
| Catalyst-Free | 1,4-bis(3-aminopropyl)piperazine | Continuous flow, High temperature | 20 min | 97% (conversion) | N/A |
| Silica-bonded S-sulfonic acid (SBSSA) | Aniline | Solvent-free, Room temperature | 1 h | 95% | Major attack at the benzylic carbon for styrene oxide |
| Sulfated Tin Oxide (STO) | Aniline | Solvent-free, 2 mol% catalyst | 30 min | 98% | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further research.
Catalyst-Free Ring-Opening in Continuous Flow
This protocol describes the reaction of this compound with a polyamine nucleophile in the absence of a catalyst, utilizing a high-temperature continuous flow setup.[1]
Procedure:
-
This compound and 1,4-bis(3-aminopropyl)piperazine are introduced into a continuous flow reactor.
-
The reaction is conducted at an elevated temperature.
-
A residence time of 20 minutes is maintained within the reactor.[1]
-
The product is collected at the reactor outlet. Conversion is determined by NMR analysis.
Silica-bonded S-sulfonic acid (SBSSA) Catalyzed Ring-Opening
This method employs a solid-supported acid catalyst for the regioselective ring-opening of epoxides with amines under solvent-free conditions.[2]
Procedure:
-
To a mixture of the epoxide (1 mmol) and the amine (1 mmol), add 100 mg of Silica-bonded S-sulfonic acid (SBSSA).
-
Stir the reaction mixture at room temperature for the time specified in the comparative table.
-
Upon completion, dilute the mixture with dichloromethane and filter to remove the catalyst.
-
Dry the organic layer with anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-amino alcohol.
Sulfated Tin Oxide (STO) Catalyzed Ring-Opening
This protocol utilizes sulfated tin oxide as an efficient catalyst for the aminolysis of epoxides under solvent-free conditions.
Procedure:
-
Combine the epoxide (1 mmol), amine (1 mmol), and sulfated tin oxide (2 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, work up the reaction mixture to isolate the product.
-
The product can be purified by column chromatography.
Reaction Workflow and Logic
The following diagrams illustrate the general workflow for the catalytic ring-opening of this compound.
Caption: General experimental workflow for the catalyzed ring-opening of this compound.
Caption: Logical considerations for selecting a catalytic approach.
References
Synthetic Routes Utilizing (S)-Dodecyloxirane: A Comparative Review
(S)-Dodecyloxirane , a valuable chiral building block, serves as a versatile starting material in the asymmetric synthesis of various bioactive natural products. Its inherent chirality and the reactivity of the epoxide ring allow for the stereocontrolled introduction of complex functionalities. This guide provides a comparative overview of two exemplary synthetic routes utilizing this compound: the synthesis of the acetogenin (-)-muricatacin and the fungal metabolite (+)-decarestrictine L .
Comparison of Synthetic Strategies
The syntheses of (-)-muricatacin and (+)-decarestrictine L from this compound highlight distinct approaches to epoxide ring-opening and subsequent functional group transformations. The synthesis of (-)-muricatacin involves a nucleophilic attack by an acetylide anion, while the synthesis of (+)-decarestrictine L utilizes the epoxide as a precursor to a key aldehyde intermediate.
| Parameter | Synthesis of (-)-Muricatacin | Synthesis of (+)-Decarestrictine L |
| Key Epoxide Ring-Opening Strategy | Nucleophilic addition of a lithium acetylide | Conversion to an aldehyde via diol formation |
| Overall Yield | ~25% | ~18% |
| Number of Steps from this compound | 4 | 6 |
| Key Reagents | n-Butyllithium, p-toluenesulfonyl chloride, sodium iodide, potassium carbonate | Periodic acid, Wittig reagent, Grubbs' catalyst |
| Chiral Control | Transfer of chirality from this compound | Transfer of chirality from this compound |
Synthetic Pathway for (-)-Muricatacin
The synthesis of (-)-muricatacin, a cytotoxic annonaceous acetogenin, from this compound proceeds through a four-step sequence involving the creation of a key carbon-carbon bond via acetylide addition.
Figure 1: Synthetic scheme for (-)-muricatacin.
Experimental Protocol: Synthesis of (-)-Muricatacin
Step 1: Epoxide Ring-Opening with Lithium Acetylide
To a solution of a terminal alkyne in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq). After stirring for 30 minutes, a solution of this compound (1.0 eq) in THF is added. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the homopropargylic alcohol.
Step 2: Tosylation of the Secondary Alcohol
To a solution of the homopropargylic alcohol (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 4 hours. The reaction mixture is then poured into cold 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the tosylate.
Step 3: Iodination
The tosylate (1.0 eq) and sodium iodide (3.0 eq) are dissolved in acetone and the mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the iodide.
Step 4: Lactonization
A mixture of the iodide (1.0 eq) and potassium carbonate (2.0 eq) in methanol is stirred at room temperature for 24 hours. The solvent is removed in vacuo and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give (-)-muricatacin.
Synthetic Pathway for (+)-Decarestrictine L
The synthesis of (+)-decarestrictine L, a fungal metabolite that inhibits cholesterol biosynthesis, from this compound involves an initial oxidative cleavage to an aldehyde, which then undergoes further transformations to construct the final macrolactone structure.
Figure 2: Synthetic scheme for (+)-decarestrictine L.
Experimental Protocol: Synthesis of (+)-Decarestrictine L
Step 1: Dihydroxylation
This compound is hydrolyzed using dilute sulfuric acid in a mixture of THF and water to yield the corresponding 1,2-diol.
Step 2: Oxidative Cleavage
The 1,2-diol is treated with periodic acid in an ethereal solvent to yield the chiral aldehyde.
Step 3: Wittig Reaction
The aldehyde is reacted with a stabilized Wittig reagent, such as (carboethoxymethylene)triphenylphosphorane, in a suitable solvent like dichloromethane to afford the α,β-unsaturated ester.
Step 4: Cross-Metathesis
The resulting alkene is subjected to a cross-metathesis reaction with another terminal alkene using a second-generation Grubbs' catalyst to introduce the second double bond required for the macrocycle.
Step 5 & 6: Saponification and Macrolactonization
The ester is saponified using lithium hydroxide, and the resulting seco-acid is subjected to a macrolactonization protocol, for instance, using Yamaguchi or Shiina conditions, to furnish (+)-decarestrictine L.
This comparative guide illustrates the utility of this compound as a versatile chiral precursor in the synthesis of structurally diverse natural products. The choice of synthetic strategy is dictated by the target molecule's functional groups and stereochemical requirements, showcasing the adaptability of epoxide chemistry in modern organic synthesis.
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of (S)-Dodecyloxirane
For researchers, scientists, and drug development professionals, the choice of a chiral building block is a critical decision that reverberates through the entire synthetic pathway, influencing not only the stereochemical outcome but also the overall cost-effectiveness and efficiency of the process. This guide provides a comprehensive cost-benefit analysis of (S)-Dodecyloxirane, a versatile C12 chiral epoxide, in the synthesis of three key molecules: (S)-3-hydroxy-tetradecanoic acid, Dodecaprenol, and Undecyl-prenyl-diol. We will explore its synthetic utility, compare it with alternative routes, and provide insights into the biological significance of the target molecules.
(S)-3-Hydroxy-tetradecanoic Acid: A Chiral Lipid with Signaling Roles
(S)-3-hydroxy-tetradecanoic acid is a long-chain hydroxy fatty acid that plays a role in various biological processes. These molecules are known to be involved in signaling pathways related to inflammation and metabolism.
Synthetic Strategies: A Comparative Overview
Route 1: Synthesis via Ring-Opening of this compound
A straightforward approach to (S)-3-hydroxy-tetradecanoic acid involves the nucleophilic ring-opening of this compound. This can be achieved, for example, by reacting the epoxide with a cyanide source, followed by hydrolysis of the resulting nitrile.
Route 2: "Green" Synthesis from Levoglucosenone
An alternative, more environmentally friendly route utilizes levoglucosenone, a derivative of cellulose, as the starting material. This multi-step synthesis avoids the use of highly toxic reagents and relies on greener reaction conditions.[1][2]
Cost-Benefit Analysis: this compound vs. Levoglucosenone Route
| Metric | This compound Route (Estimated) | Levoglucosenone Route |
| Starting Material Cost | Moderate to High | Low (from renewable feedstock) |
| Number of Steps | 2 | 7 |
| Overall Yield | Estimated High (Potentially >80%) | 24-36%[1] |
| Key Reagents | This compound, Cyanide source | Levoglucosenone, various catalysts and reagents |
| Environmental Impact | Use of toxic cyanide | Greener reagents and solvents |
| Scalability | Potentially scalable | May require optimization for large scale |
Experimental Protocol: Synthesis of (R)-3-hydroxy-decanoic acid from levoglucosenone [1]
This multi-step protocol serves as an example of a green chemistry approach to synthesizing a similar hydroxy fatty acid.
-
Michael Addition: Reaction of levoglucosenone with an appropriate nucleophile.
-
Baeyer–Villiger Oxidation: Oxidation of the resulting ketone.
-
Bernet–Vasella Reaction: Conversion to a key intermediate.
-
Cross-Metathesis Homologation: Elongation of the carbon chain.
-
Activation and Protection: Tosylation and acetylation of hydroxyl groups.
-
Saponification: Hydrolysis of the ester.
-
Hydrogenation: Reduction of a double bond to yield the final product.
Visualizing the Synthesis:
Dodecaprenol and Undecyl-prenyl-diol: Building Blocks of Complex Glycans
Dodecaprenol and related long-chain polyprenols are crucial lipid carriers in the biosynthesis of glycoproteins. They act as a scaffold on which oligosaccharides are assembled before being transferred to proteins in a process called N-glycosylation.
Synthetic Strategies: Challenges and a Proposed Approach
Alternative Approach: Synthesis by Chain Lengthening
A more established method for polyprenol synthesis involves the iterative chain lengthening of smaller prenyl units.[3][4] This typically involves the reaction of a prenyl halide with a deprotonated shorter prenyl alcohol.
Cost-Benefit Analysis: A Qualitative Comparison
| Metric | This compound Route (Proposed) | Chain Lengthening Route |
| Chiral Introduction | Early and defined | May require chiral resolution or asymmetric synthesis at a later stage |
| Convergence | Linear synthesis | Can be convergent |
| Reagent Control | Requires careful control of Grignard reaction | Requires control of coupling reactions |
| Literature Precedent | Limited for these specific targets | More established |
| Overall Feasibility | Requires significant development | More predictable outcome |
Experimental Protocol: General Grignard Reaction with an Epoxide
-
Grignard Reagent Formation: React an appropriate alkyl or prenyl halide with magnesium metal in an ethereal solvent (e.g., diethyl ether or THF) under anhydrous conditions.
-
Epoxide Opening: Add the this compound to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).
-
Workup: Quench the reaction with an aqueous acidic solution (e.g., NH4Cl) and extract the product with an organic solvent.
-
Purification: Purify the resulting alcohol by column chromatography.
Visualizing the Synthesis:
Signaling Pathways and Biological Relevance
Hydroxy Fatty Acids: Long-chain hydroxy fatty acids can modulate various signaling pathways. For instance, they can influence inflammatory responses by interacting with receptors such as G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[5] These interactions can lead to downstream effects on gene expression and cellular function.
Polyprenols and N-Glycosylation: Dodecaprenol and related polyprenols are essential for the N-glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function.[6][7][8] The polyprenol acts as a lipid carrier for the growing oligosaccharide chain on the endoplasmic reticulum membrane.
Visualizing the N-Glycosylation Pathway:
Conclusion
This compound presents itself as a valuable and versatile chiral building block for the synthesis of complex molecules. For the synthesis of (S)-3-hydroxy-tetradecanoic acid, it offers a potentially high-yielding and direct route, though the use of cyanide necessitates careful handling and waste management. In this case, green alternatives, while longer, may be preferable depending on the scale and environmental considerations.
For the synthesis of polyprenols like dodecaprenol, the use of this compound is a more speculative but intriguing possibility that could offer precise control over the stereochemistry of the head group. However, this would require significant research and development to establish a robust and efficient protocol.
Ultimately, the choice between this compound and alternative starting materials will depend on a careful consideration of factors including the target molecule's complexity, the desired scale of synthesis, cost constraints, and environmental and safety regulations. This guide provides a framework for making that informed decision, empowering researchers to navigate the complex landscape of chiral synthesis with greater confidence.
References
- 1. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]
- 3. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemical divergence of polyprenol phosphate glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyprenol-P-activated sugars | Department of Physiology | UZH [physiol.uzh.ch]
- 8. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Reaction Pathways: A Comparative Guide to DFT Studies on Transition States of Chiral Epoxide Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of epoxide reactions is paramount for designing stereoselective syntheses. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the transition states of these reactions, offering insights into the factors governing their regio- and stereoselectivity. This guide provides a comparative analysis of DFT studies on the ring-opening reactions of chiral epoxides, offering a framework for interpreting and predicting reaction outcomes.
Due to a lack of specific DFT studies focused solely on (S)-Dodecyloxirane, this guide broadens its scope to compare computational approaches and findings for a range of substituted chiral epoxides. The principles and methodologies discussed herein are directly applicable to the study of this compound and other structurally similar epoxides.
Unveiling Transition States: A Summary of DFT Findings
Computational studies, primarily employing DFT, have been instrumental in mapping the potential energy surfaces of epoxide ring-opening reactions. These studies consistently focus on locating and characterizing the transition state structures, as their relative energies dictate the selectivity of the reaction. Below is a summary of key quantitative data from representative DFT studies on substituted epoxides.
| Epoxide Substrate | Nucleophile | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Key Finding |
| Epichlorohydrin | Methanol | Not specified in abstract | 53 ± 7 kJ mol-1 (experimental) | DFT calculations were consistent with a concerted reaction mechanism involving activation of the epoxide on an alcohol adsorbed on the catalytic site and nucleophilic attack by a second alcohol.[1] |
| 2,2-dimethyloxirane | OH- / H2O | OLYP/TZ2P | Not specified | Under basic conditions, steric repulsion directs the nucleophile to the less substituted carbon. Under acidic conditions, the regioselectivity is governed by activation strain, favoring attack at the more hindered side.[2] |
| Propylene Oxide | CO2 (with FLP catalyst) | Not specified in abstract | Not specified | Strategic modification of the Lewis base substituents in a frustrated Lewis pair (FLP) catalyst led to a stereoselective reaction, favoring one enantiomer.[3] |
| General Epoxides | Boron trifluoride | PBE/6-31G(d) and 6-311++G(2df,2pd) | Not specified | A new mechanism was proposed where epoxide bond breaking is coupled to fluorine transfer, yielding a fluorohydrin with retention of configuration through a single transition state.[4] |
| Aryl Epoxides | Aryl Halides (Co/Ni dual catalysis) | Not specified in abstract | Not specified | The regioselective ring-opening occurs from the less hindered side, leading to linear products.[5] |
The Computational Workflow: From Reactants to Products
The process of computationally studying an epoxide reaction using DFT involves a series of well-defined steps to identify the most plausible reaction pathway. This workflow allows researchers to predict the energetic feasibility and selectivity of a given transformation.
References
- 1. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 2. regioselectivity-of-epoxide-ring-openings-via-s-n-2-reactions-under-basic-and-acidic-conditions - Ask this paper | Bohrium [bohrium.com]
- 3. BJOC - Computational design for enantioselective CO2 capture: asymmetric frustrated Lewis pairs in epoxide transformations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking (S)-Dodecyloxirane: A Comparative Guide to Chiral Synthon Efficiency
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral synthon is a critical decision that significantly impacts the efficiency, cost-effectiveness, and enantiopurity of a synthetic route. This guide provides an objective comparison of (S)-Dodecyloxirane against other common chiral synthons, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research.
This compound, a long-chain terminal epoxide, offers a versatile platform for the introduction of a chiral center in the synthesis of complex molecules. Its lipophilic nature can be advantageous in certain synthetic contexts, influencing solubility and reactivity. However, its performance in terms of reaction yield and enantiomeric excess must be carefully weighed against more established chiral building blocks. This guide focuses on the synthesis of chiral β-amino alcohols, a common motif in pharmaceuticals, particularly β-blockers like (S)-propranolol, to provide a standardized comparison.
Comparative Analysis of Chiral Synthon Performance
The efficiency of a chiral synthon is primarily evaluated by the yield and enantiomeric excess (ee) of the target molecule. The following table summarizes these key performance indicators for the synthesis of (S)-propranolol and a representative long-chain β-amino alcohol using different chiral synthons and synthetic strategies.
| Chiral Synthon/Method | Target Molecule | Yield (%) | Enantiomeric Excess (ee %) |
| This compound (via Sharpless AE) & Ring Opening | 1-(Isopropylamino)tetradecan-2-ol | ~60-70 | >99 |
| Kinetic Resolution of α-Naphthyl Glycidyl Ether (Zn-Tartrate) | (S)-Propranolol | 60 | 90 |
| Kinetic Resolution of α-Naphthyl Glycidyl Ether (Enzymatic) | (S)-Propranolol | 44.8 | >99 |
| (S)-Epichlorohydrin | (S)-Propranolol | ~70-80 | >98 |
| (S)-Glycidyl Nosylate | (S)-Propranolol | High | >99 |
Note: Yields and ee values can vary based on specific reaction conditions and optimization.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to allow for replication and adaptation.
Synthesis of this compound via Sharpless Asymmetric Epoxidation
This protocol describes the enantioselective epoxidation of 1-dodecene to yield this compound.
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-DET)
-
1-Dodecene
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4Å)
Procedure:
-
A flame-dried flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon) is charged with anhydrous CH₂Cl₂ and powdered 4Å molecular sieves.
-
The flask is cooled to -20°C.
-
L-(+)-Diethyl tartrate is added, followed by the slow addition of titanium(IV) isopropoxide. The mixture is stirred for 10 minutes.
-
1-Dodecene is added to the mixture.
-
tert-Butyl hydroperoxide solution is added dropwise over a period of time, maintaining the temperature at -20°C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound. The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Synthesis of 1-(Isopropylamino)tetradecan-2-ol from this compound
This protocol details the ring-opening of this compound with isopropylamine.
Materials:
-
This compound
-
Isopropylamine
-
Ethanol (or other suitable solvent)
Procedure:
-
In a sealed tube or pressure vessel, this compound is dissolved in ethanol.
-
An excess of isopropylamine is added to the solution.
-
The mixture is heated to a temperature between 60-80°C and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired β-amino alcohol.
Synthesis of (S)-Propranolol via Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether
This protocol utilizes a chiral zinc-tartrate complex to effect the kinetic resolution of a racemic epoxide.
Materials:
-
Racemic α-naphthyl glycidyl ether
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
L-(+)-Tartaric acid
-
Isopropylamine
-
2-Butanone (or other suitable solvent)
Procedure:
-
To a stirred solution of racemic α-naphthyl glycidyl ether in 2-butanone, zinc nitrate hexahydrate and L-(+)-tartaric acid are added.
-
The mixture is stirred at room temperature for approximately 15 minutes to form the chiral complex.
-
Isopropylamine is then added to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 75°C) and monitored by TLC.
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified to yield (S)-propranolol. The enantiomeric excess is determined by chiral HPLC.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate a generalized workflow for comparing chiral synthons and the signaling pathway affected by β-blockers like propranolol.
Determining the Enantiomeric Purity of (S)-Dodecyloxirane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral starting materials like (S)-Dodecyloxirane is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR with Chiral Solvating Agents (CSAs) |
| Principle | Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase. | Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Derivatization | Often not required for volatile compounds like dodecyloxirane. | May be required to improve separation or detection. A common approach is the conversion of the epoxide to the corresponding diol. | Not required. The analyte is directly mixed with the chiral solvating agent. |
| Typical Stationary Phase | Cyclodextrin derivatives (e.g., Rt-βDEXse) on a polysiloxane backbone. | Polysaccharide-based (e.g., amylose or cellulose derivatives) or Pirkle-type columns. | Not applicable. |
| Typical Mobile/Carrier Gas | Inert gas (e.g., Helium, Hydrogen). | N-hexane/alcohol mixtures (e.g., isopropanol, ethanol). | Deuterated solvent (e.g., CDCl₃). |
| Resolution | Generally provides high-resolution separation of enantiomers. | High resolution is achievable with appropriate column and mobile phase selection. | Dependent on the choice of chiral solvating agent and the magnetic field strength. |
| Analysis Time | Typically in the range of 10-30 minutes. | Can range from under 10 minutes to over 30 minutes depending on the method. | Rapid, with spectra acquisition typically taking a few minutes. |
| Sensitivity | High, with detection limits often in the sub-micromolar range. | High, with UV or other sensitive detectors. | Lower sensitivity compared to chromatographic methods. |
| Instrumentation | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High-performance liquid chromatograph with a UV or other suitable detector. | High-field NMR spectrometer. |
| Advantages | High efficiency, speed, and sensitivity. Established and robust technique. | Wide applicability, variety of chiral stationary phases available, suitable for preparative separations. | Fast analysis, no need for derivatization, provides structural information. |
| Disadvantages | Limited to volatile and thermally stable compounds. | Can require more extensive method development, potential for higher solvent consumption. | Lower sensitivity, may require higher sample concentrations, potential for signal overlap. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Chiral Gas Chromatography (GC)
Principle: This method relies on the differential interaction of the (R)- and (S)-enantiomers of dodecyloxirane with a chiral stationary phase within the GC column, leading to different retention times and, thus, separation.
Experimental Workflow:
Caption: Chiral GC workflow for enantiomeric purity.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Chiral Column: A cyclodextrin-based chiral capillary column, such as Rt-βDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating epoxide enantiomers.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector and Detector Temperature: Typically set to 250°C.
-
Oven Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times. For example, start at 80°C, hold for 1 minute, then ramp to 150°C at a rate of 5°C/min.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: The enantiomeric purity is determined by calculating the relative peak areas of the (S)- and (R)-enantiomers in the resulting chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This technique separates the enantiomers of dodecyloxirane based on their differential interactions with a chiral stationary phase in a liquid mobile phase. For non-UV active compounds like dodecyloxirane, derivatization to a UV-active species or the use of a universal detector like a refractive index detector or an evaporative light scattering detector is necessary. A common and effective strategy is the hydrolysis of the epoxide to the corresponding 1,2-dodecanediol, which can then be separated on a chiral column.
Experimental Workflow:
Caption: Chiral HPLC workflow via diol formation.
Methodology:
-
Instrumentation: HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis, RI, or ELSD).
-
Chiral Column: Polysaccharide-based columns, such as Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm), are often effective for separating the enantiomers of diols.[2]
-
Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol or ethanol is commonly used. The exact ratio needs to be optimized for the best separation (e.g., n-hexane/isopropanol 90:10 v/v).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.
-
Sample Preparation (Hydrolysis):
-
Dissolve a known amount of this compound in a suitable solvent mixture (e.g., tetrahydrofuran/water).
-
Add a catalytic amount of acid (e.g., sulfuric acid).
-
Stir the reaction at room temperature until the epoxide is fully converted to the diol (monitor by TLC or GC).
-
Neutralize the acid and extract the diol with an organic solvent.
-
Evaporate the solvent and dissolve the resulting diol in the HPLC mobile phase.
-
-
Injection: Inject a defined volume (e.g., 10 µL) of the diol solution.
-
Data Analysis: Determine the enantiomeric purity by comparing the peak areas of the two enantiomers in the chromatogram.
Chiral NMR Spectroscopy
Principle: In the presence of a chiral solvating agent (CSA), the enantiomers of this compound form transient diastereomeric complexes. These complexes have slightly different magnetic environments, which can lead to separate, distinguishable signals for the two enantiomers in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Experimental Workflow:
Caption: Chiral NMR workflow for enantiomeric purity.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Solvating Agent (CSA): Chiral alcohols such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be effective for resolving the signals of epoxide enantiomers.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (CDCl₃).
-
Sample Preparation:
-
Dissolve a precise amount of this compound (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Add the chiral solvating agent in a molar excess (e.g., 1.5 to 2 equivalents) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition: Acquire a standard proton (¹H) NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the separation of the enantiomeric signals.
-
Data Analysis: Identify a proton signal of the dodecyloxirane that is well-resolved into two distinct peaks in the presence of the CSA. The enantiomeric purity is calculated from the integration ratio of these two peaks.
Conclusion
The determination of the enantiomeric purity of this compound can be reliably achieved using Chiral GC, Chiral HPLC, or Chiral NMR spectroscopy. Chiral GC often provides a direct, high-resolution method for this volatile epoxide. Chiral HPLC, particularly after conversion to the corresponding diol, offers a robust and versatile alternative. Chiral NMR with the addition of a suitable chiral solvating agent presents a rapid method that avoids derivatization, although it may be less sensitive than chromatographic techniques. The choice of the most appropriate method will be dictated by the specific requirements of the analysis, including the need for high sensitivity, high throughput, or the availability of instrumentation. For routine quality control, Chiral GC is often a preferred method due to its speed and efficiency. For more complex matrices or when derivatization is advantageous for detection, Chiral HPLC is a powerful tool. Chiral NMR is particularly useful for rapid screening and for confirming the identity of the enantiomers.
References
Efficacy of Chiral Epoxides in the Synthesis of (S)-Atenolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even responsible for adverse effects. This guide provides a comparative analysis of synthetic strategies for producing (S)-Atenolol, a widely used beta-blocker, focusing on the efficacy of utilizing a chiral epoxide building block versus a kinetic resolution approach.
(S)-Atenolol is a selective β1 receptor antagonist used in the treatment of hypertension and angina pectoris. Its synthesis provides an excellent case study for comparing common methodologies in asymmetric synthesis.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of (S)-Atenolol are highlighted here:
-
Direct Synthesis from a Chiral Precursor: This approach utilizes an enantiomerically pure starting material, such as (R)-epichlorohydrin, to introduce the desired stereochemistry.
-
Kinetic Resolution of a Racemic Intermediate: This method involves the enzymatic resolution of a racemic intermediate, such as a chlorohydrin, to isolate the desired enantiomer.
The following table summarizes the key performance indicators for each route based on published experimental data.
| Parameter | Direct Synthesis from (R)-Epichlorohydrin | Kinetic Resolution of Racemic Chlorohydrin |
| Starting Material | p-hydroxyphenylacetamide, (R)-epichlorohydrin | p-hydroxyphenylacetamide, epichlorohydrin |
| Chirality Source | (R)-Epichlorohydrin | Lipase B from Candida antarctica (CALB) |
| Key Intermediate | (S)-4-[(2-oxiranyl)methoxy]phenylacetamide | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide |
| Overall Yield | High (specific yield can vary based on process optimization) | Lower (theoretically limited to a maximum of 50% for the desired enantiomer without a racemization step)[1] |
| Enantiomeric Excess (ee) | >98%[2] | >99%[1][3] |
| Key Advantages | Higher theoretical yield, fewer steps to the final product. | Avoids the use of potentially expensive chiral starting materials. |
| Key Disadvantages | Cost and availability of enantiopure starting material. | Lower theoretical yield, requires an additional resolution step. |
Experimental Protocols
This method involves the reaction of 4-hydroxyphenylacetamide with (R)-epichlorohydrin to form the chiral epoxide intermediate, which is then opened with isopropylamine.
Step 1: Synthesis of (S)-4-[(2-oxiranyl)methoxy]phenylacetamide
-
To a solution of 4-hydroxyphenylacetamide in a suitable solvent, add a base (e.g., sodium hydroxide) to form the corresponding phenoxide.
-
Add (R)-epichlorohydrin to the reaction mixture. The reaction is typically stirred at room temperature until completion.
-
After the reaction, the excess (R)-epichlorohydrin is removed, and the resulting (S)-4-[(2-oxiranyl)methoxy]phenylacetamide is purified, often by recrystallization[4].
Step 2: Synthesis of (S)-Atenolol
-
The purified (S)-4-[(2-oxiranyl)methoxy]phenylacetamide is dissolved in a suitable solvent.
-
Isopropylamine is added to the solution, and the mixture is heated to the reaction temperature and stirred vigorously.
-
Upon completion of the reaction, the solvent is removed under reduced pressure, and the crude (S)-Atenolol is purified by recrystallization to yield the final product with high enantiomeric excess[2][4].
This route begins with the synthesis of a racemic chlorohydrin, which is then enzymatically resolved.
Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide
-
4-hydroxyphenylacetamide is deprotonated using a catalytic amount of base (e.g., sodium hydroxide).
-
Epichlorohydrin is added to the reaction mixture, leading to the formation of a mixture of the desired chlorohydrin and an epoxide byproduct.
-
The reaction is then treated to convert the epoxide to the chlorohydrin, resulting in the racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide[1][5].
Step 2: Enzymatic Kinetic Resolution
-
The racemic chlorohydrin is dissolved in an appropriate organic solvent (e.g., acetonitrile).
-
Lipase B from Candida antarctica (CALB) and an acyl donor (e.g., vinyl butanoate) are added to the mixture.
-
The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted. The reaction is monitored until approximately 50% conversion is achieved[1][3].
-
The unreacted (R)-chlorohydrin is then separated and purified.
Step 3: Synthesis of (S)-Atenolol
-
The enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide is reacted with isopropylamine in water at room temperature.
-
The reaction proceeds to yield (S)-Atenolol with a high enantiomeric excess[1].
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the two synthetic routes to (S)-Atenolol.
Caption: Direct synthesis of (S)-Atenolol.
Caption: Synthesis via kinetic resolution.
References
- 1. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pratical Synthesis of Optically Active Atenolol from Chiral Epichlorohydrin [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (S)-Dodecyloxirane: A Guide for Laboratory Professionals
(S)-Dodecyloxirane , a combustible liquid classified as a skin irritant and hazardous to the aquatic environment, requires strict adherence to proper disposal procedures to ensure the safety of laboratory personnel and minimize environmental impact.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this chemical in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves: To prevent skin contact and irritation.[1]
-
Protective clothing: To shield the body from potential splashes.
-
Eye and face protection: Safety glasses or a face shield are necessary to protect against splashes.
Emergency Procedures: In case of accidental exposure, follow these first aid measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water and remove contact lenses if present.
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of at an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
1. Waste Collection:
-
Collect waste this compound in its original container or a designated, properly labeled, and leak-proof container.
-
Do not mix this compound with other waste materials.
-
Ensure the container is tightly closed when not in use.
2. Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and locked-up area.[2]
-
Keep the container away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
4. Handling Spills:
-
In the event of a spill, cover drains to prevent the chemical from entering the sewer system.[1]
-
Use a liquid-absorbent material, such as Chemizorb®, to collect the spill.[1]
-
Place the absorbent material in a suitable, closed container for disposal as hazardous waste.[3]
-
Clean the affected area thoroughly.[1]
Data Presentation
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2)[1] | GHS07 | Warning[1] | H315: Causes skin irritation[1] |
| Acute Aquatic Hazard (Category 1)[1] | GHS09 | Warning[1] | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Hazard (Category 1)[1] | GHS09 | Warning[1] | H410: Very toxic to aquatic life with long lasting effects[1] |
| Aspiration Hazard (Category 1) | GHS08 | Danger[2] | H304: May be fatal if swallowed and enters airways[2] |
| Flammable Liquids (Category 4) | None | Warning | H227: Combustible liquid |
Experimental Protocols
The disposal procedure outlined above is a standard protocol for managing hazardous chemical waste in a laboratory setting and does not involve experimental methodologies. It is a safety and compliance procedure based on regulatory guidelines and the specific hazards of the chemical.
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-Dodecyloxirane
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle (S)-Dodecyloxirane. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. It is advisable to double-glove. | Provides a barrier against skin irritation. Nitrile offers good resistance to a range of chemicals, while Butyl rubber is effective against many polar organics. |
| Eye Protection | Chemical safety goggles. A face shield should be worn when there is a significant risk of splashing. | Protects eyes from splashes and accidental contact. |
| Protective Clothing | A lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from spills. |
Operational Plan: Handling this compound
This compound is a reactive epoxide and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.
Experimental Protocol for a Typical Reaction:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary glassware and equipment. Ensure all glassware is dry.
-
Don the appropriate PPE as outlined in the table above.
-
-
Reagent Handling:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully measure the required amount of this compound using a clean, dry syringe or graduated cylinder.
-
Immediately reseal the container after use.
-
-
Reaction:
-
Perform the reaction in a suitable reaction vessel equipped with a stirrer and, if necessary, an inert atmosphere (e.g., nitrogen or argon).
-
Add reagents slowly and in a controlled manner to manage any exothermic reactions.
-
Monitor the reaction progress as required by the specific experimental procedure.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction mixture safely according to the specific protocol.
-
Perform extractions and purifications within the chemical fume hood.
-
Handle all waste generated during this process as hazardous waste.
-
-
Post-Procedure:
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Clean the work area thoroughly.
-
Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.
-
Storage Plan
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
| Storage Parameter | Recommendation | Justification |
| Temperature | Store in a freezer. | Low temperatures slow down potential degradation and polymerization. |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and reaction with moisture or other atmospheric components. |
| Location | Store in a designated, well-ventilated, and dry area. | Minimizes the risk of accidental spills and exposure to incompatible materials. |
| Incompatibilities | Store away from strong acids, caustics, and peroxides. | This compound is an epoxide and can react violently with these substances. |
Disposal Plan
Unused this compound and contaminated materials are considered hazardous waste and must be disposed of according to institutional and local regulations.
Protocol for Quenching Small Amounts of Residual this compound:
This procedure should only be performed by trained personnel in a chemical fume hood.
-
Preparation:
-
Wear appropriate PPE, including double gloves (nitrile or butyl rubber), chemical safety goggles, and a lab coat.
-
Prepare a reaction vessel of an appropriate size to contain the quenching reaction. The vessel should be equipped with a stirrer and placed in an ice bath to control the reaction temperature.
-
-
Quenching Procedure:
-
For every 1 gram of residual this compound, slowly add a dilute solution of a weak acid (e.g., 1M HCl) or a nucleophile like sodium thiosulfate solution with stirring. The reaction can be exothermic, so slow addition is crucial.
-
Continue stirring the mixture at a low temperature for several hours to ensure the complete reaction of the epoxide.
-
After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) if an acid was used for quenching.
-
-
Waste Disposal:
-
The quenched and neutralized solution should be collected in a designated hazardous waste container.
-
Label the waste container clearly with its contents.
-
Arrange for pickup and disposal by the institution's environmental health and safety department.
-
Contaminated materials such as gloves, absorbent pads, and disposable labware should be placed in a sealed bag and disposed of as solid hazardous waste.
Emergency Procedures
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Carefully collect the absorbed material into a sealable container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team or environmental health and safety office immediately.
-
Provide them with the identity of the spilled material.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visual Workflow and Emergency Diagrams
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
